L-N-Boc-5-chlorotryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680987 | |
| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-08-4 | |
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-N-Boc-5-chlorotryptophan: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: L-N-Boc-5-chlorotryptophan is a chemically modified amino acid derivative that serves as a crucial building block in the synthesis of complex peptides and other pharmacologically relevant molecules. Its unique structure, featuring a chlorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, offers distinct advantages in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a white to yellow solid, a characteristic physical form for many protected amino acids.[1] A summary of its key chemical and physical properties is presented in the table below. While some experimental data is available, certain properties like boiling point and pKa are based on computational predictions and should be considered as estimates.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
| CAS Number | 114873-08-4 | [1] |
| Molecular Formula | C16H19ClN2O4 | [1] |
| Molecular Weight | 338.79 g/mol | [1][2] |
| Physical Form | White to yellow solid | [1] |
| Melting Point | No experimental data available | |
| Boiling Point | 560.8 ± 50.0 °C (Predicted) | [2] |
| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.82 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide.[3] | |
| Storage | +4°C or 2-8°C | [2] |
| Purity | Typically ≥97% |
Spectroscopic Data
At present, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) specifically for this compound is limited. The available data often pertains to the non-chlorinated analog, N-Boc-L-tryptophan.[4][5][6] Researchers are advised to acquire their own analytical data upon synthesis or purchase to confirm the identity and purity of the compound.
Synthesis of this compound
Logical Synthesis Workflow
References
An In-Depth Technical Guide to the Synthesis of L-N-Boc-5-chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-N-Boc-5-chlorotryptophan, a valuable building block in medicinal chemistry and drug development. The introduction of a chlorine atom at the 5-position of the indole ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino functionality make this compound a key intermediate for the synthesis of various biologically active molecules, including peptide and non-peptide-based therapeutics.
Core Synthesis Strategy: N-Boc Protection
The primary method for the synthesis of this compound involves the protection of the α-amino group of L-5-chlorotryptophan with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, which is crucial in multi-step synthetic sequences.
The general reaction scheme is as follows:
Molecular weight of L-N-Boc-5-chlorotryptophan
An In-depth Technical Guide to L-N-Boc-5-chlorotryptophan
For researchers, scientists, and drug development professionals, this compound is a key building block in the synthesis of complex peptides and pharmacologically active molecules. This guide provides comprehensive details on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound, a derivative of the amino acid L-tryptophan, is distinguished by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a chlorine atom at the 5-position of the indole ring. These modifications are crucial for its utility in solid-phase peptide synthesis and other organic syntheses. The Boc group prevents unwanted reactions at the amino group, while the chlorine atom can modulate the biological activity of the final peptide or compound.
| Property | Value |
| Molecular Weight | 338.79 g/mol [1][2][3] |
| CAS Number | 114873-08-4[1][2] |
| Linear Formula | C16H19ClN2O4[1][2] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid[1] |
| Synonym | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid[2] |
| Physical Form | White to yellow solid[1][2] |
| Purity | 97%[1][2] |
| Storage Temperature | +4°C[1][2] |
Applications in Research and Drug Development
The incorporation of halogenated amino acids like 5-chlorotryptophan into peptides can significantly enhance their therapeutic properties, including metabolic stability and binding affinity. The chlorine atom is an important feature in many approved drugs.[4] this compound serves as a vital intermediate in the development of new therapeutics.[]
Notably, 5-chlorotryptophan has been identified as a key component of novel antibiotic families, the longicatenamycins and nonopeptins, discovered through high-throughput screening of Actinomycetota extracts.[6][7][8] This highlights the potential of this compound as a precursor for the synthesis of new antibacterial agents.
Experimental Protocol: Synthesis of this compound
The following is a generalized procedure for the Boc-protection of 5-chloro-L-tryptophan. The synthesis of Boc-protected tryptophan derivatives can be achieved using di-tert-butyl dicarbonate (Boc₂O).[9]
Materials:
-
5-chloro-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-chloro-L-tryptophan in a suitable solvent system, such as a mixture of acetonitrile and aqueous sodium bicarbonate solution, in a round-bottom flask.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with a nonpolar solvent like hexanes to remove unreacted Boc₂O.
-
Acidify the aqueous layer with a mild acid (e.g., citric acid) to a pH of approximately 3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General synthesis workflow for this compound.
References
- 1. This compound | 114873-08-4 [sigmaaldrich.com]
- 2. This compound | 114873-08-4 [sigmaaldrich.com]
- 3. 361576-61-6|Boc-5-chloro-DL-tryptophan|BLD Pharm [bldpharm.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
L-N-Boc-5-chlorotryptophan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of L-N-Boc-5-chlorotryptophan, a halogenated derivative of the amino acid tryptophan that is crucial in peptide synthesis and drug discovery. This document outlines its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in scientific research.
Core Concepts: Structure and IUPAC Name
This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring. This modification enhances its utility as a building block in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions at the amino group while allowing for the incorporation of a halogenated tryptophan residue into peptide chains.
The systematic IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid [1].
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in experimental settings.
| Property | Value |
| Molecular Formula | C16H19ClN2O4 |
| Molecular Weight | 338.79 g/mol [1] |
| CAS Number | 114873-08-4 |
| Appearance | Colorless crystals or white solid |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Boc-protection of the commercially available 5-chloro-L-tryptophan. The following protocol outlines a general procedure for this reaction.
Materials:
-
5-chloro-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc)2O
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
A suitable solvent (e.g., a mixture of water and tetrahydrofuran (THF))
-
Ethyl acetate
-
Aqueous HCl solution (e.g., 1M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve 5-chloro-L-tryptophan in a mixture of water and THF.
-
Basification: Add a suitable base to the solution to deprotonate the amino group, facilitating the subsequent nucleophilic attack.
-
Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, acidify the mixture with an aqueous HCl solution to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.
General Workflow for Boc Protection
The following diagram illustrates the general workflow for the Boc protection of an amino acid.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) . The Boc protecting group ensures that the alpha-amino group of the tryptophan derivative does not participate in peptide bond formation until it is selectively removed. The presence of the chlorine atom on the indole ring can serve several purposes in drug design and development:
-
Modulation of Biological Activity: Halogenation can significantly alter the electronic and lipophilic properties of a peptide, potentially leading to enhanced binding affinity for its biological target, improved metabolic stability, or altered pharmacokinetic profiles.
-
Structural Probes: The chlorine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of peptide-protein complexes.
-
Cross-linking Agents: The halogenated indole can be a site for further chemical modification or cross-linking studies.
While specific biological activity data for this compound itself is limited, its incorporation into peptides is a key strategy for developing novel therapeutic agents and research tools. The deprotected form, 5-chlorotryptophan, has been identified in natural products with antibiotic properties[3][4][5]. This suggests that peptides containing this residue may exhibit interesting biological activities.
References
An In-depth Technical Guide to L-N-Boc-5-chlorotryptophan: Spectroscopic Data, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties, a detailed synthesis protocol, and the biological significance of L-N-Boc-5-chlorotryptophan. This compound is a valuable building block in peptide synthesis and drug discovery, particularly in the development of novel antibiotics.
Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.55 | d | 1H | Ar-H |
| ~7.25 | d | 1H | Ar-H |
| ~7.10 | dd | 1H | Ar-H |
| ~7.05 | s | 1H | Ar-H |
| ~5.10 | d | 1H | NH (Boc) |
| ~4.65 | m | 1H | α-CH |
| ~3.30 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (acid) |
| ~155 | C=O (Boc) |
| ~135 | Aromatic C |
| ~129 | Aromatic C |
| ~128 | Aromatic C-Cl |
| ~125 | Aromatic C |
| ~122 | Aromatic C |
| ~119 | Aromatic C |
| ~111 | Aromatic C |
| ~109 | Aromatic C |
| ~80 | C(CH₃)₃ |
| ~54 | α-CH |
| ~28 | C(CH₃)₃ |
| ~27 | β-CH₂ |
Mass Spectrometry
The molecular formula for this compound is C₁₆H₁₉ClN₂O₄.
| Ion | Calculated m/z |
| [M+H]⁺ | 339.1055 |
| [M+Na]⁺ | 361.0874 |
| [M-H]⁻ | 337.0909 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (indole) |
| ~3300 | N-H stretch (amide) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (amide, Boc) |
| ~1520 | N-H bend (amide) |
| ~1160 | C-O stretch (Boc) |
| ~800 | C-Cl stretch |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and characterization of this compound, based on established methods for Boc protection of amino acids.
Synthesis of this compound
Materials:
-
L-5-chlorotryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve L-5-chlorotryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
Mandatory Visualization
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Biological Role in Antibiotic Biosynthesis
Recent research has identified 5-chlorotryptophan as a key component in a new class of antibiotics.[1][2] These antibiotics are non-ribosomal peptides that exhibit potent activity against various bacterial strains. The incorporation of 5-chlorotryptophan is catalyzed by a halogenase enzyme during the biosynthesis of these natural products. The presence of the chlorine atom is often crucial for the biological activity of the final antibiotic. While this compound itself is a protected amino acid used in synthesis, its deprotected form is a direct precursor to these promising therapeutic agents.
References
A Technical Guide to L-N-Boc-5-chlorotryptophan for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Peptide and Pharmaceutical Research
L-N-Boc-5-chlorotryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a critical building block for researchers, scientists, and drug development professionals. Its unique properties, imparted by the chlorine atom on the indole ring and the Boc protecting group, make it a valuable tool in the synthesis of novel peptides and complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and experimental workflows.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, catering to diverse research and development needs. The purity, available quantities, and pricing can vary among suppliers. Below is a comparative summary of key commercial sources for this compound.
| Supplier | Purity | Available Quantities | Price (USD) |
| Aralez Bio | >95% | 0.1 g, 1 g, 10 g, 100 g | $400 (0.1g), $500 (1g), $3,000 (10g), $5,000 (100g)[1] |
| Sigma-Aldrich (distributor for Accela ChemBio Inc.) | 97% | Varies | Pricing not readily available[2] |
| Advanced ChemBlocks | Not specified | Not specified | Pricing not readily available |
| GIHI CHEMICALS | Not specified | Not specified | Pricing not readily available |
| Laibo Chem | Not specified | 100 mg, 250 mg, 1 g | Pricing not readily available[3][4] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Experimental Protocols
The incorporation of this compound into peptide chains typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for a stepwise and controlled assembly of the peptide.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an amino acid like this compound into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the first amino acid of the desired peptide sequence.
-
Swell the resin in a suitable solvent, such as dichloromethane (DCM).
2. Boc Deprotection:
-
Remove the Boc protecting group from the N-terminal amino acid on the resin.
-
This is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[5]
-
The reaction is usually carried out for a short period (e.g., 5-minute pre-wash followed by a 20-minute reaction).[5]
-
Wash the resin with DCM and then a neutralization base, such as diisopropylethylamine (DIEA) in DCM, to neutralize the resulting trifluoroacetate salt.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the incoming this compound. Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HBTU or HATU.
-
Add the activated this compound to the deprotected resin.
-
Allow the coupling reaction to proceed to completion. The reaction time will vary depending on the coupling reagents and the specific amino acids involved.
-
Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.[6]
4. Washing:
-
After the coupling is complete, thoroughly wash the resin with DCM and DMF to remove any unreacted reagents and byproducts.
5. Repeat Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage from Resin and Final Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
This is typically achieved using a strong acid, such as hydrofluoric acid (HF).
Synthesis of N-Boc-L-tryptophan Analogs
A general method for the synthesis of N-Boc-L-tryptophan analogs involves the protection of the amino group of L-tryptophan with di-tert-butyl dicarbonate.[7]
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Sodium hydroxide (NaOH)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.
-
Add di-tert-butyl dicarbonate and 1 M NaOH to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Adjust the pH of the mixture to approximately 2.4 with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Evaporate the organic phase to obtain N-Boc-L-tryptophan as a solid.[7]
This protocol is for the general synthesis of N-Boc-L-tryptophan. The synthesis of the 5-chloro derivative would require starting with 5-chloro-L-tryptophan.
Visualizing Key Pathways and Workflows
Understanding the biochemical context and experimental procedures involving this compound is crucial for its effective application. The following diagrams, generated using the DOT language, illustrate a relevant biosynthetic pathway and a typical experimental workflow.
Enzymatic Chlorination of Tryptophan
The biosynthesis of chlorinated tryptophan derivatives is catalyzed by flavin-dependent halogenases. These enzymes facilitate the regioselective chlorination of the tryptophan indole ring.[8][9][10]
References
- 1. aralezbio-store.com [aralezbio-store.com]
- 2. This compound | 114873-08-4 [sigmaaldrich.com]
- 3. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. Boc-5-chloro-DL-tryptophan , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding the Integrity of L-N-Boc-5-chlorotryptophan: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides an in-depth overview of the storage, stability, and handling of L-N-Boc-5-chlorotryptophan, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is paramount to ensuring its quality, purity, and performance in sensitive applications. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing its stability.
Optimal Storage Conditions
To maintain the integrity of this compound, proper storage is essential. Based on available data for halogenated tryptophan derivatives and Boc-protected amino acids, the following conditions are recommended for long-term storage.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -15°C | Minimizes the rate of potential degradation reactions.[1][2] |
| Light | Protect from light | Tryptophan and its derivatives are known to be susceptible to photodegradation.[1][3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidation of the indole ring.[5] |
| Moisture | Store in a tightly sealed container in a dry environment | Prevents hydrolysis of the Boc-protecting group and degradation of the amino acid. |
For short-term use, the compound can be stored at 2-8°C, provided it is protected from light and moisture. Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
Stability Profile and Potential Degradation Pathways
This compound, like other tryptophan derivatives, is susceptible to degradation under various stress conditions. Forced degradation studies, which intentionally expose the compound to harsh conditions, are instrumental in identifying potential degradation products and establishing the compound's intrinsic stability.
Susceptibility to Degradation
The primary sites of degradation for this compound are the Boc-protecting group and the indole ring of the tryptophan moiety. The following conditions can promote degradation:
-
Acidic Conditions: The Boc (tert-butoxycarbonyl) protecting group is labile in acidic conditions, leading to its removal and the formation of the free amino acid, 5-chlorotryptophan.[6][7]
-
Oxidative Conditions: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to a variety of degradation products, including N-formylkynurenine and other oxidized species.[8][9][10]
-
Photodegradation: Exposure to UV light can induce degradation of the tryptophan moiety, leading to the formation of colored degradants and loss of purity.[3][4]
-
Thermal Stress: Elevated temperatures can accelerate both the deprotection of the Boc group and the degradation of the indole ring.[11][12]
The following diagram illustrates a hypothetical degradation pathway for this compound under forced degradation conditions.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light. Monitor the degradation over time by taking samples for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C). At various time points, dissolve a portion of the sample in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at specified time intervals.
The following diagram illustrates the workflow for a typical forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Illustrative Stability-Indicating HPLC Method
The following is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound. Method optimization will be necessary to ensure adequate separation of the parent compound from all potential degradation products.
Table 2: Example HPLC Parameters for Stability Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; linear gradient to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. Adherence to recommended storage conditions is essential to prevent degradation. This technical guide provides a framework for understanding the stability profile of this compound and for developing appropriate analytical methods to monitor its purity and integrity over time. For critical applications, it is strongly recommended that users perform their own stability studies under their specific experimental conditions.
References
- 1. goldbio.com [goldbio.com]
- 2. 5-Chloro-DL-tryptophan | 154-07-4 | C-5550 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. pubs.acs.org [pubs.acs.org]
Introduction to Boc protection in peptide synthesis
An In-depth Technical Guide to Boc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis. It covers the fundamental chemical principles, detailed experimental protocols, and common challenges associated with the Boc strategy, offering valuable insights for professionals in chemical research and drug development.
Core Principles of Boc Protection
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group fundamental to solid-phase peptide synthesis (SPPS).[1] In the Boc/Bzl protection scheme, the temporary protection of the Nα-amino group is achieved with the Boc group, while more permanent, benzyl-based protecting groups are used for the amino acid side chains.[2] This strategy is considered semi-orthogonal because both protecting groups are removed by acid, but at different strengths. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), whereas the side-chain protecting groups require strong acids such as hydrofluoric acid (HF) for removal.[2][3]
The primary advantage of the Boc strategy lies in its robustness, which can be particularly beneficial for the synthesis of long or hydrophobic peptides prone to aggregation.[4][5][6] The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding, thereby improving solvation and subsequent coupling efficiency.[3][5]
The Chemistry of Boc Protection and Deprotection
Boc Protection of an Amino Acid
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][7] The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks a carbonyl carbon of (Boc)₂O.[1]
Boc Deprotection
The removal of the Boc group is accomplished with a moderate acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][8] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine as a TFA salt.[8][9][10]
The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine.[8] To prevent this, scavengers are added to the deprotection solution to trap the carbocations.[8][11]
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc-SPPS strategy follows a cyclical process to assemble the peptide chain on a solid support.[1] The cycle consists of deprotection, neutralization, and coupling steps.
Data Presentation
Typical Conditions for Boc Protection of Amino Acids
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (Boc)₂O | NaOH | Dioxane/Water | Room Temp. | 2 - 6 | >90[12] |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane | Room Temp. | 1 - 4 | >95[12] |
| BOC-ON | Triethylamine (TEA) | Dioxane/Water | Room Temp. | ~2 | Excellent[13] |
Common Conditions for Boc Deprotection in SPPS
| Reagent | Concentration in DCM | Temperature | Time (min) | Efficacy |
| Trifluoroacetic Acid (TFA) | 25-50% | Room Temp. | 20-30 | Quantitative on-resin[8][14] |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Room Temp. | 30-60 | High |
| Formic Acid | - | 50-60°C | 2-8 h | Milder alternative[12] |
Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc)[3] | 9-fluorenylmethyloxycarbonyl (Fmoc)[3] |
| Deprotection Condition | Acidic (e.g., TFA)[3] | Basic (e.g., Piperidine)[3] |
| Side-Chain Protection | Benzyl-based (Bzl)[3] | tert-Butyl-based (tBu)[3] |
| Final Cleavage | Strong Acid (e.g., HF)[3] | Moderate Acid (e.g., TFA)[3] |
| Orthogonality | Semi-orthogonal[6] | Fully orthogonal[3][6] |
| Advantages | Better for hydrophobic sequences, less aggregation[3][5] | Milder conditions, automation-friendly, UV monitoring[6][] |
| Disadvantages | Harsh final cleavage, requires special equipment[4][6] | Base-labile side reactions, Fmoc-protected AAs are more expensive[6] |
Experimental Protocols
Protocol for N-terminal Boc Protection of an Amino Acid (Solution Phase)
This protocol describes the general procedure for protecting the N-terminal amine of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[16]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[16]
-
Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[16]
-
Cool the reaction mixture to 0 °C in an ice bath.[16]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.[16]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours or until completion is confirmed by TLC.[12][16]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[16]
-
Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.[16]
-
Extract the product with ethyl acetate (3x).[16]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[16]
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard method for removing the N-terminal Boc group from a peptide-resin during SPPS.[8][14]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Deprotection solution: 25-50% TFA in DCM (v/v).[8] For sensitive sequences (Trp, Cys, Met), add scavengers like 0.5% dithioethane (DTE).[2][14]
-
Neutralization solution: 5-10% Diisopropylethylamine (DIPEA) in DCM (v/v).[8][14]
-
Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM.[14]
-
Pre-wash: Drain the solvent and wash the resin with the deprotection solution for 5 minutes.[14]
-
Deprotection: Drain and add fresh deprotection solution (approx. 10 mL per gram of resin). Agitate for 15-25 minutes at room temperature.[8][14]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual acid.[14]
-
Neutralization: Wash the resin with the neutralization solution (2 x 1-2 minutes) to neutralize the N-terminal trifluoroacetate salt, yielding the free amine.[2][8]
-
Final Washing: Wash the resin with DCM (3x) to remove excess base.[8] The resin is now ready for the next coupling step.
Protocol for Final Cleavage from the Resin (HF Cleavage)
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure requires specialized, HF-resistant apparatus and must be performed by trained personnel in a certified fume hood. [11]
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF reaction vessel.
-
Add an appropriate scavenger mixture (e.g., p-cresol).[11]
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.[11]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide-resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Precipitate the peptide with cold diethyl ether.
-
Isolate the crude peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Common Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-based peptide synthesis, potentially impacting the yield and purity of the final product.
-
Alkylation of Sensitive Residues: The tert-butyl cation formed during deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys. This is mitigated by the use of scavengers.[2]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, leading to cleavage from the resin. It is particularly prevalent when Proline or Glycine is the second amino acid. Using in situ neutralization protocols can suppress this side reaction.[11][17]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring, which can lead to byproducts upon ring-opening.[11][14][17]
-
Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamate, which terminates the peptide chain.[11]
-
Transesterification: This can occur during the attachment of the first amino acid to the resin, particularly with Boc-Glu(OBzl).[18]
A thorough understanding of these potential side reactions is crucial for troubleshooting and optimizing synthesis protocols. By carefully selecting resins, coupling reagents, and reaction conditions, these undesirable outcomes can be minimized.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
L-N-Boc-5-chlorotryptophan: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for L-N-Boc-5-chlorotryptophan, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the known toxicological data, recommend handling and storage procedures, and outline experimental protocols for further safety and stability analysis.
Section 1: Safety Data Summary
The following tables summarize the key quantitative safety and physical property data for this compound, compiled from various safety data sheets.
Table 1: Toxicological Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat (female) | [1] |
| Skin Corrosion/Irritation | No data available | ||
| Serious Eye Damage/Irritation | No data available | ||
| Respiratory or Skin Sensitization | No data available | ||
| Germ Cell Mutagenicity | No data available | ||
| Carcinogenicity | No data available | ||
| Reproductive Toxicity | No data available | ||
| Specific Target Organ Toxicity (Single Exposure) | No data available | ||
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | ||
| Aspiration Hazard | No data available |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C16H19ClN2O4 | [2] |
| Molecular Weight | 338.79 g/mol | [2] |
| Appearance | White to yellow solid; Off-white powder | [3] |
| Melting Point/Range | 134 - 139 °C / 273.2 - 282.2 °F | [3] |
| Purity | ≥95% to 97% | [4] |
| Solubility | No data available | [1][3] |
| Storage Temperature | +4°C; Do not store above 5°C | [5] |
Section 2: Safe Handling and Emergency Procedures Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Section 3: Experimental Protocols
Solubility Determination Protocol
This protocol is adapted from a general procedure for determining the solubility of test chemicals for in vitro assays.[6]
Objective: To determine the solubility of this compound in various solvents relevant to research and development, such as cell culture media, dimethyl sulfoxide (DMSO), and ethanol.
Materials:
-
This compound
-
Selected solvents (e.g., cell culture medium, DMSO, ethanol)
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or incubator at 37°C
-
Analytical balance
Methodology:
-
Tier 1: Initial Screening in Aqueous Media:
-
Weigh approximately 10 mg of this compound into a glass tube.
-
Add 0.5 mL of the desired aqueous medium (e.g., cell culture medium) to achieve a concentration of 20 mg/mL.
-
Gently mix the solution at room temperature by vortexing for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not dissolved, sonicate in a water bath for up to 5 minutes.
-
If the compound is still not dissolved, warm the solution to 37°C for up to 60 minutes.
-
If the compound dissolves, its solubility is ≥ 20 mg/mL in that medium. If not, proceed to Tier 2.
-
-
Tier 2: Lower Concentration in Aqueous Media:
-
If the compound was insoluble at 20 mg/mL, add an additional 4.5 mL of the aqueous medium to the same tube to achieve a final concentration of 2 mg/mL.
-
Repeat the mixing, sonication, and warming steps as described in Tier 1.
-
If the compound dissolves, its solubility is between 2 mg/mL and 20 mg/mL. If not, proceed to Tier 3.
-
-
Tier 3: Organic Solvents:
-
Weigh approximately 10 mg of this compound into a new glass tube.
-
Add 0.05 mL of DMSO to achieve a concentration of 200 mg/mL.
-
Repeat the mixing, sonication, and warming steps.
-
If insoluble in DMSO, repeat the process with ethanol.
-
-
Data Recording: Record the highest concentration at which this compound completely dissolves in each tested solvent.
Preliminary Chemical Stability and Incompatibility Assessment
Objective: To perform a preliminary assessment of the chemical stability of this compound in the presence of common laboratory reagents and conditions.
Materials:
-
This compound
-
Incompatible materials to test (e.g., strong oxidizing agents like hydrogen peroxide, strong acids like hydrochloric acid, and strong bases like sodium hydroxide)
-
Suitable analytical technique for monitoring degradation (e.g., HPLC, LC-MS)
-
Vials
-
Standard laboratory glassware
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable, inert solvent at a known concentration.
-
Prepare solutions of the potentially incompatible materials at relevant concentrations.
-
-
Incubation:
-
In separate vials, mix the this compound stock solution with each of the potentially incompatible materials.
-
Include a control sample of this compound in the inert solvent alone.
-
Incubate the vials under controlled conditions (e.g., room temperature, protected from light) for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, take an aliquot from each vial and analyze it using a suitable analytical method (e.g., HPLC).
-
Compare the chromatograms of the test samples to the control sample.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.
-
-
Data Interpretation: A significant decrease in the concentration of this compound in the presence of a test substance indicates incompatibility.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and validated by the user for their specific application. Always conduct a thorough risk assessment before beginning any new experimental work.
Section 4: Detailed Safety and Handling Information
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves (nitrile rubber is recommended) and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[3] However, if dust is generated, a dust respirator should be worn.[5] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product in case of a large spill.[5]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5]
-
Skin Contact: Wash off with soap and plenty of water.[5] Take off immediately all contaminated clothing and rinse skin with water/shower.[1]
-
Eye Contact: Flush eyes with water as a precaution.[5] Rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.[7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][5] Do not induce vomiting.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires.[5] For large fires, use water spray, fog, or foam.[5]
-
Unsuitable Extinguishing Media: Do not use a water jet.[4][5]
-
Hazardous Combustion Products: In case of fire, oxides of carbon (CO, CO2) and nitrogen (NO, NO2) may be liberated.[4][5]
Stability and Reactivity:
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Keep away from heat and sources of ignition.[5] Avoid dust formation.[4]
-
Incompatible Materials: Strong oxidizing agents, acids, and alkaline materials.[3][5]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[5]
-
Recommended storage temperature is +4°C. Do not store above 5°C.[5]
Spill and Leak Procedures:
-
Personal Precautions: For a large spill, use appropriate personal protective equipment including splash goggles, a full suit, a dust respirator, boots, and gloves.[5] A self-contained breathing apparatus should be used to avoid inhalation of the product.[5]
-
Containment and Cleaning: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[5] For a large spill, use a shovel for this purpose.[5] Avoid generating dust.[1]
Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]
References
A Technical Guide to the Physicochemical Properties of L-N-Boc-5-chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-N-Boc-5-chlorotryptophan is a chemically modified amino acid of significant interest in the fields of peptide synthesis and drug discovery. The strategic placement of a chlorine atom on the indole ring of tryptophan, combined with the temporary protection of the alpha-amino group by a tert-butyloxycarbonyl (Boc) moiety, offers unique advantages for the synthesis of complex peptides and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its handling, characterization, and application.
Introduction: The Significance of Halogenated Tryptophan Analogs
The incorporation of halogenated amino acids into peptides and other bioactive molecules is a well-established strategy for modulating their pharmacological properties. Halogenation can enhance binding affinity, improve metabolic stability, and alter the electronic characteristics of the parent molecule. 5-chlorotryptophan, in particular, has been identified as a component of naturally occurring antibiotics and serves as a valuable building block in medicinal chemistry. The Boc protecting group is a cornerstone of modern peptide synthesis, enabling stepwise and controlled elongation of peptide chains. This guide focuses on the physical form and appearance of this compound, a critical precursor for these advanced applications.
Physical and Chemical Properties
This compound is most commonly available as a solid. A thorough understanding of its physical properties is essential for its proper storage, handling, and use in synthesis.
Appearance and Morphology
This compound is typically supplied as a white to yellow solid [1]. The color variation can be attributed to trace impurities or the synthetic route employed. For most applications, this slight color variation does not impact its reactivity. The solid can range from a crystalline powder to a more amorphous solid.
Solubility Profile
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Boc-L-tryptophan | 5-chloro-L-tryptophan |
| CAS Number | 114873-08-4[1][2][3][4] | 13139-14-5 | 154-07-4 |
| Molecular Formula | C₁₆H₁₉ClN₂O₄[2] | C₁₆H₂₀N₂O₄ | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 338.79 g/mol [2] | 304.34 g/mol | 238.67 g/mol |
| Appearance | White to yellow solid[1] | White to off-white powder | Off-white solid |
| Melting Point | Not explicitly reported | ~136 °C (decomposes)[5] | Not reported |
Thermal Stability
The melting point of the parent compound, N-Boc-L-tryptophan, is approximately 136 °C, with decomposition[5]. It is anticipated that this compound would exhibit a similar or slightly higher melting point due to the presence of the chlorine atom, which increases the molecular weight and can influence crystal lattice interactions. As with many amino acid derivatives, decomposition upon melting is a common observation.
Analytical Characterization: A Validating System
The identity and purity of this compound must be rigorously confirmed before its use in sensitive applications like peptide synthesis. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the quality of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9 protons, typically around 1.4 ppm), the alpha-proton of the amino acid, and the aromatic protons of the 5-chloroindole ring. The splitting patterns of the aromatic protons can confirm the position of the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the carbons of the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of 338.79 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole and the urethane, the C=O stretches of the carboxylic acid and the Boc group, and C-Cl stretch.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA), is effective for separating the target compound from any starting materials or side products.
Experimental Workflow: Characterization of this compound
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Figure 1. Workflow for the analytical characterization of this compound.
Applications in Research and Development
The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Boc-protected amine allows for its incorporation into a growing peptide chain. The 5-chloro substituent can serve several purposes:
-
Modulation of Biological Activity: The presence of the chlorine atom can enhance the binding of the resulting peptide to its target receptor.
-
Increased Stability: Halogenation can protect the indole ring from oxidative degradation.
-
Spectroscopic Probe: The chlorine atom can be used as a probe in structural studies.
The use of this building block is particularly relevant in the synthesis of peptide-based therapeutics and in the study of protein structure and function.
Conclusion
This compound is a key building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its physical form as a white to yellow solid and its solubility in common organic solvents make it amenable to standard laboratory procedures. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is paramount to ensure its identity and purity before its application in research and drug development. This guide provides the foundational knowledge for scientists to confidently handle and utilize this important synthetic precursor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-5-Chloro-L-tryptophan 95% | CAS: 114873-08-4 | AChemBlock [achemblock.com]
- 3. aralezbio-store.com [aralezbio-store.com]
- 4. This compound, CasNo.114873-08-4 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 5. Boc-Trp-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Purity Specifications of Commercial L-N-Boc-5-chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the critical purity specifications for commercial L-N-Boc-5-chlorotryptophan, a key building block in the synthesis of advanced therapeutic agents. As a Senior Application Scientist, the following sections are structured to offer not just procedural steps but a foundational understanding of the causality behind each analytical choice, ensuring a robust and self-validating approach to quality control.
Introduction: The Significance of Purity in this compound
This compound is a protected amino acid derivative increasingly utilized in the development of peptide-based therapeutics and complex small molecules. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of the final active pharmaceutical ingredient (API). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is crucial for controlled and sequential peptide synthesis.
Given its role as a critical starting material, the purity of this compound is paramount. Impurities, even at trace levels, can have a cascading effect on the quality, safety, and efficacy of the final drug product. This guide delineates the essential analytical methodologies and purity specifications that ensure the suitability of this compound for pharmaceutical development.
Core Purity Specifications and Analytical Methodologies
The quality of this compound is defined by a series of orthogonal analytical tests, each designed to assess a specific quality attribute. The following table summarizes the typical purity specifications for commercial-grade material.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white or light yellow solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, FTIR |
| Assay (Chemical Purity) | ≥ 97.0% | High-Performance Liquid Chromatography (HPLC) |
| Chiral Purity (Enantiomeric Excess) | ≥ 99.0% e.e. (L-enantiomer) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C / USP <467> limits | Headspace Gas Chromatography (HS-GC) |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or USP <231> |
| Sulfated Ash | ≤ 0.3% | Gravimetric Analysis |
In-Depth Analysis of Key Purity Attributes
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the chemical purity of non-volatile organic compounds. It separates the main component from process-related impurities and degradation products, allowing for accurate quantification.
Workflow for HPLC Purity Determination:
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: HPLC Method for Chemical Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 30% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
Chiral Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Rationale: The biological activity of chiral molecules is often highly dependent on their stereochemistry. The presence of the undesired D-enantiomer can lead to reduced efficacy or off-target effects. Chiral HPLC is a powerful technique for separating enantiomers and accurately determining the enantiomeric excess (e.e.). For Boc-protected amino acids, macrocyclic glycopeptide-based or polysaccharide-based chiral stationary phases (CSPs) are commonly employed.[] A Cinchona alkaloid-based zwitterionic CSP has been shown to be effective for the enantiomeric separation of the closely related 6-chloro-tryptophan.[2]
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) is a promising candidate.[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) with acidic and basic additives such as formic acid (25-75 mM) and diethylamine (20-50 mM) to optimize separation.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 220 nm or 280 nm.
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase. A racemic standard of Boc-DL-5-chlorotryptophan should be prepared to confirm the elution order of the enantiomers.
Impurity Profile: Understanding Potential Contaminants
A thorough understanding of the synthetic route is crucial for identifying potential impurities.
Logical Relationship of Impurity Sources:
Caption: Potential Sources of Impurities.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual L-tryptophan or 5-chloroindole.
-
Di-Boc Species: Over-protection leading to the formation of di-Boc tryptophan derivatives.
-
Side-Chain Modifications: During chlorination of tryptophan, various chlorinated and oxidized byproducts can form.[3] Protecting the indole nitrogen, often with another Boc group, can mitigate some of these side reactions.[4]
-
Racemization: Harsh reaction conditions can lead to the formation of the D-enantiomer.
-
tert-Butyl Ester Formation: A potential byproduct of the Boc protection reaction.
Water Content by Karl Fischer Titration
Rationale: The presence of water can affect the stability and reactivity of the compound. Karl Fischer titration is a highly specific and accurate method for determining water content.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Rationale: Organic solvents used in the manufacturing process must be controlled to levels that are not harmful to human health.[4] HS-GC is the standard method for analyzing volatile organic impurities in pharmaceutical ingredients.
Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Rationale: Heavy metal contaminants can originate from raw materials, catalysts, or manufacturing equipment and pose a significant health risk. ICP-MS is a highly sensitive technique for the determination of elemental impurities.
Structural Confirmation: Spectroscopic Analysis
While specific, publicly available spectra for this compound are limited, the following provides an overview of the expected spectroscopic data based on its structure and data from closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (aromatic region), the alpha- and beta-protons of the amino acid backbone, and the large singlet corresponding to the nine protons of the Boc group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons (acid and carbamate), the aromatic carbons of the indole ring, the aliphatic carbons of the amino acid backbone, and the quaternary and methyl carbons of the Boc group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the Boc group or cleavage of the amino acid side chain.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretches, C=O stretches (from the carboxylic acid and carbamate), and aromatic C-H and C=C vibrations of the indole ring.
Conclusion: A Commitment to Quality
The purity of this compound is a critical determinant of the quality and safety of the resulting pharmaceutical products. A comprehensive analytical strategy, incorporating orthogonal methods for chemical and chiral purity, as well as the control of residual solvents, water, and elemental impurities, is essential. This guide provides a framework for researchers, scientists, and drug development professionals to establish robust quality control measures, ensuring the integrity of their research and the development of safe and effective medicines.
References
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of L-N-Boc-5-chlorotryptophan in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Halogenation
In the landscape of peptide-based drug development and chemical biology, the incorporation of non-canonical amino acids is a powerful strategy to modulate the physicochemical and biological properties of synthetic peptides.[1][2] Among these, halogenated amino acids, particularly L-N-Boc-5-chlorotryptophan (Boc-Trp(5-Cl)-OH), offer a unique toolset for researchers. The introduction of a chlorine atom onto the indole ring of tryptophan can significantly enhance peptide characteristics, including increased binding affinity and selectivity for biological targets, improved metabolic stability, and enhanced cell permeability.[2][3] This halogen atom can also serve as a versatile chemical handle for further diversification through cross-coupling reactions.[3]
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in Boc-based solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of this modified amino acid.
Physicochemical Properties and Key Considerations
This compound is a derivative of L-tryptophan where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring.
| Property | Value | Source |
| Chemical Formula | C16H19ClN2O4 | [4] |
| CAS Number | 114873-08-4 | [4] |
| Molecular Weight | 338.79 g/mol | (Calculated) |
Causality Behind Experimental Choices:
-
Indole Moiety Stability: The 5-chloro substituent is generally stable under the acidic conditions of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection. However, like native tryptophan, the indole ring is susceptible to oxidation and alkylation by carbocations generated during cleavage from the resin.
-
Protecting Group Strategy: While the α-amino group is protected by the Boc group, the indole nitrogen remains unprotected. For many syntheses, this is acceptable. However, in sequences prone to side reactions or for very long peptides, the use of an indole-protecting group like formyl (For) on tryptophan residues can be beneficial to prevent alkylation.[5] For 5-chlorotryptophan, the electron-withdrawing nature of the chlorine atom slightly reduces the nucleophilicity of the indole ring, but the risk of side reactions is not entirely eliminated.
-
Coupling Reagents: The choice of coupling reagent is critical to ensure efficient acylation and minimize racemization.[6] Due to the steric bulk of the Boc group and the tryptophan side chain, robust activation methods are recommended.
Experimental Protocols
General Workflow for SPPS using Boc-Trp(5-Cl)-OH
The following diagram outlines the core cyclical process of Boc-based solid-phase peptide synthesis, applicable to the incorporation of this compound.
Caption: General workflow for Boc-SPPS.
Protocol 1: Manual Boc-SPPS Incorporating Boc-Trp(5-Cl)-OH
This protocol is based on standard, widely used Boc chemistry procedures.[7][8]
Materials:
-
Resin: Merrifield or MBHA resin (0.5-1.0 mmol/g substitution)
-
Amino Acid: this compound (Boc-Trp(5-Cl)-OH)
-
Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 50% TFA in Dichloromethane (DCM)
-
Neutralization Solution: 10% DIEA in DCM
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.[8]
-
Drain the solvent.
-
-
Boc Deprotection (of the preceding residue):
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.[8]
-
Self-Validation Check: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Coupling (Boc-Trp(5-Cl)-OH):
-
Activation: In a separate vial, dissolve 3 equivalents of Boc-Trp(5-Cl)-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIEA. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Self-Validation Check: After coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Final Deprotection
The choice of cleavage cocktail is critical to preserve the integrity of the 5-chlorotryptophan residue and other sensitive amino acids. The use of scavengers is mandatory to prevent alkylation of the indole ring.
Cleavage Cocktail Selection:
| Peptide Contains | Recommended Cleavage Method | Scavenger Rationale |
| Trp(5-Cl) only | High HF Cleavage with Anisole | Anisole is a standard scavenger for benzyl and t-butyl cations. |
| Trp(5-Cl), Met | Low-High HF Cleavage | Low HF with DMS reduces Met(O) to Met and removes benzyl groups. High HF completes the cleavage. |
| Trp(5-Cl), Cys(Meb), Arg(Tos) | High HF Cleavage with p-cresol and p-thiocresol | This combination is effective for removing more resistant protecting groups while protecting the indole and thiol groups.[9] |
Standard High HF Cleavage Procedure:
Caption: High HF Cleavage Workflow.
Detailed Steps:
-
Preparation: Place 1 gram of the dried peptide-resin into the HF cleavage vessel. Add a magnetic stir bar.
-
Scavengers: Add the appropriate scavenger, such as anisole (1.0 mL per gram of resin).
-
HF Distillation: Assemble the HF apparatus. Cool the reaction vessel to between -5 and 0°C using an ice-salt bath. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1 to 1.5 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Peptide Precipitation: Wash the residual resin and peptide with cold anhydrous diethyl ether to remove the scavengers. Triturate the residue until a fine powder is obtained.
-
Isolation: Isolate the crude peptide by filtration or centrifugation. Wash the peptide powder several times with cold ether.
-
Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Lyophilize the aqueous extract to obtain the crude peptide powder.
Analytical Characterization
Post-synthesis, it is essential to verify the successful incorporation of 5-chlorotryptophan and the overall purity of the peptide.
-
Mass Spectrometry (MS): This is the primary tool for confirming the correct molecular weight.[10] The incorporation of one 5-chlorotryptophan residue instead of a native tryptophan will result in a mass increase of 33.45 Da (Cl - H).
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude peptide and to purify it.[10] The increased hydrophobicity from the chlorine atom will typically lead to a longer retention time compared to the non-halogenated analogue.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling of Boc-Trp(5-Cl)-OH | Steric hindrance; insufficient activation time. | Double couple the residue. Use a more powerful coupling reagent like HATU or increase coupling time. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend HF cleavage time (up to 2 hours) or increase the temperature slightly (to 5°C), being mindful of potential side reactions. |
| Side Products in MS (+136 Da, +152 Da) | Alkylation of the indole ring by scavengers (e.g., thioanisole) or other protecting groups. | Use anisole as the primary scavenger. If thioanisole is required for other residues, consider protecting the indole nitrogen with a formyl (For) group during synthesis.[5] |
| Boc group removal during HPLC purification | High concentration of TFA in the mobile phase combined with long run times or sample concentration at elevated temperatures. | Use a lower concentration of TFA (0.1%) for purification. Lyophilize fractions immediately after collection to avoid prolonged acid exposure.[11] |
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 2. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 114873-08-4 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. ijsra.net [ijsra.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocol for the Solid-Phase Synthesis of Peptides Containing L-N-Boc-5-chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. L-N-Boc-5-chlorotryptophan is a valuable building block for introducing a halogenated tryptophan residue, which can enhance binding affinity through halogen bonding or serve as a spectroscopic probe. This document provides a detailed protocol for the efficient coupling of this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Comparative Guide to Coupling Reagents
While specific quantitative data for the coupling efficiency of this compound with various reagents is not extensively published, the following table provides a comparative guide based on the known performance of these reagents in Boc-SPPS, particularly for challenging couplings.[5][6][7]
| Coupling Reagent | Class | Relative Speed | Recommended Equivalents (Reagent:Amino Acid:Base) | Key Considerations |
| HBTU/DIEA | Aminium Salt | Fast | 2:2:4 | Highly efficient and widely used. Pre-activation is recommended to avoid guanidinylation of the free amine.[8][9] |
| HATU/DIEA | Aminium Salt | Very Fast | 2:2:4 | Generally more effective than HBTU for sterically hindered or difficult couplings.[10] |
| DIC/HOBt | Carbodiimide | Moderate | 5.5:5:N/A | A cost-effective and reliable method. HOBt is crucial for minimizing racemization. The byproduct, diisopropylurea, is soluble in common washing solvents.[7][11] |
| PyBOP/DIEA | Phosphonium Salt | Fast | 2:2:4 | Another highly effective reagent, particularly for hindered couplings, with a good safety profile. |
Experimental Protocols
The following protocols describe the manual coupling of this compound onto a solid support as part of a standard Boc-SPPS workflow.[3][12]
General Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Coupling using HBTU/DIEA
This protocol is recommended for its high efficiency and speed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Reaction vessel with filtration capabilities
Procedure:
-
Resin Preparation: Following Nα-Boc deprotection and neutralization, wash the peptide-resin (1 equiv.) with DMF (3 x 10 mL/g resin).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equiv.) and HBTU (2 equiv.) in DMF. Add DIEA (4 equiv.) to the mixture. Allow the solution to pre-activate for 1-2 minutes. The solution may turn yellow.[9]
-
Coupling Reaction: Add the pre-activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads to monitor the disappearance of the free primary amine. A negative result (yellow or colorless beads) indicates the completion of the coupling.[13]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove excess reagents and byproducts.
-
Next Step: The peptide-resin is now ready for the next deprotection cycle or final cleavage.
Protocol 2: Coupling using DIC/HOBt
This is a reliable and cost-effective alternative to aminium salt-based methods.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Reaction vessel with filtration capabilities
Procedure:
-
Resin Preparation: Following Nα-Boc deprotection and neutralization, wash the peptide-resin (1 equiv.) with DMF (3 x 10 mL/g resin).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (5 equiv.) and HOBt (5.5 equiv.) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the washed peptide-resin. Then, add DIC (5.5 equiv.) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours.[11]
-
Monitoring the Reaction: Monitor the reaction progress using the Kaiser (ninhydrin) test as described in Protocol 1.[13]
-
Washing: Upon completion, drain the reaction solution. Wash the resin extensively with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove excess reagents and the soluble diisopropylurea byproduct.
-
Next Step: The peptide-resin is now ready for the next deprotection cycle or final cleavage.
Mechanism of Amino Acid Activation and Coupling
The following diagram illustrates the general mechanism of carboxyl group activation by an aminium salt (e.g., HBTU) and subsequent nucleophilic attack by the free amine on the resin to form the peptide bond.
Caption: Simplified activation and coupling mechanism using aminium salts.
Concluding Remarks
The successful incorporation of this compound into a peptide sequence via Boc-SPPS is readily achievable using standard, robust coupling methodologies. For most applications, HBTU/DIEA provides a rapid and efficient coupling. For a more economical approach, or if aminium reagents are problematic for a particular sequence, DIC/HOBt offers a reliable alternative. As with any SPPS, careful monitoring of the coupling reaction completion is crucial to avoid the formation of deletion peptides, especially when incorporating modified amino acids. The protocols provided herein serve as a strong foundation for researchers to develop and optimize the synthesis of peptides containing 5-chlorotryptophan.
References
- 1. benchchem.com [benchchem.com]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: A Guide to the Deprotection of the Boc Group from 5-Chlorotryptophan Residues
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within the realm of peptide chemistry.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and, critically, its facile removal under acidic conditions.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from 5-chlorotryptophan residues. The presence of the electron-withdrawing chloro group on the indole ring of tryptophan introduces specific considerations that will be addressed to ensure efficient and clean deprotection while minimizing side reactions.
Theoretical Background: The Chemistry of Boc Deprotection
The standard mechanism for Boc deprotection is an acid-catalyzed process.[1][4][5] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][4] This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The carbamic acid is unstable and readily decomposes to yield the free amine and carbon dioxide gas.[1][4]
The primary challenge during Boc deprotection arises from the highly reactive tert-butyl cation intermediate.[5][6] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted alkylation side products.[5][6][7] Amino acid residues with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to this modification.[5][6][8]
The Influence of the 5-Chloro Substituent
The presence of a chlorine atom at the 5-position of the tryptophan indole ring has a significant impact on its reactivity. Chlorine is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. This deactivation can be advantageous as it reduces the propensity of the indole ring to be alkylated by the tert-butyl cation generated during deprotection. However, the chloro-substituent does not entirely eliminate the risk of side reactions, and appropriate precautions, such as the use of scavengers, are still highly recommended.
Experimental Protocols
This section outlines detailed protocols for the deprotection of Boc-5-chlorotryptophan in both solution-phase and solid-phase synthesis.
Solution-Phase Boc Deprotection
This protocol is a general guideline for the removal of the Boc group from a 5-chlorotryptophan derivative in solution.
Materials:
-
Boc-5-chlorotryptophan derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected 5-chlorotryptophan derivative in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Add a scavenger to the solution. Triisopropylsilane (TIS) is highly effective at trapping the tert-butyl cation.[5] Use 5-10 equivalents of TIS relative to the substrate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] A successful deprotection will show the disappearance of the starting material and the appearance of a more polar product.[9]
-
Upon completion (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9][10]
-
For work-up, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 5-chlorotryptophan derivative.[9]
Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection
This protocol is designed for the simultaneous cleavage of a peptide containing a 5-chlorotryptophan residue from the resin and the removal of the Boc and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin containing the 5-chlorotryptophan residue
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Sintered glass funnel
-
Centrifuge
Procedure:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For peptides containing sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be considered, although for many applications, the TFA/TIS/water mixture is sufficient.[11]
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).[12]
-
Agitate the mixture at room temperature for 2-4 hours.[12] The optimal time should be determined empirically for each specific peptide.
-
Filter the cleavage mixture through a sintered glass funnel into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate).[12]
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Visualization of Workflows
Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of Boc deprotection and scavenger action.
General Experimental Workflow
Caption: A streamlined workflow for Boc deprotection of 5-chlorotryptophan.
Data Presentation: Scavenger Selection
The choice of scavenger is critical to prevent side reactions, particularly with sensitive residues like tryptophan.
| Scavenger | Target Residue(s) | Key Advantages | Typical Concentration |
| Triisopropylsilane (TIS) | Tryptophan, Tyrosine | Highly effective carbocation scavenger.[5] | 2.5-5% (v/v) in cleavage cocktail |
| Triethylsilane (TES) | Tryptophan, Tyrosine | Effective carbocation scavenger, similar to TIS.[5] | 2.5-5% (v/v) in cleavage cocktail |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | Prevents acid-catalyzed oxidation of tryptophan.[5][11] | 2.5-5% (v/v) in cleavage cocktail |
| Anisole | Tryptophan, Tyrosine | Acts as a decoy for the tert-butyl cation.[5] | 2-5% (v/v) in cleavage cocktail |
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If monitoring indicates incomplete reaction, extend the reaction time or consider a stronger acidic condition, such as 4M HCl in dioxane. Be aware that more forceful conditions increase the risk of side reactions, making the use of scavengers even more critical.[5]
-
Side Product Formation: The presence of unexpected peaks in HPLC or LC-MS, often with a +56 Da mass shift, indicates tert-butylation.[5] Increase the concentration or use a cocktail of scavengers to mitigate this. For tryptophan-containing peptides, a combination of TIS and EDT can be particularly effective.[5][11]
-
Discoloration: Tryptophan-containing peptides can sometimes yield a brownish or purplish crude product after cleavage, which is often due to minor side reactions or residual scavengers.[13] This can typically be resolved during HPLC purification.
Conclusion
The deprotection of the Boc group from 5-chlorotryptophan residues is a routine yet critical step in synthetic chemistry. By understanding the underlying mechanism, anticipating potential side reactions, and employing appropriate scavengers and optimized protocols, researchers can achieve high yields of the desired deprotected product. The protocols and insights provided in this application note serve as a comprehensive guide to navigate the nuances of this transformation successfully.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
L-N-Boc-5-chlorotryptophan: A Versatile Building Block for Modern Drug Discovery
Introduction
L-N-Boc-5-chlorotryptophan is a synthetically modified amino acid that has emerged as a valuable building block in the field of drug discovery. The incorporation of a chlorine atom at the 5-position of the indole ring of tryptophan offers unique physicochemical properties that can enhance the biological activity and metabolic stability of peptides and small molecules. This halogenation can lead to improved target binding, increased potency, and altered pharmacokinetic profiles, making it an attractive modification for the development of novel therapeutics, particularly in the area of antimicrobial agents.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive peptides. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel drug candidates.
Physicochemical Properties and Handling
This compound is a white to yellow solid that is typically supplied with a purity of 97% or higher. It is soluble in organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), which are commonly used in solid-phase peptide synthesis (SPPS). For long-term storage, it is recommended to keep the compound at +4°C.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid | [1] |
| CAS Number | 114873-08-4 | [2] |
| Molecular Formula | C16H19ClN2O4 | [2] |
| Molecular Weight | 338.79 g/mol | [2] |
| Appearance | White to yellow solid | [1][2] |
| Purity | ≥97% | [1][2] |
| Storage Temperature | +4°C | [1][2] |
Application in Antimicrobial Peptide Synthesis
A significant application of this compound is in the synthesis of antimicrobial peptides (AMPs). The introduction of the 5-chloro substituent has been shown to modulate the antimicrobial activity of natural products. For instance, 5-chlorotryptophan is a shared metabolite in the biosynthesis of two families of potent antibiotics, the longicatenamycins and the nonopeptins.[3][4] The most active congener of the nonopeptin family, nonopeptin D, which contains 5-chlorotryptophan, exhibits broad-spectrum antibiotic activity, including against selected Gram-negative pathogens.[3]
Mechanism of Action of 5-Chlorotryptophan-Containing Antimicrobial Peptides
Many antimicrobial peptides exert their effect by targeting the bacterial cell wall. A key target is Lipid II, a precursor molecule essential for the synthesis of peptidoglycan, the main component of the bacterial cell wall.[5][6][7] By binding to Lipid II, these peptides can inhibit cell wall biosynthesis and, in some cases, form pores in the cell membrane, leading to cell death.[5][8] The incorporation of 5-chlorotryptophan can enhance the interaction with Lipid II and the bacterial membrane, thereby increasing the antimicrobial potency.
Biological Activity Data
The incorporation of 5-chlorotryptophan into peptide scaffolds has shown promising antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values for some 5-chlorotryptophan-containing compounds against various bacterial strains.
Table 2: Antimicrobial Activity of 5-Chlorotryptophan and its Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-chlorotryptophan | E. coli trmD | 12.5 | [9] |
| Nonopeptin D | E. coli MG1655 | 100 | [9] |
| Nonopeptin D | S. aureus M1198 | <0.2 | [9] |
| Nonopeptin D | B. subtilis trpC2 | <0.2 | [9] |
| Nonopeptin D | E. faecalis ATCC29212 | <0.2 | [9] |
| Longicatenamycin | Gram-positive bacteria | Active | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 5-Chlorotryptophan-Containing Peptide using Boc Chemistry
This protocol outlines the manual synthesis of a hypothetical antimicrobial peptide (e.g., a short analogue of nonopeptin) using this compound on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Other N-Boc protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for optional Fmoc deprotection monitoring)
-
Kaiser test kit (for monitoring coupling completion)
-
Diethyl ether (cold)
-
Methanol
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole, thioanisole)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the Merrifield resin in the synthesis vessel.
-
Add DCM to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
First Amino Acid Coupling (Loading):
-
Dissolve the C-terminal N-Boc protected amino acid in a minimal amount of DMF.
-
Add HBTU, HOBt, and DIEA to activate the amino acid.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound (and subsequent amino acids):
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add HBTU (2-4 eq.), HOBt (2-4 eq.), and DIEA (4-8 eq.) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin thoroughly with DCM and methanol, and dry under vacuum.
-
Carefully perform the cleavage using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, thioanisole) to protect the 5-chlorotryptophan indole ring and other sensitive side chains. This step should be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.
-
The cleavage reaction is typically carried out at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Purification:
-
After cleavage, the acid is removed under a stream of nitrogen.
-
The crude peptide is precipitated by adding cold diethyl ether.
-
The precipitate is collected by centrifugation or filtration and washed several times with cold ether to remove scavengers and cleaved protecting groups.
-
The crude peptide is then dried under vacuum.
-
Protocol 2: Purification and Characterization
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
Characterization by Mass Spectrometry (MS):
-
The molecular weight of the purified peptide should be confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct incorporation of this compound and the overall sequence.
Table 3: Typical Yield and Purity Data for Synthetic Peptides
| Parameter | Typical Range | Notes | Reference |
| Crude Yield | 70-90% | Dependent on peptide length and sequence. | [1][9] |
| Purity after HPLC | >95% | For biological assays, higher purity is often required. | [1][9] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel peptide-based drug candidates. Its incorporation can significantly impact the biological activity, particularly in the development of new antimicrobial agents. The protocols provided herein offer a general framework for the synthesis and purification of peptides containing this modified amino acid. Researchers should optimize the specific reaction conditions for each unique peptide sequence to achieve the best possible yield and purity. The continued exploration of halogenated amino acids like this compound holds great promise for the future of drug discovery.
References
- 1. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The total structure of the antibiotic longicatenamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid II - Wikipedia [en.wikipedia.org]
- 5. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid II: a central component in bacterial cell wall synthesis and a target for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of Peptides Containing 5-Chlorotryptophan: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Incorporating 5-Chlorotryptophan into Peptides
In the landscape of peptide science and drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to imbue peptides with novel chemical, physical, and biological properties. Among these, 5-chlorotryptophan (5-Cl-Trp), a halogenated analog of tryptophan, has emerged as a valuable building block. The introduction of a chlorine atom at the 5-position of the indole ring, while seemingly a subtle modification, exerts a profound influence on the parent peptide. This modification can enhance biological activity, improve metabolic stability, and introduce unique spectroscopic characteristics that can be harnessed for a variety of research applications.
This technical guide provides a comprehensive overview of the applications of peptides containing 5-chlorotryptophan, intended for researchers, scientists, and drug development professionals. We will delve into the practical aspects of their synthesis, explore their use as powerful biochemical and biophysical probes, and discuss their burgeoning role in the development of novel therapeutics. The protocols and insights provided herein are designed to be a practical resource for those looking to leverage the unique attributes of this fascinating amino acid analog.
I. Synthesis of Peptides Containing 5-Chlorotryptophan
The synthesis of peptides incorporating 5-chlorotryptophan is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, primarily employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2] However, the bulky and electron-withdrawing nature of the chloro-indole side chain necessitates careful consideration of coupling reagents and cleavage conditions to ensure high yields and purity.
Key Considerations for Synthesis:
-
Coupling Reagents: Due to the steric hindrance of the 5-chlorotryptophan side chain, highly efficient coupling reagents are recommended to drive the reaction to completion and minimize racemization.[3][4] Aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[5][6] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also provide good results.[4] For particularly challenging couplings, a double coupling strategy may be employed.[3]
-
Cleavage from Resin: The indole ring of tryptophan is susceptible to modification by cationic species generated during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[7] The presence of the electron-withdrawing chlorine atom can further influence this reactivity. Therefore, the use of a scavenger cocktail is crucial to protect the 5-chlorotryptophan residue. A common and effective cocktail is Reagent K , which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[7][8] A less odorous alternative for peptides containing Trp is a mixture of TFA, triisopropylsilane (TIS), and water.[9][10]
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing 5-Chlorotryptophan
This protocol outlines the manual synthesis of a generic peptide containing 5-chlorotryptophan using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-5-chlorotryptophan-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Workflow:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling (for Fmoc-5-Cl-Trp-OH and other amino acids):
-
In a separate vial, pre-activate a solution of Fmoc-5-chlorotryptophan-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times).
-
Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin thoroughly with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
II. Applications in Biochemical and Biophysical Research
The unique properties of 5-chlorotryptophan make it an invaluable tool for probing biological systems.
Spectroscopic Probes for Studying Protein Structure and Dynamics
Halogenated tryptophans, such as 5-fluorotryptophan, are well-established as sensitive probes for fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13] While specific data for 5-chlorotryptophan is less abundant, its properties can be extrapolated from its halogenated counterparts.
-
Fluorescence Spectroscopy: The introduction of the electron-withdrawing chlorine atom is expected to alter the photophysical properties of the tryptophan indole ring, including its fluorescence quantum yield and lifetime.[14][15][16] These changes can be exploited to study:
-
Protein Folding and Unfolding: Changes in the local environment of the 5-chlorotryptophan residue during folding or unfolding will be reflected in its fluorescence emission.
-
Ligand Binding: The binding of a ligand to a protein can alter the microenvironment of a nearby 5-chlorotryptophan, leading to a detectable change in its fluorescence signal.
-
Protein-Protein Interactions: Similar to ligand binding, the formation of a protein complex can be monitored by observing changes in the fluorescence of a strategically placed 5-chlorotryptophan probe.
-
-
NMR Spectroscopy: The chlorine atom can serve as a useful probe in ¹H-NMR due to its influence on the chemical shifts of neighboring protons on the indole ring. While ¹⁹F NMR is a more common technique for halogenated amino acids, the principles of using a halogen to perturb the local electronic environment and report on structural changes are similar.[17][18]
Heavy Atom for X-ray Crystallography
The determination of protein structures by X-ray crystallography often relies on solving the "phase problem".[19][20] One common method to achieve this is through the use of heavy atoms, which scatter X-rays more strongly than the lighter atoms (C, N, O) that constitute the bulk of the protein. Halogens, including chlorine, can serve as heavy atoms for this purpose.[21][22]
Incorporating 5-chlorotryptophan into a peptide or protein provides a site-specific heavy atom that can be used for phasing. While chlorine is not as heavy as bromine or iodine, its anomalous scattering signal can still be sufficient for phasing, particularly with modern synchrotron X-ray sources.[21]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. langene.com [langene.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. people.bu.edu [people.bu.edu]
- 20. Protein XRD Protocols - Phase Solution [sites.google.com]
- 21. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for the Synthesis of Peptide Libraries Using L-N-Boc-5-chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. It allows for the exploration of a vast chemical space, leading to the identification of peptides with enhanced properties such as increased stability, improved binding affinity, and novel functionalities. L-N-Boc-5-chlorotryptophan is a valuable building block in this context, as the introduction of a chlorine atom to the indole ring of tryptophan can significantly modulate the electronic and steric properties of the resulting peptides. This can lead to altered biological activity and improved pharmacokinetic profiles.
These application notes provide a comprehensive guide to the synthesis of peptide libraries incorporating this compound using Boc-based solid-phase peptide synthesis (SPPS). Detailed protocols for manual synthesis, cleavage, and characterization are provided, along with troubleshooting tips and quantitative data where available.
Core Principles
The synthesis of peptide libraries containing this compound follows the fundamental principles of Boc-SPPS. This strategy relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and more stable, acid-labile protecting groups for the side chains of other amino acids. The synthesis is carried out on a solid support (resin), which simplifies the purification process at each step.
A key consideration when incorporating this compound is the potential for side reactions involving the indole ring, although the chloro-substituent can influence its reactivity. The choice of coupling reagents and cleavage cocktails is crucial to ensure high fidelity and purity of the final peptide library.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Protected Amino Acids
| Coupling Reagent | Description | Advantages | Disadvantages |
| HBTU/HOBt | Benzotriazole-based uronium salt with 1-hydroxybenzotriazole | Fast coupling times, low racemization.[1] | Can lead to guanidinylation of the N-terminus if not pre-activated. |
| DIC/HOBt | Diisopropylcarbodiimide with 1-hydroxybenzotriazole | Cost-effective, readily available. | Slower reaction times compared to uronium salts, potential for N-acylurea formation. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, especially for hindered amino acids. | More expensive than carbodiimides. |
| HATU/HOAt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate with 1-hydroxy-7-azabenzotriazole | Very efficient, particularly for difficult couplings, reduces racemization.[2] | Higher cost. |
Table 2: Recommended Cleavage Cocktails for Peptides Containing Tryptophan
| Reagent Cocktail | Composition | Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | A robust, general-purpose cleavage cocktail for peptides with sensitive residues like Cys, Met, and Trp.[3][4] |
| TFA/TIPS/H₂O | Trifluoroacetic acid / Triisopropylsilane / Water (95:2.5:2.5) | A common and effective cleavage cocktail. TIPS acts as a scavenger to prevent side reactions with tryptophan.[5] |
| TFA/DCM/Anisole | Trifluoroacetic acid / Dichloromethane / Anisole (49:49:2) | A milder cleavage condition that can be useful for sensitive peptides. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Library using Split-and-Pool Method
This protocol outlines the synthesis of a peptide library on a solid support using the split-and-pool methodology, which is a common technique for generating large combinatorial libraries.[6]
Materials:
-
Merrifield resin or other suitable Boc-compatible resin
-
This compound
-
Other Boc-protected amino acids
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc-based steps if applicable, though this protocol focuses on Boc)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIPS), water)
-
Reaction vessels (syringes with frits or dedicated peptide synthesis vessels)
-
Shaker
Procedure:
-
Resin Preparation:
-
Place the resin in the reaction vessels.
-
Swell the resin in DCM for 30-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 1 min).
-
-
Split-and-Pool Coupling:
-
Split: Divide the resin equally into separate reaction vessels, one for each amino acid to be coupled at that position.
-
Coupling:
-
In a separate vial, pre-activate the Boc-protected amino acid (including this compound) (3-4 equivalents) with the coupling reagent (e.g., HBTU, 3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the corresponding reaction vessel containing the resin.
-
Agitate the reaction for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[8]
-
-
Pool and Mix: After coupling is complete, wash the resin from all reaction vessels with DMF and combine them into a single vessel. Mix the resin thoroughly to ensure randomization for the next coupling step.
-
Wash the pooled resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid addition until the desired peptide library is synthesized.
Protocol 2: Cleavage and Deprotection of the Peptide Library
Materials:
-
Peptide-resin library
-
Cleavage cocktail (e.g., Reagent K or TFA/TIPS/H₂O)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Washing and Drying:
-
Wash the final peptide-resin library with DCM (3 x 1 min) and methanol (3 x 1 min).
-
Dry the resin under vacuum for at least 4 hours.
-
-
Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and add cold diethyl ether (10 times the volume of the filtrate) to precipitate the peptides.
-
Place the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide library.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times.
-
-
Drying:
-
After the final wash, dry the peptide library pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, lyophilize the peptide library.
-
Protocol 3: Quality Control and Characterization
Techniques:
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze a representative sample of the crude peptide library to assess its overall purity and complexity.
-
Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
The chromatogram will show a complex mixture of peaks, representing the different peptides in the library.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the presence of the expected peptides in the library.[9]
-
Analyze the mass spectrum to identify the molecular weights of the library components and confirm the incorporation of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For smaller, focused libraries or individual peptides from the library, ¹H and ¹³C NMR can provide detailed structural information.
-
Mandatory Visualizations
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solution-Phase Synthesis Using L-N-Boc-5-chlorotryptophan
Abstract
This document provides a comprehensive technical guide for the solution-phase synthesis of peptides incorporating L-N-Boc-5-chlorotryptophan. Halogenated amino acids, particularly tryptophan derivatives, are integral to the development of novel therapeutics, including potent antibiotics.[1][2] The presence of a chlorine atom on the indole ring can significantly enhance metabolic stability, binding affinity, and overall biological activity.[3] This guide details field-proven protocols for peptide coupling, N-Boc deprotection, and product purification, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic choices in the synthetic workflow. It is intended for researchers, chemists, and drug development professionals engaged in peptide and peptidomimetic synthesis.
Foundational Principles & Strategic Considerations
The Rationale for Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) is renowned for its efficiency and automation, solution-phase peptide synthesis (SPPS) offers distinct advantages, particularly for complex or short-to-medium length peptides.[4] SPPS allows for the purification and full characterization of intermediates at each step, ensuring the integrity of the sequence before proceeding. This is crucial when working with expensive or unique building blocks like this compound. Furthermore, scalability is often more straightforward in a solution-phase context, and issues like peptide aggregation on a solid support are circumvented.[5]
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a robust protecting group for the α-amine.[6] Its utility stems from its stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under moderately acidic conditions.[7][8] This orthogonality is fundamental to selectively deprotecting the N-terminus for chain elongation without disturbing other acid-labile side-chain protecting groups or the peptide backbone itself. The cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently fragments into isobutylene and a proton.[8]
Significance of the 5-Chloro Substituent
The introduction of a chlorine atom at the 5-position of the tryptophan indole ring is not a trivial modification. From a medicinal chemistry perspective, this halogenation can:
-
Enhance Binding Affinity: The chloro group can participate in halogen bonding or alter the electronic properties of the indole ring, leading to stronger interactions with biological targets.
-
Improve Metabolic Stability: Halogenation can block sites susceptible to oxidative metabolism, thereby increasing the peptide's in vivo half-life.
-
Serve as a Synthetic Handle: The C-Cl bond can be a site for further functionalization through cross-coupling reactions, opening avenues for creating diverse peptide libraries.
The discovery of natural products like longicatenamycins and nonopeptins, which incorporate 5-chlorotryptophan, underscores the biological relevance of this moiety in developing new classes of antibiotics.[1][9][10][11]
General Synthetic Workflow
The synthesis of a dipeptide using this compound follows a logical, cyclical process. The core steps involve the activation of the carboxylic acid, coupling with an amino-component, and subsequent deprotection of the N-terminus to prepare for the next coupling cycle.
Caption: General Workflow for Solution-Phase Peptide Synthesis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | >98% Purity | Commercial Vendor | Store desiccated at 2-8 °C. |
| C-terminal Amino Acid Ester HCl Salt | Peptide Synthesis | Commercial Vendor | e.g., H-Gly-OMe·HCl, H-Ala-OtBu·HCl |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis | Commercial Vendor | Highly efficient, low racemization. Store under inert gas.[12] |
| DIPEA (N,N-Diisopropylethylamine) | Peptide Synthesis | Commercial Vendor | Use freshly distilled. Required as a non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous | Commercial Vendor | Main reaction solvent. |
| Dimethylformamide (DMF) | Anhydrous | Commercial Vendor | Can be used as a co-solvent to improve solubility. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Vendor | Used for Boc deprotection. Corrosive and hygroscopic.[7] |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Vendor | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house preparation | For aqueous work-up. |
| Brine | ACS Grade | In-house preparation | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Vendor | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial Vendor | For column chromatography purification. |
Protocol 1: Peptide Coupling (HATU/DIPEA Method)
This protocol describes the coupling of this compound to a generic amino acid methyl ester (H-AA₂-OMe).
Rationale: The HATU/DIPEA coupling system is chosen for its high efficiency and low rate of racemization, which is a critical concern in peptide synthesis.[12] HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which rapidly reacts with the amine component. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the amine and facilitate the reaction.
-
Preparation: To a flame-dried, N₂-purged round-bottom flask, add this compound (1.0 eq). Dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.05 eq) in anhydrous DCM. Add DIPEA (2.2 eq) and stir for 5-10 minutes at room temperature.
-
Pre-activation: Cool the this compound solution to 0 °C in an ice bath. Add HATU (1.05 eq) and DIPEA (an additional 1.1 eq relative to the acid). Stir for 5-10 minutes. A color change may be observed.
-
Coupling: Add the neutralized amine solution from step 2 to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the limiting starting material (this compound) indicates completion. A ninhydrin stain can be used if the amine starting material is visible on TLC.
Protocol 2: Aqueous Work-up and Purification
Rationale: The work-up is designed to remove the coupling byproducts (tetramethylurea, HOAt) and excess reagents. A series of aqueous washes with mild acid, base, and brine systematically removes basic and acidic impurities, followed by drying and solvent removal.[13] Liquid-liquid extraction is a classic and effective method for intermediate purification in solution-phase synthesis.[13]
-
Quenching & Dilution: Once the reaction is complete, dilute the reaction mixture with an equal volume of DCM.
-
Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) - to remove unreacted amine and DIPEA.
-
Saturated NaHCO₃ solution (2x) - to remove unreacted acid and the HOAt byproduct.
-
Brine (1x) - to reduce the water content in the organic layer.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: If necessary, purify the crude product by silica gel column chromatography. The choice of eluent will depend on the polarity of the dipeptide but typically starts with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increases in polarity.
Protocol 3: N-Boc Deprotection
Rationale: The Boc group is reliably cleaved with strong acid. A solution of TFA in DCM is the most common and effective reagent for this transformation.[4][7] The reaction is typically fast and clean. It is important to remove all TFA post-reaction as residual acid can interfere with the subsequent coupling step.
-
Dissolution: Dissolve the purified, Boc-protected dipeptide (1.0 eq) in DCM (approx. 0.1 M).
-
Acid Treatment: Add an equal volume of TFA to the solution (creating a 1:1 DCM:TFA mixture).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the deprotection by TLC. The product spot should have a much lower Rf than the starting material and will often streak due to its salt form.
-
Solvent Removal: Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove final traces of TFA). The resulting amine-TFA salt is a viscous oil or foam.
-
Final Product: The resulting deprotected dipeptide TFA salt is typically used in the next coupling step without further purification after being thoroughly dried under high vacuum.
Characterization
Confirming the identity and purity of the synthesized peptide is a non-negotiable step.
-
¹H and ¹³C NMR: Provides structural confirmation of the peptide backbone and side chains. Key signals to look for include the amide NH protons, α-protons, and the characteristic aromatic signals of the 5-chlorotryptophan indole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Electrospray Ionization (ESI) is most common for peptides.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final and intermediate products.[14] A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Inactive reagents (moisture contamination).- Steric hindrance.- Insufficient reaction time. | - Use fresh, anhydrous solvents and reagents.- Increase reaction time or temperature (to 40 °C).- Consider a more potent coupling reagent like COMU.[12] |
| Low Yield after Work-up | - Emulsion formation during extraction.- Product is partially water-soluble. | - Add more brine to break emulsions.- Back-extract the aqueous layers with fresh EtOAc or DCM. |
| Incomplete Deprotection | - Insufficient TFA or reaction time. | - Increase reaction time to 2 hours.- Ensure a 50% TFA concentration is used. |
| Side Reactions | - Racemization during coupling.- Alkylation of indole ring by t-butyl cation.[8] | - Keep coupling activation/reaction at 0 °C initially.- During deprotection, add a scavenger like triisopropylsilane (TIPS) to the TFA/DCM mixture. |
Visualization of the Coupling Mechanism
The mechanism of activation and coupling using a carbodiimide like DCC (dicyclohexylcarbodiimide) with an HOBt (hydroxybenzotriazole) additive illustrates the fundamental process of amide bond formation. While this guide recommends HATU, the DCC/HOBt pathway is a classic example.
Caption: Simplified mechanism of DCC/HOBt mediated peptide coupling.
References
- 1. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gilson.com [gilson.com]
Orthogonal Protection Strategies with L-N-Boc-5-chlorotryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including potency, stability, and target selectivity. L-5-chlorotryptophan is a halogenated derivative of tryptophan found in naturally occurring antibiotic peptides such as longicatenamycins and nonopeptins.[1][2][3] Its presence can significantly influence the peptide's conformation and binding affinity. The successful synthesis of peptides containing 5-chlorotryptophan relies on robust orthogonal protection strategies to ensure the integrity of the modified residue throughout the synthetic process.
This document provides detailed application notes and protocols for the use of L-N-Boc-5-chlorotryptophan in solid-phase peptide synthesis (SPPS), focusing on orthogonal protection strategies that are compatible with this unique building block.
Orthogonal Protection Strategy Overview
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality of amino acids. An orthogonal protection strategy allows for the selective removal of different protecting groups under distinct chemical conditions, enabling the stepwise assembly of a peptide and the introduction of various modifications. When incorporating this compound, it is crucial to select side-chain protecting groups for other amino acids in the sequence that can be removed without affecting the Boc group on the 5-chlorotryptophan or the chloro-substituent on the indole ring.
The two primary orthogonal strategies compatible with N-Boc protection are the Boc/Fmoc and Boc/Cbz strategies.
dot
Caption: Orthogonal protection strategies with this compound.
Data Presentation
The following tables summarize the stability of relevant protecting groups under various deprotection conditions, which is critical for designing a successful orthogonal synthesis strategy.
| Protecting Group | Deprotection Reagent | Stability of N-Boc Group | Stability of 5-Chloroindole | Orthogonality |
| Fmoc | 20% Piperidine in DMF | Stable | Stable | High |
| Cbz | H₂, Pd/C | Stable | Stable | High |
| t-Butyl (side chain) | TFA | Cleaved | Stable | Not Orthogonal |
| Trityl (Trt) | Mild Acid (e.g., 1% TFA in DCM) | Stable | Stable | High |
| Coupling Reaction Parameter | Value | Notes |
| Amino Acid Equivalents | 3 - 5 | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 - 5 | e.g., HBTU, HATU. |
| Coupling Time | 1 - 4 hours | Can be monitored by Kaiser test.[4] |
| Expected Coupling Efficiency | >99% | For standard couplings.[4] |
Note: Specific quantitative data for the coupling of this compound is not extensively available in the literature. The expected efficiency is based on standard amino acid couplings. Optimization and monitoring are recommended.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile, HPLC grade
Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test indicates completion.
-
If the coupling is incomplete, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5]
-
Collect fractions and analyze by mass spectrometry to identify the desired product.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Selective Cbz Deprotection in the Presence of N-Boc-5-chlorotryptophan
This protocol describes the selective removal of a Carbobenzyloxy (Cbz) group from a peptide chain while the N-Boc-5-chlorotryptophan residue remains protected.
Materials:
-
Cbz-protected peptide on resin (containing N-Boc-5-chlorotryptophan)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup: Suspend the Cbz-protected peptide-resin in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide-resin).
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC of a cleaved aliquot or LC-MS analysis).
-
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin with methanol and DCM.
-
The resin with the Cbz-deprotected peptide is now ready for the next coupling step.
-
Biological Context: Potential Signaling Pathway Interference
Peptides containing 5-chlorotryptophan, such as longicatenamycin, have been identified as antibiotics.[2][3] The primary mechanism of action for many peptide antibiotics is the inhibition of bacterial cell wall synthesis.[6][7] While the precise molecular target of longicatenamycin is not fully elucidated, it is hypothesized to interfere with the peptidoglycan biosynthesis pathway.
Caption: Hypothesized mechanism of action for 5-chlorotryptophan-containing antibiotics.
This proposed pathway illustrates that antibiotics like longicatenamycin may inhibit the key enzymatic steps of transglycosylation and transpeptidation, which are essential for the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall and ultimately, bacterial cell death.
Conclusion
The use of this compound in peptide synthesis offers exciting possibilities for the development of novel therapeutics. A thorough understanding of orthogonal protection strategies is paramount for the successful synthesis of these modified peptides. The protocols and data presented here provide a framework for researchers to design and execute the synthesis of peptides containing this unique amino acid, paving the way for further exploration of their biological activities. Careful monitoring and optimization of coupling and deprotection steps are recommended to ensure high purity and yield of the final product.
References
- 1. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
- 2. Total synthesis and initial structure-activity relationships of longicatenamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The total structure of the antibiotic longicatenamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
- 6. resources.biomol.com [resources.biomol.com]
- 7. microbenotes.com [microbenotes.com]
Reagents for Activating L-N-Boc-5-chlorotryptophan for Amide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-N-Boc-5-chlorotryptophan is a crucial building block in the synthesis of novel peptides and pharmacologically active molecules. The presence of the electron-withdrawing chlorine atom on the indole ring and the bulky tert-butyloxycarbonyl (Boc) protecting group can present unique challenges for efficient activation and coupling. This document provides detailed application notes and protocols for the selection and use of appropriate activating reagents to ensure high-yield and low-racemization coupling of this compound in peptide synthesis.
The choice of coupling reagent is paramount for the successful incorporation of this sterically hindered and electronically modified amino acid. This guide focuses on three widely-used and effective classes of reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides (DIC) in conjunction with an additive (HOBt).
Data Presentation: Comparative Performance of Coupling Reagents
While specific quantitative data for this compound is not extensively published, the following table provides a representative comparison of the expected performance of common coupling reagents based on their efficacy with other sterically hindered and electron-deficient amino acids. These values should serve as a guideline for reagent selection and optimization.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| HATU | None | DIPEA | 90-98 | >95 | Fast reaction times, low racemization, highly effective for hindered couplings.[1] |
| HBTU | HOBt | DIPEA | 85-95 | >95 | A cost-effective and reliable option, though may be slightly slower than HATU.[1] |
| DIC | HOBt | None | 80-90 | >90 | Economical choice, but may require longer reaction times and careful monitoring to minimize racemization.[2] |
Disclaimer: The data presented in this table is illustrative and based on the general performance of these reagents in sterically hindered couplings. Actual yields and purities may vary depending on the specific substrates, reaction conditions, and analytical methods used.
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound using HATU, HBTU, and DIC/HOBt in both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: Solution-Phase Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with minimal racemization for the synthesis of dipeptides or small peptide fragments in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.2 eq) to the solution and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt. Add this solution to the activated this compound mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU
This protocol outlines the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using HBTU.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (6.0 eq) to the coupling cocktail and agitate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of 5-chlorotryptophan, a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: SPPS Coupling using DIC/HOBt
This protocol provides a cost-effective method for coupling this compound in SPPS.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin and perform N-terminal deprotection as described in Protocol 2.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3.0 eq).
-
Agitation: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction progress using the Kaiser test.
-
Double Coupling (if necessary): If the Kaiser test is positive after 6 hours, indicating incomplete coupling, drain the resin and repeat steps 2-4.
-
Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Activation and coupling pathway for this compound.
References
Application Note: Automated Solid-Phase Synthesis of Peptides Containing L-N-Boc-5-chlorotryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties such as increased potency, stability, and unique functionalities.[1] L-N-Boc-5-chlorotryptophan is a halogenated derivative of tryptophan that has garnered interest due to the role of chlorinated tryptophans in naturally occurring antibiotics and their potential to modulate biological activity.[2][3] Automated solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the routine synthesis of such modified peptides.[4]
This application note provides a detailed protocol for the automated synthesis of a model peptide containing this compound using tert-butyloxycarbonyl (Boc) chemistry. It outlines the synthesis strategy, materials, instrumentation, and post-synthesis processing and analysis.
Synthesis Strategy
The synthesis is based on the principles of Boc-SPPS, where the Nα-amino group is temporarily protected by the acid-labile Boc group.[5] The synthesis proceeds from the C-terminus to the N-terminus on a solid support resin. Each cycle of amino acid addition involves two main steps: the removal of the Boc group with an acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next Nα-Boc-protected amino acid.[6][7] The side chains of trifunctional amino acids are protected with groups that are stable to the Boc-deprotection conditions but can be removed during the final cleavage from the resin.
Key Considerations for this compound:
-
Indole Protection: The indole nitrogen of tryptophan can be susceptible to modification during acidic conditions. While the N-Boc protection on the alpha-amino group is the primary focus, for some applications, protection of the indole nitrogen (Nin) with a Boc group (N-in-Boc) can provide additional stability.[8]
-
Coupling: The bulky nature of the Boc-protected 5-chlorotryptophan may require optimized coupling conditions to ensure high efficiency. The use of potent coupling reagents is recommended.
Experimental Protocol
This protocol describes the synthesis of a hypothetical peptide, Ac-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Trp(5-Cl) -Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2, on a 0.25 mmol scale.
Materials and Instrumentation
-
Resin: MBHA resin (0.5 - 1.0 mmol/g substitution)
-
Amino Acids: Nα-Boc protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.
-
Reagents for Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.[7]
-
Reagents for Coupling:
-
0.5 M 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)/1-hydroxybenzotriazole (HOBt) in DMF.[9]
-
N,N-Diisopropylethylamine (DIEA).
-
-
Reagents for Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Scavengers: Anisole, p-cresol.
-
Instrumentation: Automated Peptide Synthesizer (e.g., Applied Biosystems 430A or similar).[9]
-
Analytical and Purification Equipment:
Automated Synthesis Workflow
The automated peptide synthesizer performs a series of repetitive cycles for each amino acid coupling.[4]
-
Resin Swelling: The MBHA resin is swelled in DCM.
-
Boc Deprotection: The resin is treated with 50% TFA in DCM for approximately 20-25 minutes to remove the Boc protecting group from the N-terminal amino acid.[7]
-
Washing: The resin is washed with DCM and IPA to remove residual TFA and prepare for neutralization.
-
Neutralization: The resin is neutralized with a solution of DIEA in DMF.
-
Amino Acid Coupling: The next Nα-Boc-protected amino acid (4 equivalents) is activated with TBTU/HOBt (4 equivalents) and DIEA (6 equivalents) in DMF and then coupled to the deprotected N-terminus of the growing peptide chain.[9] For this compound, an extended coupling time may be beneficial.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated for each amino acid in the sequence.
A diagram of the automated synthesis cycle is presented below.
Caption: Automated Boc-SPPS Cycle.
Peptide Cleavage and Deprotection
-
After the final amino acid is coupled, the N-terminal Boc group is removed.
-
The peptide-resin is dried under vacuum.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) to prevent side reactions, particularly with tryptophan and methionine residues.[7]
-
The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.[12]
-
The precipitated peptide is dried under vacuum.
Purification and Analysis
-
Purification: The crude peptide is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[11]
-
Analysis:
Data Presentation
The expected outcomes for the synthesis of the model peptide are summarized below. These values are estimates based on typical Boc-SPPS and may vary depending on the specific sequence and synthesis conditions.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |
| Purified Peptide Purity | >95% | Analytical RP-HPLC |
| Overall Yield | 10-25% | Based on initial resin loading |
| Molecular Weight | Confirmed (± 1 Da) | Mass Spectrometry |
| Coupling Efficiency | >99% per step | Ninhydrin test (optional) |
Application Example: Targeting a Kinase Signaling Pathway
Peptides containing modified amino acids are often explored as inhibitors of protein-protein interactions or enzyme activity. For instance, a peptide containing 5-chlorotryptophan could be designed to target a specific kinase signaling pathway implicated in cancer.
The diagram below illustrates a hypothetical mechanism where the synthesized peptide acts as an inhibitor of an upstream kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation.
Caption: Inhibition of a Kinase Pathway.
Conclusion
Automated Boc-SPPS is a reliable method for synthesizing peptides containing this compound. The protocol outlined in this application note provides a framework for researchers to produce these modified peptides for various applications in drug discovery and chemical biology. Careful optimization of coupling times and the use of appropriate scavengers during cleavage are crucial for obtaining high-purity products. The successful synthesis and purification of such peptides will enable further investigation into their biological activities.
References
- 1. Feature Collection in Peptide Therapeutics: Current Applications and Future Directions [mdpi.com]
- 2. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. chemimpex.com [chemimpex.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a prominent class of molecules in drug discovery, offering advantages over their linear counterparts, such as enhanced stability against proteolysis, improved receptor binding affinity, and favorable pharmacokinetic properties.[1][2][3] The incorporation of non-natural amino acids, like 5-chlorotryptophan, can further augment the therapeutic potential of these scaffolds by introducing unique structural and electronic features. The presence of a chlorine atom on the indole ring of tryptophan can enhance binding interactions and improve the pharmacological profile of the peptide.[4][5]
This document provides a detailed methodology for the chemical synthesis of cyclic peptides containing 5-chlorotryptophan. The protocol outlines a robust strategy combining manual solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by solution-phase cyclization, purification, and characterization.[4][6]
Key Experimental Workflows
The overall synthesis strategy is a multi-step process beginning with the assembly of the linear peptide on a solid support, followed by cleavage from the resin, cyclization in solution, and final purification.
Caption: Overall workflow for the synthesis of a 5-chlorotryptophan cyclic peptide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the manual assembly of the linear peptide sequence on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide while keeping side-chain protecting groups intact if necessary. The synthesis is based on the well-established Fmoc/tBu strategy.[6]
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including Fmoc-5-Cl-Trp(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Solid-phase synthesis vessel
-
Mechanical shaker
Methodology:
-
Resin Swelling: Swell the 2-CTC resin (e.g., 100 mg, 1.6 mmol/g loading) in DCM for 30 minutes, followed by washing with DMF (3x).[7]
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2-4 hours.
-
Cap any unreacted sites by adding methanol (0.8 mL per gram of resin) and shaking for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine solution for 15 minutes.[8]
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF for 2-3 minutes. Add DIPEA (6 equivalents).
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours. For the incorporation of Fmoc-5-Cl-Trp(Boc)-OH, use the same procedure.
-
Monitor reaction completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[7]
-
-
Washing: After successful coupling (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence to assemble the full-length linear peptide.
-
Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection (step 3) and wash the resin with DMF (5x), DCM (5x), and finally methanol (3x) before drying under vacuum.
Protocol 2: Cleavage and Global Deprotection
This step cleaves the synthesized peptide from the solid support and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin) to the resin.[7]
-
Shake or stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether (approx. 40 mL).
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.
-
Dry the crude peptide pellet under a stream of nitrogen and then lyophilize to obtain a fluffy powder.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol uses high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[2]
Caption: Conceptual diagram of head-to-tail peptide cyclization in solution.
Materials:
-
Lyophilized crude linear peptide
-
Anhydrous DMF
-
DIPEA
-
Cyclization Reagent: DPPA (Diphenylphosphoryl azide) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Methodology:
-
Dissolve the crude linear peptide in anhydrous DMF to a final concentration of 0.1-1 mM. This high dilution is critical to minimize dimerization and oligomerization.[9]
-
Add DIPEA to adjust the pH of the solution to 8.5-9.0.
-
Add the cyclization reagent (e.g., DPPA, 1.5 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the linear peptide mass and the appearance of the cyclic peptide mass.
-
Once the reaction is complete, quench by adding a small amount of water.
-
Remove the DMF solvent under high vacuum.
-
Lyophilize the remaining residue to obtain the crude cyclic peptide.
Protocol 4: Purification and Characterization
The final step involves purifying the cyclic peptide using preparative HPLC and confirming its identity and purity.
Materials:
-
Crude cyclic peptide
-
Solvents: Water (0.1% TFA), Acetonitrile (ACN, 0.1% TFA)
-
Preparative and analytical HPLC systems with a C18 column
-
LC-MS system
Methodology:
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5-65% ACN over 40 minutes.[3]
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the collected fractions using analytical RP-HPLC to confirm purity. Purity should ideally be >95%.
-
Confirm the identity of the product by LC-MS analysis. The observed mass should match the calculated molecular weight of the target cyclic peptide.[10]
-
-
Final Product: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy powder.
Data Presentation
The following table summarizes representative quantitative data expected from the synthesis of a model 10-amino acid cyclic peptide containing one 5-chlorotryptophan residue, starting from 100 mg of resin.
| Synthesis Stage | Parameter | Typical Value | Notes |
| SPPS | Crude Linear Peptide Yield | 70-85 mg | Yield after cleavage and precipitation. |
| Crude Purity (Linear) | 50-70%[11] | Determined by analytical HPLC. Varies with sequence complexity. | |
| Cyclization | Crude Cyclic Peptide Yield | 60-90% | Conversion from linear to cyclic form, monitored by LC-MS. |
| Purification | Final Yield (Pure Cyclic Peptide) | 15-30 mg | Overall yield after preparative HPLC purification. |
| Final Purity | >95% | Determined by analytical HPLC at 220 nm. | |
| Characterization | Molecular Weight | Matches Calculated Mass | Confirmed by ESI-MS.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. youtube.com [youtube.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with 5-Chlorotryptophan Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific incorporation of 5-chlorotryptophan and its analogues into proteins for various biomedical research and drug development applications. This technology enables precise protein labeling, facilitating studies on protein structure, function, and interactions.
Introduction
The ability to introduce non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and functional studies. 5-Chlorotryptophan (5-Cl-Trp), a halogenated analogue of tryptophan, serves as a versatile probe. Its unique properties can be exploited for various applications, including fluorescence quenching, X-ray crystallography, and as a handle for bioorthogonal reactions. This document outlines the methodologies for incorporating 5-Cl-Trp analogues into proteins and their subsequent application in click chemistry and photo-crosslinking studies.
Data Presentation
Table 1: Incorporation Efficiency of Tryptophan Analogues in E. coli
| Tryptophan Analogue | Incorporation Method | Protein | Incorporation Efficiency (%) | Reference |
| 5-Chlorotryptophan | Genetic Code Expansion | sfGFP | >95% | [1] |
| 6-Chlorotryptophan | Genetic Code Expansion | sfGFP | >95% | [1] |
| 5-Hydroxytryptophan | Trp Auxotroph | Recombinant Protein | >90% | [2] |
| 5-Fluorotryptophan | Trp Auxotroph | Target Protein | >97% | [3] |
| 7-Azatryptophan | Trp Auxotroph | Target Protein | >97% | [3] |
| 5-Bromotryptophan | Genetic Code Expansion | sfGFP | >95% | [1] |
Table 2: Protein Yield with Tryptophan Analogue Incorporation
| Tryptophan Analogue | Expression System | Protein | Yield (mg/L) | Reference |
| 5-Hydroxytryptophan | E. coli Trp Auxotroph | RF1 | ~1-2 | [4] |
| Tryptophan Analogues | E. coli with T7 promoter | Recombinant Protein | High | [2] |
| Various ncAAs | E. coli | DHFR | 8.3 - 11% (relative to WT) | [5] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 5-Chlorotryptophan using Genetic Code Expansion
This protocol describes the site-specific incorporation of 5-Cl-Trp into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the evolved 5-Cl-Trp-specific aminoacyl-tRNA synthetase (5-Cl-TrpRS) and its cognate tRNA.
-
5-Chlorotryptophan
-
LB medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Transformation: Co-transform the E. coli cells with the expression plasmid for the protein of interest and the plasmid for the 5-Cl-TrpRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add 5-chlorotryptophan to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Incubate the culture at 20°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Labeling of 5-Azidotryptophan Containing Proteins via Click Chemistry
This protocol outlines the labeling of a protein containing a site-specifically incorporated 5-azidotryptophan (an analogue of 5-Cl-Trp modified for click chemistry) with a fluorescent alkyne probe.
Materials:
-
Purified protein containing 5-azidotryptophan.
-
Alkyne-fluorophore conjugate (e.g., DBCO-Cy5).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) and the alkyne-fluorophore (10-fold molar excess) in PBS.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Removal of Excess Dye: Remove the unreacted alkyne-fluorophore using a desalting column or dialysis.
-
Analysis: Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Protocol 3: Photo-crosslinking of Proteins Containing 5-Chlorotryptophan
This protocol describes a general workflow for photo-crosslinking experiments to identify protein-protein interactions using a protein with a site-specifically incorporated 5-Cl-Trp.
Materials:
-
Cells expressing the protein of interest with incorporated 5-Cl-Trp.
-
UV lamp (e.g., 365 nm).
-
Lysis buffer.
-
Antibodies for immunoprecipitation.
-
Protein A/G beads.
Procedure:
-
Cell Culture and Expression: Culture cells expressing the target protein with 5-Cl-Trp as described in Protocol 1.
-
UV Irradiation: Wash the cells with PBS and irradiate with UV light (e.g., 365 nm) on ice for 15-60 minutes to induce crosslinking.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest or its tag, followed by incubation with protein A/G beads to pull down the protein and its crosslinked partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by SDS-PAGE and mass spectrometry to identify the interacting proteins.
Visualizations
Caption: Workflow for site-specific protein labeling using 5-azidotryptophan and click chemistry.
Caption: General workflow for identifying protein-protein interactions using photo-crosslinking.
Caption: Labeling a receptor protein within a signaling pathway for visualization.
References
- 1. researchgate.net [researchgate.net]
- 2. On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging L-N-Boc-5-chlorotryptophan in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[2] Within the vast armamentarium of chemical moieties used to construct these fragment libraries, halogenated compounds, and specifically halogenated amino acids, offer unique advantages. The incorporation of a halogen atom, such as chlorine, can introduce favorable properties, including increased binding affinity through halogen bonding, improved metabolic stability, and modulation of physicochemical properties like lipophilicity.[2][3]
This guide focuses on the strategic application of a particularly valuable building block: L-N-Boc-5-chlorotryptophan. The presence of the chlorine atom on the indole ring of tryptophan provides a key interaction point, while the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group offers a versatile handle for synthetic diversification. This combination makes this compound an exceptional scaffold for the construction of diverse fragment libraries tailored for screening against a wide range of biological targets.
Physicochemical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to its effective use in FBDD.
| Property | Value | Source |
| CAS Number | 114873-08-4 | [4] |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [4] |
| Molecular Weight | 338.79 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | +4°C | [4] |
The Boc protecting group is a cornerstone of this molecule's utility in fragment library synthesis. It effectively masks the reactivity of the primary amine, preventing unwanted side reactions during coupling procedures.[5] Crucially, the Boc group is acid-labile and can be removed under relatively mild conditions, such as with trifluoroacetic acid (TFA), without compromising the integrity of the rest of the fragment.[6] This allows for a modular and controlled approach to library synthesis.
Experimental Workflow: From Building Block to Validated Hit
The successful application of this compound in FBDD follows a well-defined, multi-step workflow. This process is designed to maximize the diversity of the fragment library and the efficiency of the screening cascade.
Figure 1: A comprehensive workflow for the use of this compound in FBDD.
PART 1: Fragment Library Synthesis Protocols
The key to a successful FBDD campaign lies in the quality and diversity of the fragment library. This compound serves as an excellent starting point for generating a library of fragments that explore a wide range of chemical space around a halogenated indole core. Solution-phase synthesis is often preferred for creating diverse, small molecule fragment libraries due to its flexibility and scalability.
Protocol 1: Amide Coupling for Library Diversification
This protocol describes the synthesis of a small, diverse library of amides from this compound and a selection of primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)
-
DCM for deprotection
-
Parallel synthesis equipment or multi-well reaction plates
Procedure:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Reaction Setup: In individual reaction vials or wells of a reaction plate, add 1.2 equivalents of each unique amine from your diversification set.
-
Activation: In a separate flask, dissolve 1 equivalent of this compound and 1.1 equivalents of HOBt in anhydrous DMF. Add 1.1 equivalents of DCC or EDC and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution to each of the reaction vials containing the amines.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature for 12-18 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Boc Deprotection (Optional but recommended for fragments):
-
Dissolve the crude protected fragments in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to remove residual TFA.
-
-
Purification and Quality Control: Purify each fragment by flash chromatography or preparative HPLC. Confirm the identity and purity of each fragment by LC-MS and ¹H NMR.
PART 2: Biophysical Screening Protocols
Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for screening. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used methods in FBDD.[7][8]
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[9] It is highly sensitive and provides real-time kinetic data.[10]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5)
-
Target protein of interest
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library in a suitable buffer (e.g., PBS with 5% DMSO)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Target Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare the fragment library in the running buffer at a suitable concentration (typically 100-500 µM). Ensure the DMSO concentration is matched between the samples and the running buffer to minimize bulk refractive index effects.
-
Inject the fragments over the immobilized target surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the binding response in real-time. A response significantly above the reference surface indicates a potential interaction.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data to correct for bulk effects.
-
Identify initial hits as fragments that produce a reproducible and concentration-dependent binding response.
-
-
Hit Confirmation:
-
Perform dose-response experiments for the initial hits to confirm binding and estimate the dissociation constant (KD).
-
Protocol 3: Orthogonal Hit Validation using NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[11] Chemical Shift Perturbation (CSP) mapping is a common NMR technique used in FBDD.[12][13]
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
¹⁵N-labeled target protein
-
Fragment hits identified from the primary screen
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled target protein at a concentration of 50-100 µM in the NMR buffer.
-
Prepare stock solutions of the fragment hits in a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.
-
Titration:
-
Add a small aliquot of a fragment stock solution to the protein sample to achieve a desired fragment concentration (e.g., 100 µM, 250 µM, 500 µM).
-
Record a 2D ¹H-¹⁵N HSQC spectrum at each concentration.
-
-
Data Analysis (CSP Mapping):
-
Overlay the HSQC spectra from the titration with the reference spectrum.
-
Identify amide peaks that show a significant chemical shift change upon addition of the fragment. These perturbations indicate that the corresponding amino acid residues are in or near the binding site.[8]
-
The magnitude of the chemical shift perturbation can be used to map the binding site on the protein surface if assignments for the protein's backbone amides are available.
-
PART 3: Hit-to-Lead Optimization
Once fragment hits are validated, the next stage is to evolve them into more potent lead compounds. This process is typically guided by structural biology and medicinal chemistry.
Fragment Growing Strategy
The "fragment growing" strategy involves adding chemical functionality to the initial fragment hit to make additional favorable interactions with the target protein.[14] The this compound scaffold is well-suited for this approach, as the Boc-protected amine provides a convenient point for chemical elaboration.
Figure 2: The fragment growing strategy for hit-to-lead optimization.
Conclusion
This compound is a highly valuable and versatile building block for fragment-based drug design. Its unique combination of a halogenated indole core and a synthetically tractable Boc-protected amine allows for the creation of diverse and effective fragment libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis of such libraries and their subsequent screening using state-of-the-art biophysical techniques. By leveraging the strategic advantages of this halogenated amino acid derivative, researchers can significantly enhance their ability to discover novel and potent lead compounds for a wide range of therapeutic targets.
References
- 1. A modular and synthetic biosynthesis platform for de novo production of diverse halogenated tryptophan-derived molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery-Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 4. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 5. A modular and synthetic biosynthesis platform for de novo production of diverse halogenated tryptophan-derived molecules [ideas.repec.org]
- 6. chempep.com [chempep.com]
- 7. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Troubleshooting & Optimization
Improving solubility of L-N-Boc-5-chlorotryptophan in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of L-N-Boc-5-chlorotryptophan in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in a non-polar solvent (e.g., hexanes, toluene). | This compound is a polar molecule containing a carboxylic acid, an amide, and an indole ring, making it poorly soluble in non-polar solvents. | Use a more polar organic solvent. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or alcohols like methanol and ethanol. |
| Precipitation occurs when adding a less polar co-solvent. | The solubility limit of the compound in the solvent mixture has been exceeded. | - Increase the proportion of the primary, more polar solvent.- Prepare the solution in the stronger solvent first, then slowly add the co-solvent while vigorously stirring.[1]- Consider using a different co-solvent system. |
| The compound dissolves initially but crashes out of solution over time. | The initial dissolution may have been a supersaturated state, or there could be slow nucleation and crystallization. Temperature fluctuations can also affect solubility. | - Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.- If the problem persists, the concentration may be too high for long-term stability in the chosen solvent. Prepare a more dilute solution.- Store the solution at a constant temperature. |
| Material appears as a suspension or is only partially soluble in common polar aprotic solvents (e.g., DCM, Acetone). | While more polar than non-polar solvents, the solubility in these moderately polar solvents may be limited, especially at higher concentrations. The Boc-protecting group adds some lipophilicity, but the polar functional groups dominate. | - Switch to a more powerful polar aprotic solvent like DMSO or DMF.[1][2]- Employ a co-solvent system. For instance, a mixture of Trifluoroethanol (TFE) and Dichloromethane (DCM) can be effective for dissolving sparingly-soluble protected peptides and related molecules.[2]- Apply gentle heating (<40°C) or sonication to aid dissolution.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: For initial solubility trials, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high dissolving power for a wide range of organic molecules, including protected amino acids.[1][2] Alcohols like methanol and ethanol are also good candidates.
Q2: Can I use heat to improve the solubility of this compound?
A2: Yes, gentle heating can be an effective method to increase the solubility of this compound. It is advisable to keep the temperature below 40°C to minimize the risk of thermal degradation.[3] Always monitor for any signs of decomposition, such as a change in color.
Q3: How does sonication help in dissolving this compound?
A3: Sonication uses ultrasonic waves to agitate the solvent and the solid particles. This process breaks down agglomerates of the solid, increasing the surface area exposed to the solvent and accelerating the dissolution process.[3]
Q4: Is it advisable to adjust the pH to improve solubility in organic solvents?
A4: While pH adjustment is a common strategy for improving solubility in aqueous solutions, its application in organic solvents is less straightforward. However, for certain solvent systems, particularly those containing alcohols, the addition of a small amount of a non-nucleophilic organic base (like triethylamine) could potentially deprotonate the carboxylic acid, forming a more soluble salt. Conversely, adding a non-nucleophilic acid could protonate basic sites. This should be approached with caution as it can affect the stability of the compound and may not be compatible with downstream applications.
Q5: Are there any known co-solvent systems that work well for poorly soluble protected amino acids?
A5: Yes, for particularly challenging cases, co-solvent systems can be highly effective. A mixture of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with Dichloromethane (DCM) or Trichloromethane (TCM) has been shown to be a powerful solvent system for dissolving sparingly-soluble protected peptides.[2] These fluorinated alcohols are excellent hydrogen bond donors and can disrupt intermolecular interactions that lead to poor solubility.
Experimental Protocols
Protocol 1: General Dissolution Procedure
-
Preparation : Weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition : Add a small volume of the chosen primary solvent (e.g., DMSO, DMF).
-
Initial Dissolution Attempt : Vortex or stir the mixture at room temperature for 2-5 minutes.
-
Observation : Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition : If the solid remains, add more solvent in small increments, vortexing or stirring after each addition, until the compound is fully dissolved or the desired concentration is reached.
Protocol 2: Improving Solubility with Co-solvents and Gentle Heating
-
Initial Suspension : Prepare a suspension of this compound in the primary solvent at the target concentration.
-
Gentle Heating : Place the vial in a water bath or on a hot plate set to a temperature not exceeding 40°C. Stir the suspension.
-
Co-solvent Addition : If the compound is still not fully dissolved, add a co-solvent (e.g., DCM to a TFE solution) dropwise while stirring.
-
Sonication (Optional) : If solids persist, place the vial in a sonicator bath for 5-10 minute intervals until the solution is clear.
-
Final Observation : Once dissolved, remove the solution from the heat/sonicator and allow it to cool to room temperature. Observe for any signs of precipitation.
Visualizations
Caption: A flowchart outlining the troubleshooting steps for dissolving this compound.
Caption: A diagram illustrating the relationship between solvent polarity and the expected solubility of this compound.
References
Technical Support Center: Optimizing Coupling Efficiency for L-N-Boc-5-chlorotryptophan
<
Welcome to the technical support center for optimizing the coupling efficiency of L-N-Boc-5-chlorotryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during peptide synthesis with this modified amino acid.
The incorporation of halogenated tryptophan derivatives like this compound into peptides is of significant interest for modulating the biological activity and pharmacokinetic properties of therapeutic peptides.[1] However, the electron-withdrawing nature of the chlorine atom and the inherent steric bulk of the tryptophan side chain can present unique challenges during peptide coupling reactions. This guide provides a systematic approach to overcoming these obstacles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems when coupling this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low Coupling Yield
Symptom: HPLC or Mass Spectrometry analysis of the crude peptide reveals a low percentage of the desired product and a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid of this compound must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[2] Standard carbodiimide reagents like DCC or DIC may not be potent enough for this sterically hindered and electronically deactivated amino acid.[3]
-
Solution: Employ more powerful in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP, are significantly more effective.[3][4][5] These reagents form highly reactive esters that can overcome the activation barrier.[3] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][6]
-
-
Steric Hindrance: The bulky Boc protecting group and the indole side chain can physically obstruct the approach of the reacting molecules, slowing down the reaction rate.[7]
-
Solution:
-
Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[3]
-
Increase Temperature: Gentle heating can help overcome the activation energy, but must be used cautiously to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion quickly.[3]
-
Optimize Reagent Stoichiometry: For challenging couplings, increasing the molar ratio of the coupling reagent and the amino acid relative to the amine component may be necessary.[8]
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[3] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[3][9]
Issue 2: Side Product Formation
Symptom: HPLC and Mass Spectrometry analysis reveal the presence of unexpected peaks with masses corresponding to known side products.
Potential Causes & Solutions:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid is a major concern, leading to diastereomeric impurities that are difficult to separate.[7]
-
Solution:
-
Choice of Coupling Reagent and Additive: The use of additives like 1-Hydroxybenzotriazole (HOBt) or its more effective derivatives, 7-Aza-1-hydroxybenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), is strongly recommended to suppress racemization when using carbodiimides.[6][7] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[7]
-
Base Selection: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of the commonly used diisopropylethylamine (DIPEA).[7]
-
Control Temperature: Avoid prolonged reaction times at elevated temperatures.[7]
-
-
-
Indole Alkylation: The indole nucleus of tryptophan is susceptible to alkylation, particularly during the final cleavage from the resin when using acid-labile linkers like the Wang linker.[10][11]
-
Solution:
-
Use of Scavengers: Incorporate scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail to trap carbocations that can alkylate the indole ring.[12]
-
Indole Protection: For Boc-based synthesis, using an indole-protected tryptophan derivative like Boc-Trp(For)-OH can prevent this side reaction.[9]
-
-
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation, especially under acidic conditions during cleavage.[12]
-
Solution: Add scavengers like dithiothreitol (DTT) to the cleavage cocktail to suppress oxidation.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this compound?
For sterically hindered and electronically deactivated amino acids like this compound, onium-salt-based reagents are generally the preferred choice.[7] HATU is often considered one of the most efficient coupling reagents due to the formation of highly reactive OAt esters.[5][13] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles.[6][13]
Q2: How does the chlorine atom on the indole ring affect the coupling reaction?
The electron-withdrawing nature of the chlorine atom at the 5-position of the indole ring can decrease the nucleophilicity of the indole nitrogen, potentially reducing its susceptibility to certain side reactions. However, it can also slightly influence the electronic properties of the entire molecule, which may necessitate the use of more potent activating agents to achieve efficient coupling.
Q3: Can I use standard cleavage cocktails for peptides containing 5-chlorotryptophan?
Yes, but with caution. A standard cleavage cocktail, such as Trifluoroacetic acid (TFA) with scavengers like Triisopropylsilane (TIS) and water, is generally effective.[12] However, due to the presence of the tryptophan moiety, it is highly recommended to include scavengers like 1,2-Ethanedithiol (EDT) to prevent indole alkylation and oxidation.[12]
Q4: How does the presence of 5-chlorotryptophan affect peptide purification?
The increased hydrophobicity from the chlorine atom can alter the retention time during reversed-phase HPLC (RP-HPLC). This may require optimization of the purification gradient. For very hydrophobic peptides, a C4 column might provide better separation than a standard C18 column.[14] Using trifluoroethanol (TFE) in the mobile phase can also improve solubility and reduce aggregation.[14]
III. Experimental Protocols & Data
Protocol 1: Optimized Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Second Coupling (Optional): For particularly difficult couplings, a second coupling step by repeating steps 2-5 can be beneficial.[15]
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Active Ester Formed | Reactivity | Notes |
| DIC/HOBt | OBt ester | Moderate | May be insufficient for hindered residues; risk of racemization.[3][6] |
| HBTU/PyBOP | OBt ester | High | Better than carbodiimides, but can be less effective than HATU.[3] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU.[3][5] |
| HATU | OAt ester | Excellent | Highly efficient, especially for hindered amino acids.[5][13] |
| COMU | Oxyma ester | Excellent | Comparable to HATU with improved safety and solubility.[6][13] |
IV. Visualizing the Workflow
Diagram 1: Decision-Making for Coupling Reagent Selection
Caption: A flowchart to guide the selection of an appropriate coupling reagent.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with 5-Chlorotryptophan
For researchers and drug development professionals, incorporating modified amino acids like 5-chlorotryptophan into peptides can be a powerful tool. However, it often introduces unique challenges that can lead to frustratingly low yields. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help you navigate the complexities of synthesizing peptides containing 5-chlorotryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when synthesizing peptides with 5-chlorotryptophan?
Low yields in solid-phase peptide synthesis (SPPS) involving 5-chlorotryptophan typically stem from a combination of general synthesis problems and issues specific to this modified amino acid. The most common culprits include:
-
Incomplete Coupling: The bulky nature of the 5-chlorotryptophan side chain can sterically hinder the formation of the peptide bond, leading to incomplete reactions.[1]
-
Peptide Aggregation: 5-Chlorotryptophan is significantly more hydrophobic than standard tryptophan. This increased hydrophobicity can promote the aggregation of the growing peptide chain on the solid support, blocking reactive sites and preventing reagents from reaching the N-terminus.[2]
-
Side Reactions During Cleavage: The indole ring of tryptophan is highly susceptible to alkylation by reactive carbocations generated during the final trifluoroacetic acid (TFA) cleavage step.[3] The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indole ring.
-
Oxidation: The tryptophan indole ring is prone to oxidation, which can occur during synthesis or cleavage.[4]
Q2: My crude peptide analysis shows multiple peaks close to the target mass. What are they?
This is a common observation and usually points to specific, predictable failures during synthesis. The most common impurities include:
-
Deletion Sequences: These are peptides missing one or more amino acids. They arise from incomplete coupling reactions. On a mass spectrometer, they will appear at masses corresponding to your target peptide minus the mass of the missing residue(s).[5]
-
Truncated Sequences: These are shorter peptides that stopped growing at some point. This can be caused by incomplete deprotection of the Fmoc group, preventing the next amino acid from being added.[5]
-
Products of Side Reactions: During cleavage, protecting groups can be cleaved and re-attach to nucleophilic residues like the tryptophan indole ring. You may also see peaks corresponding to oxidized peptides (+16 Da or +32 Da).[4][5]
Q3: How can I improve the coupling efficiency for 5-chlorotryptophan?
Given the steric hindrance, standard coupling conditions may not be sufficient. To drive the reaction to completion, consider the following strategies:
-
Use a High-Efficiency Coupling Reagent: Modern coupling reagents are designed to overcome challenges like steric hindrance. Reagents like HATU, HCTU, and COMU are generally more effective than older reagents like HBTU for difficult couplings.[6][7]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid. This is a highly effective method for incorporating difficult residues.[8]
-
Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or more can improve yields. Microwave-assisted synthesis, which uses elevated temperatures, can also significantly accelerate coupling rates and disrupt aggregation.[1][9]
Q4: What is the best way to protect the 5-chlorotryptophan indole ring during synthesis and cleavage?
Protecting the indole nitrogen is critical to prevent side reactions.
-
Indole Protection: Use an Fmoc-5-Cl-Trp(Boc)-OH derivative. The acid-labile tert-butyloxycarbonyl (Boc) group effectively shields the indole nitrogen from modification during synthesis and is cleanly removed during the final TFA cleavage.[3]
-
Use of Scavengers: During cleavage, reactive cationic species are generated. Including "scavengers" in your cleavage cocktail is essential to neutralize these species before they can modify your peptide.[3] Triisopropylsilane (TIS) is particularly effective at reducing tryptophan side reactions.
Troubleshooting Guides & Protocols
Identifying the Problem: A Troubleshooting Workflow
If you are experiencing low yields, this workflow can help you systematically identify and solve the issue.
Caption: Troubleshooting workflow for low peptide yield.
Data Presentation: Comparison of Key Reagents
Table 1: High-Efficiency Coupling Reagents for Difficult Amino Acids
| Coupling Reagent | Full Name | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast coupling rates, low racemization, highly effective for sterically hindered amino acids.[6][7] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive and soluble than HBTU, cost-effective alternative to HATU.[6] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Based on Oxyma Pure, making it a safer, non-explosive alternative to benzotriazole-based reagents with comparable efficiency to HATU.[7] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A classic phosphonium salt reagent, very effective but may be slower than aminium-based reagents like HATU.[10] |
Table 2: Recommended Cleavage Cocktails for Peptides with Tryptophan Analogs
| Cocktail Name | Composition (v/v) | Primary Use and Comments |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Recommended starting point. A general, non-malodorous cocktail effective for most sequences, especially when using Trp(Boc) protection. TIS is an excellent carbocation scavenger.[3] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | A "universal" and very strong cleavage cocktail. Use for peptides with multiple protecting groups (Arg(Pbf), Cys(Trt)). The malodorous reagents (thioanisole, EDT) are highly effective scavengers.[3] |
| Reagent B | TFA / Phenol / H₂O / TIS | An "odorless" alternative to Reagent K. Effective for removing trityl-based protecting groups but will not prevent the oxidation of methionine.[11] |
EDT = 1,2-Ethanedithiol; TIS = Triisopropylsilane; TFA = Trifluoroacetic acid
Experimental Protocols
Protocol 1: Double Coupling for Fmoc-5-Cl-Trp(Boc)-OH
This protocol assumes a standard Fmoc-SPPS workflow.
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
First Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-5-Cl-Trp(Boc)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Drain the reaction vessel.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling (Re-coupling):
-
Prepare a fresh coupling solution as described in step 3.
-
Add the solution to the resin and agitate for another 1-2 hours.
-
-
Final Washing: Drain the vessel and wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to prepare for the next deprotection step.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow/clear beads) indicates a complete coupling reaction.[12]
Protocol 2: Cleavage and Deprotection Using TFA/TIS/H₂O
Caution: TFA is highly corrosive. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 1 min) and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail: In a clean glass container, prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Prepare this solution fresh just before use.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[11]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined TFA solution dropwise into a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate (your crude peptide) should form.[1]
-
-
Isolation:
-
Incubate the peptide/ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant and discard the ether.
-
Wash the peptide pellet with a small amount of cold ether, centrifuge again, and decant. Repeat this wash step twice to remove residual scavengers.
-
Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Preventing Cleavage Side Reactions
The diagram below illustrates how scavengers protect the 5-chlorotryptophan residue during TFA cleavage. Without a scavenger, carbocations generated from cleaved protecting groups can irreversibly alkylate the indole ring.
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Peptides Containing 5-Chlorotryptophan
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid, 5-chlorotryptophan (5-Cl-Trp). The incorporation of halogenated tryptophans, such as 5-Cl-Trp, is a powerful strategy for modulating the biological activity and therapeutic potential of peptides.[1] However, this modification introduces unique challenges during purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established scientific principles and field-proven insights to help you navigate the complexities of purifying these unique peptides.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter specific obstacles when purifying peptides containing 5-chlorotryptophan. This section addresses the most common problems, their underlying causes, and provides actionable solutions.
Issue 1: Poor Peak Shape and Resolution in RP-HPLC
Symptoms: You observe broad, tailing, or split peaks for your 5-Cl-Trp peptide during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis, making it difficult to resolve from closely eluting impurities.[2]
Potential Causes:
-
Increased Hydrophobicity: The chlorine atom on the tryptophan indole ring significantly increases the hydrophobicity of the peptide.[3] This can lead to stronger interactions with the C18 stationary phase, resulting in poor peak shape.
-
Secondary Ionic Interactions: At certain pH values, charged residues on the peptide can interact with free silanol groups on the silica-based column packing, causing peak tailing.[4][5]
-
Peptide Aggregation: The increased hydrophobicity can also promote self-association and aggregation of the peptide, which manifests as broad or multiple peaks.[6][7][8]
-
On-Column Degradation: Although less common, the acidic mobile phase conditions could potentially lead to minor degradation of sensitive sequences.
Solutions & A-Z Experimental Protocol
A. Mobile Phase Optimization:
-
Adjust Trifluoroacetic Acid (TFA) Concentration: While 0.1% TFA is standard, for highly hydrophobic peptides, a slightly higher concentration (e.g., 0.12-0.15%) can sometimes improve peak shape by enhancing ion pairing. Conversely, if you suspect on-column degradation, a lower concentration might be beneficial.
-
Explore Alternative Ion-Pairing Reagents: Formic acid (0.1%) can be a milder alternative to TFA and may provide different selectivity.
-
Optimize pH: For peptides that are soluble at higher pH, switching to a basic mobile phase (e.g., ammonium bicarbonate buffer) can dramatically alter retention and improve peak shape.[4]
B. Gradient and Flow Rate Modification:
-
Shallow Gradient: Employ a shallower acetonitrile (ACN) gradient to improve the separation of closely eluting species.[3] A good starting point is a 1% per minute increase in ACN.
-
Reduced Flow Rate: Decreasing the flow rate can increase the interaction time with the stationary phase, sometimes leading to better resolution.
C. Column Selection:
-
Change Stationary Phase: If a C18 column provides poor resolution, consider a less hydrophobic stationary phase like C8 or C4.[3] For very polar peptides, a phenyl-hexyl column might offer alternative selectivity.
-
Pore Size: Ensure the column pore size is appropriate for your peptide. For most synthetic peptides, a 100-120 Å pore size is suitable, while larger peptides may require 300 Å.
D. Sample Preparation:
-
Solubility is Key: Ensure your crude peptide is fully dissolved before injection.[3] The presence of the hydrophobic 5-Cl-Trp may require the use of a small amount of organic solvent like DMSO or DMF in your initial sample solution, but be mindful that this can affect peak shape if not properly diluted with the initial mobile phase.[2]
Issue 2: Co-elution of Impurities
Symptom: Despite optimizing your RP-HPLC method, you are unable to separate your target 5-Cl-Trp peptide from one or more impurities, as confirmed by mass spectrometry.
Potential Cause:
-
Similar Hydrophobicity of Impurities: Deletion sequences or peptides with other modifications that do not significantly alter the overall hydrophobicity can be challenging to resolve using RP-HPLC alone.[9][10]
Solution: Orthogonal Purification Strategies
When a single purification method is insufficient, employing a second, orthogonal technique that separates molecules based on a different principle is highly effective.[9][11]
Workflow for Orthogonal Purification:
References
- 1. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. oatext.com [oatext.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. xtalks.com [xtalks.com]
Minimizing racemization of L-N-Boc-5-chlorotryptophan during coupling
Welcome to the technical support center for the utilization of L-N-Boc-5-chlorotryptophan in peptide synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and address frequently asked questions concerning the minimization of racemization during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when using this compound?
A1: Racemization is the process where the stereochemical integrity of a chiral amino acid, such as the L-enantiomer of N-Boc-5-chlorotryptophan, is lost, resulting in a mixture of both L- and D-isomers.[1] In peptide synthesis, the incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, which can lead to a reduction or complete loss of its biological activity.[1] These resulting diastereomeric impurities can be challenging to separate during purification.
Q2: What is the primary mechanism that causes racemization during the coupling of this compound?
A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The alpha-proton of this oxazolone intermediate is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality.[1]
Q3: How does the 5-chloro substituent on the tryptophan indole ring affect the risk of racemization?
A3: The electron-withdrawing nature of the chlorine atom on the indole ring primarily influences the electronic properties of the indole itself. While it may slightly increase the acidity of the indole N-H proton, its direct electronic effect on the alpha-carbon's proton is generally considered minimal. Therefore, the strategies to prevent racemization for this compound are consistent with those for other racemization-prone N-Boc-amino acids.
Q4: Which coupling reagents are recommended for minimizing racemization of this compound?
A4: For sensitive amino acids, it is advisable to use modern uronium/aminium-type reagents such as HATU or COMU, or phosphonium-type reagents like PyBOP, which are known for their high efficiency and low racemization potential.[2][3] Alternatively, the use of a carbodiimide like Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive is a highly effective and well-established method.[4][5]
Q5: What are racemization-suppressing additives and which ones are most effective?
A5: Racemization-suppressing additives are compounds that are added to the coupling reaction to minimize the loss of stereochemical integrity. They work by forming an active ester with the activated amino acid that is more reactive towards the amine component and less prone to cyclizing into the problematic oxazolone intermediate. 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally considered more effective at suppressing racemization than the traditional additive, 1-hydroxybenzotriazole (HOBt).[6][7]
Q6: How does the choice of base impact racemization?
A6: The base plays a critical role in racemization as it can abstract the alpha-proton. Stronger and less sterically hindered bases, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can accelerate this process. To minimize racemization, it is recommended to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[2]
Q7: What is the influence of reaction temperature and time on racemization?
A7: Higher reaction temperatures and longer reaction times increase the likelihood of racemization. It is generally recommended to perform the coupling reaction at a reduced temperature, often starting at 0 °C and then allowing it to slowly warm to room temperature.[2] Additionally, minimizing the pre-activation time (the time the amino acid is mixed with the coupling reagent before adding the amine) can reduce the opportunity for oxazolone formation.[2]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| High percentage of D-isomer detected in the final peptide. | Use of a strong, non-sterically hindered base (e.g., DIPEA, TEA). | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] |
| Coupling reaction performed at elevated temperatures. | Perform the coupling at a lower temperature, starting at 0 °C. | |
| Prolonged pre-activation time. | Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent last to the mixture of the acid, amine, and additive.[2] | |
| Inappropriate coupling reagent or lack of additive. | Use a modern coupling reagent known for low racemization (e.g., HATU, COMU).[2][3] If using a carbodiimide (DIC/EDC), always include a racemization-suppressing additive like HOAt or OxymaPure.[4][6] | |
| Low coupling efficiency. | Steric hindrance or aggregation of the peptide chain. | Consider using a more powerful coupling reagent like HATU or COMU. Solvents like N-methyl-2-pyrrolidone (NMP) may improve solubility. For solid-phase synthesis, sonication can help disrupt aggregation.[8] |
| Side reactions involving the indole side chain. | Acid-catalyzed side reactions during Boc deprotection. | During the TFA deprotection step, it is advisable to use a scavenger such as dithiothreitol (DTT) or triisopropylsilane (TIS) to protect the tryptophan indole ring from modification. |
Data Presentation
The following tables summarize the relative effectiveness of different components in a coupling reaction in minimizing racemization. The data is compiled from general studies on racemization-prone amino acids and provides a strong guideline for this compound.
Table 1: Relative Efficacy of Common Coupling Reagents and Additives in Suppressing Racemization
| Coupling Reagent/Additive Combination | Typical Racemization Level | Notes |
| DIC / EDC | High | Not recommended for chiral amino acids without an additive.[5] |
| DIC / EDC + HOBt | Low to Moderate | A classic combination that significantly reduces racemization.[5] |
| DIC / EDC + HOAt | Low | Generally more effective at suppressing racemization than HOBt. |
| DIC / EDC + OxymaPure | Very Low | An excellent, non-explosive, and highly effective alternative to HOAt and HOBt.[6][7] |
| HBTU / TBTU | Low | Generally good, but can still cause racemization with sensitive substrates.[5] |
| HATU | Very Low | Highly recommended for difficult or racemization-prone couplings.[2] |
| COMU | Very Low | A modern, highly efficient coupling reagent with an excellent safety profile.[3][6] |
Table 2: Influence of Base Selection on Racemization
| Base | Relative Strength | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | Strong | Low | High |
| Diisopropylethylamine (DIPEA) | Moderate | High | Moderate |
| N-Methylmorpholine (NMM) | Weak | Moderate | Low |
| 2,4,6-Collidine | Very Weak | High | Very Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU
This protocol is designed for both solution-phase and solid-phase peptide synthesis and aims to minimize racemization.
Materials:
-
This compound
-
Amine component (resin-bound or in solution)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.05 equivalents) and HATU (1.0 equivalent) in anhydrous DMF or NMP.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vessel, dissolve or suspend the amine component (1.0 equivalent) in anhydrous DMF or NMP.
-
Add the base, NMM (2.0 equivalents) or 2,4,6-collidine (2.0 equivalents), to the amine component solution/suspension.
-
Add the cooled solution of this compound and HATU to the amine/base mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or a colorimetric test like the Kaiser test for solid-phase synthesis). The reaction is typically complete within 2-4 hours.
-
For solution-phase synthesis, proceed with standard aqueous work-up and purification. For solid-phase synthesis, wash the resin thoroughly with DMF and proceed to the next deprotection/coupling cycle.
Protocol 2: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol provides a highly effective and safer alternative to benzotriazole-based additives.
Materials:
-
This compound
-
Amine component (resin-bound or in solution)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.1 equivalents), OxymaPure (1.1 equivalents), and the amine component (1.0 equivalent) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress.
-
Upon completion, proceed with the appropriate work-up and purification for your synthesis method.
Mandatory Visualization
References
Technical Support Center: Boc Deprotection of 5-Chlorotryptophan
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of 5-chlorotryptophan residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete Boc deprotection of 5-chlorotryptophan?
Incomplete Boc deprotection is a common issue that can stem from several factors, even for halogenated tryptophan residues:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] If the concentration of trifluoroacetic acid (TFA) is too low, or if the substrate itself contains basic moieties that neutralize the acid, the reaction may not proceed to completion.[2]
-
Inadequate Reaction Time: While many deprotections are complete within 1-2 hours at room temperature, substrates with steric hindrance or other challenging features may require longer reaction times.[1][3]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's access, slowing the reaction rate significantly.[1][3]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell properly in the solvent (e.g., Dichloromethane - DCM) to allow the acid to access the peptide chains.[1][3] Inadequate swelling can lead to incomplete deprotection.[3]
-
Reagent Degradation: TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower reaction.[2][3] Always use fresh, high-quality reagents.[1]
Q2: The deprotection seems to be working, but I'm seeing unexpected side products. What is happening?
The primary cause of side reactions during acid-catalyzed Boc deprotection is the formation of a highly reactive tert-butyl cation.[4][5] This electrophile can attack any nucleophilic site on your molecule.[4] For 5-chlorotryptophan, the main concerns are:
-
Alkylation of the Indole Ring: The electron-rich indole ring of tryptophan is highly susceptible to alkylation by the tert-butyl cation, leading to tert-butylated side products (+56 Da).[4][5] While the 5-chloro substituent is electron-withdrawing, the indole nucleus remains a potent nucleophile.
-
Oxidation: The indole ring of tryptophan can be susceptible to oxidation during the deprotection and cleavage process.[4][6]
Q3: How can I prevent the formation of these side products?
The most effective way to prevent side reactions is to use "scavengers" in your deprotection or cleavage cocktail.[5][7] Scavengers are nucleophilic reagents that are more reactive or present in a much higher concentration than the sensitive residue.[4] They trap the reactive tert-butyl cation before it can modify your peptide.[5] Common scavengers for tryptophan-containing peptides include triisopropylsilane (TIS), triethylsilane (TES), 1,2-ethanedithiol (EDT), and water.[4][8][9]
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to track the reaction:
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method for quantitative analysis.[1] In reverse-phase HPLC, the deprotected product is more polar and will have a shorter retention time than the Boc-protected starting material.[10] A successful reaction is marked by the disappearance of the starting material peak and the appearance of the product peak.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the product's mass and can help identify any side products formed during the reaction.[1][6]
-
Thin-Layer Chromatography (TLC): TLC is a fast, qualitative method to monitor the disappearance of the starting material (higher Rf) and the appearance of the more polar product (lower Rf).[1][11] The product amine can often be visualized by staining with ninhydrin.[1][2]
Troubleshooting Guide
If you observe incomplete deprotection of your 5-chlorotryptophan residue, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Significant starting material remains after standard reaction time. | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM, or use neat TFA). Extend the reaction time and monitor progress by HPLC or TLC. | [1][2] |
| Reaction is sluggish or incomplete, even with increased time/acid. | Steric hindrance around the Boc-protected amine. | Switch to a stronger acid system, such as 4M HCl in dioxane. Gentle warming (e.g., to 40°C) can also be effective, but must be done cautiously with an efficient scavenger cocktail. | [1][5] |
| Inconsistent results during Solid-Phase Peptide Synthesis (SPPS). | Poor resin swelling or peptide aggregation. | Ensure the resin is fully swollen in DCM before deprotection. For sequences prone to aggregation, consider using specialized solvents or protocols. | [1][3] |
| Formation of side products observed by LC-MS (e.g., +56 Da). | Alkylation of the indole ring by the tert-butyl cation. | Add a scavenger or a scavenger cocktail to the deprotection/cleavage solution. A common effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). | [4][5][9] |
Common Scavenger Cocktails for Tryptophan-Containing Peptides
The choice of cleavage cocktail is critical for obtaining a high-purity product, especially when sensitive residues like tryptophan are present.
| Cocktail Name/Composition | Components (v/v/v) | Primary Use & Notes | Citation |
| Standard (Reagent T) | TFA / Triisopropylsilane (TIS) / Water | 95 : 2.5 : 2.5 | A general-purpose, effective, and non-malodorous cocktail suitable for most sequences containing Trp, Met, or Tyr. TIS is a highly effective carbocation scavenger. |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) | 82.5 : 5 : 5 : 5 : 2.5 | A "universal" cleavage mixture for complex peptides with multiple sensitive residues, including Cys. The combination of scavengers protects against a wide range of side reactions. |
| Reagent B | TFA / Phenol / Water / TIS | 88 : 5 : 5 : 2 | An "odorless" alternative to cocktails containing thiols, useful for cleaving peptides with trityl-based protecting groups. |
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection with TFA/DCM
This protocol is a general guideline for removing a Boc group in a solution phase.
-
Preparation: Dissolve the Boc-protected 5-chlorotryptophan-containing compound in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Scavenger Addition (Optional but Recommended): Add an appropriate scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Acid Addition: Cool the solution in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[10][]
-
Reaction: Stir the reaction mixture at room temperature. A typical reaction time is 1-2 hours.[1]
-
Monitoring: Monitor the reaction's progress using TLC or by taking aliquots for LC-MS analysis until the starting material is consumed.[10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).[10] The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a mild base like a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Alternative Deprotection with 4M HCl in Dioxane
This protocol uses a stronger acid system and is useful for sterically hindered or resistant substrates.[1]
-
Preparation: Suspend the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.[1][2]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS.[1]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1] If the free amine is required, perform a basic work-up as described in Protocol 1.
Protocol 3: Cleavage and Deprotection from Resin for SPPS
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin thoroughly with DCM to remove any residual DMF and to swell the resin.[13]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a 5-chlorotryptophan-containing peptide, a standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[9] Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate gently at room temperature for 2-3 hours.[14]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA to ensure complete recovery of the peptide.[14]
-
Precipitation: Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[14]
-
Collection: Cool the suspension (e.g., at 4°C or -20°C) to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide under vacuum. The product can then be purified by HPLC.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and competitive pathways.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Reactions with L-N-Boc-5-chlorotryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation in chemical reactions involving L-N-Boc-5-chlorotryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Byproducts in reactions involving this compound can be broadly categorized into three groups:
-
Peptide Coupling-Related Byproducts: These are common to solid-phase and solution-phase peptide synthesis and include racemization of the chiral center, formation of diketopiperazines (especially at the dipeptide stage), and guanidinylation of the free N-terminus by certain coupling reagents.[1][2]
-
Protecting Group-Related Byproducts: The acid-labile Boc (tert-butoxycarbonyl) group can lead to the formation of a tert-butyl cation during deprotection. This cation can then alkylate the electron-rich indole ring of the tryptophan derivative, leading to undesired side-products.[3]
-
Indole Ring-Related Byproducts: The 5-chloroindole moiety itself can undergo side reactions. While the chloro group makes the ring less susceptible to some reactions compared to unsubstituted indole, electrophilic substitution at other positions on the indole ring can still occur under certain conditions. Alkylation of the indole nucleus by linkers has been observed in solid-phase peptide synthesis of tryptophan-containing peptides.[4]
Q2: How does the 5-chloro substituent affect the reactivity of the tryptophan indole ring?
A2: The chlorine atom at the 5-position of the indole ring is an electron-withdrawing group, which generally decreases the nucleophilicity of the ring compared to unsubstituted tryptophan. This can make it less prone to certain electrophilic side reactions. However, the indole ring remains a relatively electron-rich heterocycle and is still susceptible to electrophilic attack, particularly at the C3 position. The carbon-chlorine bond is also stronger than carbon-bromine or carbon-iodine bonds, making it more stable and less likely to participate in palladium-catalyzed cross-coupling side reactions under standard conditions.
Q3: Can the N-Boc protecting group be cleaved under conditions other than strong acid?
A3: The N-Boc group is generally stable to basic and nucleophilic conditions. However, prolonged exposure to even mildly acidic conditions, such as during reverse-phase HPLC purification with trifluoroacetic acid (TFA) in the mobile phase, can lead to gradual cleavage. It is also sensitive to heat.
Troubleshooting Guides
Issue 1: Unexpected mass addition of +56 Da to the product.
Possible Cause: Alkylation of the indole ring by the tert-butyl cation. During the acidic removal of the Boc protecting group, a tert-butyl cation is generated. This electrophile can react with the nucleophilic indole ring of another this compound molecule or the deprotected 5-chlorotryptophan residue.
Troubleshooting Steps:
-
Use Scavengers: During the Boc deprotection step with strong acids like TFA, add a scavenger to the cleavage cocktail. Scavengers are nucleophilic compounds that "trap" the tert-butyl cations before they can react with the tryptophan indole ring.
-
Optimize Deprotection Conditions: Use the minimum concentration of acid and the shortest reaction time necessary for complete Boc removal. Perform the deprotection at a lower temperature to reduce the rate of the alkylation side reaction.
-
Purification: Utilize reverse-phase HPLC to separate the desired product from the more lipophilic tert-butylated byproduct.
| Scavenger | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Effective at reducing the tert-butyl cation. |
| Thioanisole | 2.5 - 5% | Can also help prevent oxidation of other sensitive residues like methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Particularly useful when cysteine is present in the peptide sequence. |
Issue 2: Formation of a cyclic dipeptide (diketopiperazine).
Possible Cause: When this compound is the second amino acid in a peptide sequence, the deprotected N-terminal amine can undergo intramolecular cyclization with the activated C-terminus of the first amino acid, leading to the formation of a diketopiperazine and cleavage from the solid support (in SPPS). This is particularly prevalent when proline or glycine is the C-terminal residue.
Troubleshooting Steps:
-
Choice of Resin (for SPPS): Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which can suppress diketopiperazine formation.
-
Coupling Conditions:
-
Use a pre-activated ester of the incoming amino acid to ensure rapid coupling, minimizing the time the free N-terminus is available for cyclization.
-
Employ in situ neutralization protocols where the neutralization of the TFA salt and the coupling reaction occur simultaneously.
-
-
Protecting Group Strategy: For the first amino acid, consider using a protecting group that can be removed under milder conditions that do not favor cyclization.
Issue 3: Presence of diastereomers in the final product.
Possible Cause: Racemization of the α-carbon of this compound during the activation step of peptide coupling. This can be exacerbated by strong bases and prolonged activation times.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are effective.
-
Control Base Addition: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount required.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
| Coupling Reagent Additive | Advantage |
| HOBt | Cost-effective and reduces racemization. |
| Oxyma Pure | Non-explosive and highly effective. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with Scavengers
-
Resin Swelling (for SPPS): Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution once.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Deprotection Reaction: Treat the resin or the Boc-protected compound in solution with the deprotection cocktail for 30 minutes at room temperature with gentle agitation.
-
Removal of Acid: For solution-phase, concentrate the reaction mixture under reduced pressure. For SPPS, filter the resin and wash thoroughly with DCM (3-5 times) to remove residual acid and scavengers.
-
Neutralization (for SPPS): Wash the resin with a 10% solution of DIPEA in DCM until the wash is neutral.
Protocol 2: Optimized Peptide Coupling to Minimize Racemization
-
Reagent Preparation:
-
Dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation: Add a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents) to the cooled solution and stir for 5-10 minutes.
-
Coupling: Add the amine component (1.0 equivalent) to the activated mixture. If the amine is a hydrochloride salt, pre-neutralize it with one equivalent of DIPEA.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Potential byproduct formation pathways from this compound.
Caption: A logical workflow for troubleshooting common byproducts.
References
Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic 5-Chlorotryptophan
Welcome to the technical support center for managing challenges associated with peptides containing the hydrophobic, non-canonical amino acid 5-chlorotryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding peptide aggregation during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 5-chlorotryptophan prone to aggregation?
A1: Peptides containing 5-chlorotryptophan are susceptible to aggregation primarily due to the hydrophobic nature of this modified amino acid. The chlorine atom on the indole ring of tryptophan increases its hydrophobicity, promoting intermolecular hydrophobic interactions. These interactions can lead to the formation of insoluble aggregates, especially in aqueous solutions.[1][2] Sequences rich in hydrophobic residues are generally more prone to aggregation.[2][3]
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: During SPPS, aggregation can manifest as poor resin swelling or even shrinking of the resin beads in the synthesis solvent.[4] You may also observe slow or incomplete coupling and deprotection reactions.[3][4] In some cases, the resin may clump together, making it difficult to agitate.[1]
Q3: My purified 5-chlorotryptophan-containing peptide is difficult to dissolve. What solvents should I try?
A3: For hydrophobic peptides that are difficult to dissolve in aqueous solutions, it is recommended to first try organic solvents.[5][6] Start with small amounts of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][5] If the peptide remains insoluble, a mixture of trifluoroacetic acid (TFA) and a solvent like hexafluoroisopropanol (HFIP) can be effective in breaking down strong aggregates.[4] Once dissolved in a minimal amount of organic solvent, you can slowly add your aqueous buffer.[5][6]
Q4: Can I predict the aggregation potential of my 5-chlorotryptophan peptide sequence?
A4: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation. Stretches of hydrophobic amino acids, including 5-chlorotryptophan, are a major contributing factor.[1][3] The overall hydrophobicity of the peptide, its net charge at a given pH, and its propensity to form secondary structures like β-sheets all influence aggregation.[2][7]
Troubleshooting Guides
Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Poor or shrinking resin swelling.[4]
-
Slow or incomplete coupling reactions (positive Kaiser test after extended coupling times).[4]
-
Slow or incomplete Fmoc-deprotection.
-
Visible clumping of the resin.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Detailed Solutions:
| Strategy | Description |
| Modify Solvent System | Switch from standard solvents like DMF to more aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or add DMSO.[1][8] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1] |
| Incorporate Anti-Aggregation Additives | Chaotropic agents like LiCl or NaClO₄ can be added to washes to disrupt secondary structures.[1][3] Ensure they are thoroughly washed away before coupling. |
| Change Resin Type | Use a low-substitution resin to increase the distance between peptide chains, reducing intermolecular interactions.[9] PEG-based resins (e.g., TentaGel) can improve solvation of the peptide chain.[1] |
| Adjust Synthesis Parameters | Perform coupling and deprotection at elevated temperatures (e.g., 50-75°C), especially with microwave-assisted peptide synthesizers, to disrupt hydrogen bonds.[1] |
| Incorporate "Kink-Inducing" Residues | If resynthesis is an option, strategically placing pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues can disrupt the formation of β-sheets that lead to aggregation.[3][9] |
Issue 2: Poor Solubility of Lyophilized Peptide
Symptoms:
-
The lyophilized peptide powder does not dissolve in standard aqueous buffers.
-
A precipitate forms when attempting to dissolve the peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peptide solubility.
Detailed Solutions:
| Strategy | Description |
| Adjust pH | The net charge of a peptide is pH-dependent. For acidic peptides, try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate). For basic peptides, try an acidic solution (e.g., 10% acetic acid).[5][6][10] |
| Use Organic Solvents | For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer while vortexing.[1][5][6] |
| Add Chaotropic Agents | Chaotropic agents such as guanidine hydrochloride (GuHCl) or urea can be added to the buffer to disrupt aggregates. Note that these may need to be removed for certain biological assays. |
| Sonication | Gentle sonication can help to break up small aggregates and facilitate dissolution.[1][6] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol outlines a method to monitor the kinetics of peptide aggregation using the fluorescent dye Thioflavin T, which binds to β-sheet-rich structures like amyloid fibrils.[11][12]
Materials:
-
Lyophilized 5-chlorotryptophan-containing peptide
-
Thioflavin T (ThT)
-
Sterile, ultrapure water
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO) and determine its concentration.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water and filter it through a 0.22 µm filter. Store protected from light at 4°C.
-
Assay Setup:
-
Prepare the final peptide solution at the desired concentration in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
In each well of the 96-well plate, mix the peptide solution with the ThT working solution. Include controls with buffer and ThT alone.
-
-
Measurement:
-
Place the plate in the fluorometer.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course. Shaking between reads can promote aggregation.
-
-
Data Analysis: Plot the fluorescence intensity versus time to observe the kinetics of aggregation.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
SEC-HPLC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[13]
Materials:
-
Solubilized peptide sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (select based on the expected size of the peptide and its aggregates)
-
Mobile phase (e.g., PBS or other suitable buffer)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the peptide in the mobile phase. If solubility is an issue, use the minimal amount of an appropriate organic solvent or other solubilizing agent that is compatible with the column and mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection and Separation: Inject a known concentration of the peptide sample onto the column.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm for the peptide backbone or 280 nm if other aromatic residues are present).
-
Data Analysis: Integrate the peak areas corresponding to the monomer and any aggregate species. The percentage of aggregation can be calculated from the relative peak areas.
Quantitative Data Summary (Hypothetical Example):
| Peptide Sequence (with 5-Cl-Trp) | Solubilization Buffer | % Monomer (SEC-HPLC) | ThT Fluorescence (Arbitrary Units) |
| Ac-X-Y-[5-Cl-Trp]-Z-NH2 | PBS, pH 7.4 | 85 | 1500 |
| Ac-X-Y-[5-Cl-Trp]-Z-NH2 | PBS, pH 7.4 + 10% DMSO | 95 | 500 |
| Ac-A-B-[5-Cl-Trp]-C-NH2 | PBS, pH 7.4 | 60 | 4500 |
| Ac-A-B-[5-Cl-Trp]-C-NH2 | 50 mM Tris, 150 mM NaCl, pH 8.5 | 75 | 2800 |
This technical support guide provides a starting point for addressing the aggregation of peptides containing 5-chlorotryptophan. The principles of managing hydrophobic peptides are broadly applicable, and the specific strategies and protocols outlined here should aid in troubleshooting and achieving successful experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to L-N-Boc-5-chlorotryptophan in Solid-Phase Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with L-N-Boc-5-chlorotryptophan. The incorporation of halogenated amino acids like 5-chlorotryptophan into peptide sequences is a powerful strategy for modulating peptide structure, function, and metabolic stability. However, the unique chemical properties of this modified amino acid necessitate careful consideration of the solid-phase peptide synthesis (SPPS) strategy, particularly the choice of resin and linker.
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful synthesis of your target peptides containing this compound.
Frequently Asked Questions (FAQs)
Q1: Which resin and linker combination is most suitable for Boc-SPPS of peptides containing this compound?
For Boc-SPPS, the choice of resin and linker is dictated by the desired C-terminal functionality (acid or amide) and the overall stability required during synthesis.
-
For C-terminal peptide acids:
-
Merrifield Resin: This is a classic choice for Boc-SPPS.[1][2] The first amino acid is typically attached via a cesium salt method to form a benzyl ester linkage.[1][2][3] While robust, this linkage can exhibit some lability to the repetitive TFA treatments used for Boc deprotection, potentially leading to chain loss, especially in longer syntheses.[1]
-
PAM (Phenylacetamidomethyl) Resin: PAM resin is an excellent alternative to Merrifield resin, offering enhanced stability of the peptide-resin linkage to TFA.[1][4] This increased stability minimizes peptide loss during synthesis.[1][4] The final cleavage from PAM resin typically requires strong acids like HF.[4][5]
-
-
For C-terminal peptide amides:
-
MBHA (p-Methylbenzhydrylamine) Resin: This is the standard resin for the synthesis of peptide amides using the Boc strategy. The final cleavage with a strong acid like HF yields the C-terminal amide.
-
Q2: How do I attach the first amino acid, this compound, to the resin?
The attachment method depends on the chosen resin:
-
Merrifield Resin: The most common and reliable method is the cesium salt method.[2][3] This involves converting the Boc-amino acid to its cesium salt, which then displaces the chloride on the chloromethylated resin.[2]
-
PAM Resin: The first Boc-amino acid is typically coupled to a pre-formed hydroxymethyl-PAM resin using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like DMAP (4-dimethylaminopyridine) to catalyze the reaction. To minimize racemization, the addition of HOBt (1-hydroxybenzotriazole) is recommended.[6]
-
MBHA Resin: The first Boc-amino acid is coupled directly to the amine functionality of the resin using standard coupling protocols, such as DIC (N,N'-diisopropylcarbodiimide)/HOBt or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[7]
Q3: Is the 5-chloro substituent on the tryptophan indole ring stable during Boc-SPPS?
The 5-chloro substituent on the indole ring of tryptophan is generally stable under the standard conditions of Boc-SPPS. The carbon-chlorine bond on the aromatic ring is robust and not susceptible to cleavage by the reagents used for Boc deprotection (TFA) or coupling.
Q4: What are the potential side reactions involving the 5-chlorotryptophan residue, and how can I mitigate them?
The primary concern with tryptophan and its derivatives in SPPS is the susceptibility of the electron-rich indole ring to electrophilic attack, particularly during the final cleavage step.[8][9][10]
-
Alkylation: During acid-mediated cleavage, carbocations generated from side-chain protecting groups (e.g., t-butyl groups) and the linker can alkylate the indole ring.[11][12][13]
-
Oxidation: The indole ring can also be susceptible to oxidation, although this is a lesser concern with the chloro-substituent slightly deactivating the ring.
Mitigation Strategies:
-
Indole Protection: While this compound already has the alpha-amino group protected, for Fmoc-SPPS, it is highly recommended to use a derivative with the indole nitrogen protected, for example, with a Boc group (Fmoc-Trp(Boc)-OH).[10][14] In Boc-SPPS, the indole nitrogen is typically unprotected.
-
Scavengers: The use of a scavenger cocktail during the final cleavage is crucial.[10][14] Scavengers are nucleophilic species that trap the reactive carbocations before they can modify the tryptophan residue. A common and effective scavenger is triisopropylsilane (TIS).[14] Other scavengers include water, phenol, and thioanisole.[14][15]
Q5: What are the recommended cleavage conditions for a peptide containing 5-chlorotryptophan synthesized on a Merrifield or PAM resin?
Final cleavage from Merrifield or PAM resins in Boc-SPPS typically requires a strong acid.
-
HF (Hydrogen Fluoride): This is the traditional and most effective reagent for cleaving peptides from Merrifield and PAM resins and simultaneously removing most side-chain protecting groups.[2][4][5]
-
TFMSA (Trifluoromethanesulfonic acid): This is a strong acid that can also be used for cleavage.[2]
Crucially, a scavenger cocktail must be included in the cleavage mixture. A common high-HF cleavage cocktail for a tryptophan-containing peptide would be:
-
HF:Anisole:p-Cresol (90:5:5)
For a lower concentration of HF ("low-high" HF cleavage), a two-step procedure is used, which can sometimes reduce side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield | Incomplete coupling of this compound: The bulky nature of the amino acid may hinder coupling efficiency. | - Use a more powerful coupling reagent like HBTU or HATU. - Perform a double coupling. - Increase the coupling time.[9] |
| Chain loss during synthesis: This is more common with Merrifield resin due to the lability of the benzyl ester linkage to TFA.[1] | - Switch to the more acid-stable PAM resin for future syntheses.[1][4] | |
| Presence of unexpected peaks in HPLC/MS analysis of the crude peptide | Alkylation of the 5-chlorotryptophan residue: Carbocations generated during cleavage have reacted with the indole ring.[9][13] | - Ensure an adequate amount and appropriate type of scavenger (e.g., TIS) was used in the cleavage cocktail. - Optimize the cleavage time and temperature. |
| Incomplete removal of side-chain protecting groups: The cleavage conditions were not harsh enough or the reaction time was too short. | - Increase the cleavage reaction time. - For particularly stubborn protecting groups, a "low-high" HF cleavage protocol may be beneficial. | |
| Racemization of the C-terminal this compound | Base-catalyzed racemization during the first amino acid loading: This can occur when using activating agents like DCC with a catalytic amount of DMAP.[6] | - Add HOBt to the coupling mixture during the loading of the first amino acid to suppress racemization.[6] |
Compatibility Summary: this compound with Common Boc-SPPS Resins/Linkers
| Resin/Linker | C-Terminal Functionality | Linkage Type | Attachment of First Amino Acid | Cleavage Conditions | Key Considerations |
| Merrifield | Acid | Benzyl Ester | Cesium Salt Method[2][3] | Strong Acid (HF, TFMSA) + Scavengers[2] | Susceptible to chain loss with repeated TFA treatments.[1] |
| PAM | Acid | Phenylacetamidomethyl Benzyl Ester | DCC/DMAP coupling to hydroxymethyl-PAM resin.[6] | Strong Acid (HF) + Scavengers[1][4] | More stable to TFA than Merrifield resin, minimizing chain loss.[1][4] |
| MBHA | Amide | Benzhydrylamine | Standard amide coupling (e.g., DIC/HOBt, HBTU) | Strong Acid (HF) + Scavengers | Standard choice for C-terminal peptide amides in Boc-SPPS. |
Experimental Protocols
Protocol 1: Loading of this compound onto Merrifield Resin via the Cesium Salt Method
-
Preparation of the Cesium Salt:
-
Dissolve this compound (1.2 equivalents relative to the resin substitution) in a mixture of ethanol and water.
-
Titrate the solution to pH 7.0 with a 2 M aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with anhydrous DMF twice to ensure complete removal of water.[2]
-
-
Attachment to Resin:
-
Swell the Merrifield resin in anhydrous DMF for at least 1 hour.
-
Add the dried cesium salt of this compound to the swollen resin.
-
Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.
-
Filter the resin and wash it sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally methanol.
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage of a 5-chlorotryptophan-containing peptide from Merrifield or PAM Resin using HF
CAUTION: Hydrogen fluoride (HF) is an extremely corrosive and toxic acid. This procedure must be performed in a specialized, HF-rated fume hood with appropriate personal protective equipment (PPE).
-
Preparation:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., Teflon).
-
Add the appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel.
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense the required amount of liquid HF into the reaction vessel.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours.
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers and other organic by-products.
-
Extract the crude peptide from the resin using a suitable solvent, such as dilute acetic acid or TFA.
-
Precipitate the crude peptide from the extraction solvent by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Lyophilize the crude peptide to obtain a dry powder.
-
Visualizing the Workflow
Diagram 1: Boc-SPPS Cycle for Incorporating this compound
Caption: A simplified workflow of a single Boc-SPPS cycle for the incorporation of this compound.
Diagram 2: Decision Tree for Resin Selection
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scilit.com [scilit.com]
- 12. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of L-N-Boc-5-chlorotryptophan and Related Compounds
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of tryptophan and its derivatives are characterized by signals from the indole ring protons, the α- and β-protons of the amino acid backbone, and, where applicable, the protons of the Boc protecting group. The introduction of the electron-withdrawing chlorine atom at the 5-position of the indole ring in L-N-Boc-5-chlorotryptophan is expected to induce downfield shifts in the signals of the neighboring aromatic protons.
| Proton Assignment | L-Tryptophan (DMSO-d₆) | L-N-Boc-tryptophan (CDCl₃) | Expected Shifts for this compound (CDCl₃) |
| Indole NH | ~10.8 ppm (br s) | ~8.1 ppm (br s) | ~8.2 ppm (br s) |
| H-4 | ~7.5 ppm (d) | ~7.6 ppm (d) | Downfield shift to ~7.7 ppm (d) |
| H-7 | ~7.3 ppm (d) | ~7.3 ppm (d) | Minor shift |
| H-6 | ~7.0 ppm (t) | ~7.1 ppm (t) | Downfield shift to ~7.2 ppm (dd) |
| H-2 | ~7.2 ppm (s) | ~7.0 ppm (s) | Minor shift |
| α-CH | ~3.8 ppm (m) | ~4.6 ppm (m) | ~4.6 ppm (m) |
| β-CH₂ | ~3.2 ppm (m) | ~3.3 ppm (m) | ~3.3 ppm (m) |
| Boc (CH₃)₃ | N/A | ~1.4 ppm (s) | ~1.4 ppm (s) |
| NH-Boc | N/A | ~5.0 ppm (d) | ~5.0 ppm (d) |
| COOH | ~11.0 ppm (br s) | ~10.5 ppm (br s) | ~10.5 ppm (br s) |
Comparison of ¹³C NMR Spectral Data
In the ¹³C NMR spectra, the presence of the Boc group introduces characteristic signals for the quaternary carbon and the methyl carbons. The chlorine atom at C-5 in this compound will most significantly impact the chemical shift of C-5, causing a downfield shift, and will also influence the shifts of the other indole carbons to a lesser extent.
| Carbon Assignment | L-Tryptophan (D₂O) [1] | L-N-Boc-tryptophan (CDCl₃) | Expected Shifts for this compound (CDCl₃) |
| C=O (Carboxyl) | ~174 ppm | ~176 ppm | ~176 ppm |
| C=O (Boc) | N/A | ~155 ppm | ~155 ppm |
| C (Boc) | N/A | ~80 ppm | ~80 ppm |
| CH₃ (Boc) | N/A | ~28 ppm | ~28 ppm |
| C-7a | ~138 ppm | ~136 ppm | ~136 ppm |
| C-3a | ~128 ppm | ~127 ppm | ~127 ppm |
| C-2 | ~125 ppm | ~123 ppm | ~123 ppm |
| C-4 | ~122 ppm | ~118 ppm | ~119 ppm |
| C-6 | ~120 ppm | ~122 ppm | ~120 ppm |
| C-5 | ~119 ppm | ~119 ppm | Downfield shift to ~125-130 ppm |
| C-7 | ~112 ppm | ~111 ppm | ~112 ppm |
| C-3 | ~108 ppm | ~109 ppm | ~109 ppm |
| α-CH | ~55 ppm | ~54 ppm | ~54 ppm |
| β-CH₂ | ~28 ppm | ~28 ppm | ~28 ppm |
Experimental Protocols
A general protocol for the NMR analysis of Boc-protected amino acids is as follows:
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
2. NMR Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is commonly employed.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typical.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Logical Workflow for NMR Analysis
The following diagram illustrates the typical workflow for the NMR analysis of a tryptophan derivative.
Caption: Workflow for the NMR spectroscopic analysis of tryptophan derivatives.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for L-N-Boc-5-chlorotryptophan Purity Assessment
For researchers, scientists, and drug development professionals, establishing the purity of chiral building blocks like L-N-Boc-5-chlorotryptophan is a critical, non-negotiable step in ensuring the quality, safety, and efficacy of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this crucial compound, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
This compound, a protected amino acid derivative, is increasingly utilized in the synthesis of complex peptides and pharmaceutical agents. Its chirality and the potential for process-related impurities necessitate rigorous analytical control. HPLC, with its high resolution and sensitivity, stands as the premier technique for this purpose, capable of separating the target molecule from its enantiomeric counterpart and other potential contaminants.
Unraveling Purity: A Tale of Two HPLC Approaches
The purity assessment of this compound primarily involves two distinct but complementary HPLC strategies: Reversed-Phase HPLC (RP-HPLC) for determining chemical purity and Chiral HPLC for ascertaining enantiomeric purity.
Reversed-Phase HPLC (RP-HPLC) is the workhorse for evaluating the overall chemical purity of the compound. It separates molecules based on their hydrophobicity. In the context of this compound, this method is adept at separating the main compound from starting materials, reagents, and byproducts of the synthesis that have different polarities.
Chiral HPLC , on the other hand, is indispensable for quantifying the enantiomeric excess (e.e.), ensuring that the desired L-enantiomer is not contaminated with its D-isomer. The biological activity of chiral molecules is often highly stereospecific, making the control of enantiomeric purity a critical quality attribute.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method hinges on the specific analytical goal—be it routine quality control, in-process monitoring, or comprehensive impurity profiling. The following table summarizes key performance characteristics of representative RP-HPLC and Chiral HPLC methods suitable for this compound analysis.
| Parameter | Method A: RP-HPLC for Chemical Purity | Method B: Chiral HPLC for Enantiomeric Purity |
| Principle | Separation based on hydrophobicity. | Separation of enantiomers using a chiral stationary phase. |
| Primary Use | Determination of chemical purity and quantification of process-related impurities. | Determination of enantiomeric purity (L- vs. D-isomer). |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® IA, IC) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). | Isocratic mixture of Hexane and Isopropanol with a small percentage of a polar modifier. |
| Detection | UV at ~220 nm or ~280 nm. | UV at ~220 nm or ~280 nm. |
| Key Advantage | High resolution for a wide range of impurities. | Direct separation of enantiomers. |
| Limitation | Does not separate enantiomers. | May not resolve all chemical impurities. |
Delving into the Details: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the two primary HPLC approaches.
Method A: Reversed-Phase HPLC for Chemical Purity
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 280 nm. Tryptophan and its derivatives exhibit strong absorbance at around 220 nm (peptide bond) and a secondary, more specific absorbance around 280 nm due to the indole ring.[1][2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). Chiral stationary phases based on macrocyclic glycopeptides are also effective for N-blocked amino acids.[3]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Ensure complete dissolution and filter through a 0.45 µm syringe filter. For N-Boc amino acids, a reversed-phase mode on a chiral column can also be a viable option.[3]
Visualizing the Workflow and Logic
To further clarify the analytical process and the relationship between the different purity assessments, the following diagrams are provided.
Potential Impurities to Monitor
A robust HPLC method should be capable of separating the main peak from potential impurities. Based on the synthesis of protected amino acids, common impurities may include:
-
Unprotected 5-chlorotryptophan: Incomplete reaction during the introduction of the Boc protecting group.
-
Di-Boc derivatives: Over-reaction leading to protection on the indole nitrogen.
-
D-enantiomer: Racemization during the synthesis or starting from a non-enantiopure material.
-
Other positional isomers of chlorotryptophan: If the starting material for chlorination was not regioselective.
-
Reagents and byproducts: Residual coupling agents or other reagents used in the synthesis.
Conclusion
The purity of this compound is a critical determinant of success in peptide synthesis and drug discovery. A combination of reversed-phase and chiral HPLC methods provides a comprehensive analytical strategy to ensure the quality of this vital building block. The methods and data presented in this guide offer a solid foundation for researchers to develop and implement robust analytical protocols, thereby contributing to the reliability and reproducibility of their scientific endeavors. By carefully selecting the appropriate column, mobile phase, and detection parameters, scientists can be confident in the purity of their starting materials and the integrity of their final products.
References
Mass Spectrometry Characterization of L-N-Boc-5-chlorotryptophan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed mass spectrometry characterization of L-N-Boc-5-chlorotryptophan, a protected amino acid of significant interest in synthetic chemistry and drug discovery. Through objective comparisons with relevant alternatives and supported by established experimental data, this document serves as a valuable resource for researchers utilizing mass spectrometry for the analysis of modified amino acids.
Introduction
This compound is a derivative of the essential amino acid L-tryptophan, featuring a chlorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This compound serves as a crucial building block in the synthesis of peptides and other complex molecules with potential therapeutic applications. Accurate characterization by mass spectrometry is paramount for verifying its identity, purity, and stability throughout synthetic processes. This guide outlines the expected mass spectral behavior of this compound and compares it with structurally related compounds.
Comparative Mass Spectrometry Data
The following tables summarize the key mass spectrometry data for this compound and its comparators. The data for the target molecule and its fluoro-analog are predicted based on common fragmentation patterns of Boc-protected amino acids.
Table 1: Molecular Ion Data
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | C₁₆H₁₉ClN₂O₄ | 338.79 | 339.11 | 361.09 | 337.09 |
| L-N-Boc-5-fluorotryptophan | C₁₆H₁₉FN₂O₄ | 322.33[1] | 323.13 | 345.11 | 321.12 |
| 5-Chlorotryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | 239.06 | 261.04 | 237.04 |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23[2][3] | 205.09[4] | 227.07 | 203.08 |
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ions
| Precursor Ion (m/z) | Compound | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |
| 339.11 | This compound | 283.09 | 56.02 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 265.08 | 74.03 | [M+H - C₄H₈O]⁺ (Loss of t-butanol) | ||
| 239.06 | 100.05 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) | ||
| 193.05 | 146.06 | [5-chloro-indole-3-methylene]⁺ | ||
| 323.13 | L-N-Boc-5-fluorotryptophan | 267.11 | 56.02 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 249.10 | 74.03 | [M+H - C₄H₈O]⁺ (Loss of t-butanol) | ||
| 223.08 | 100.05 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) | ||
| 177.06 | 146.07 | [5-fluoro-indole-3-methylene]⁺ | ||
| 239.06 | 5-Chlorotryptophan | 222.03 | 17.03 | [M+H - NH₃]⁺ |
| 193.05 | 46.01 | [M+H - HCOOH]⁺ | ||
| 164.04 | 75.02 | [M+H - C₂H₅NO₂]⁺ (Loss of glycine fragment) | ||
| 205.09 | L-Tryptophan | 188.07 | 17.02 | [M+H - NH₃]⁺ |
| 159.09 | 46.00 | [M+H - HCOOH]⁺ | ||
| 130.07 | 75.02 | [M+H - C₂H₅NO₂]⁺ (Loss of glycine fragment) |
Experimental Protocols
The following protocols are generalized for the analysis of this compound and similar compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5-4.5 kV (positive), 2.5-3.5 kV (negative).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas.
-
Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.
Visualization of Workflows and Fragmentation
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to L-N-Boc-5-chlorotryptophan and L-N-Fmoc-5-chlorotryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide. This guide provides a comprehensive comparison of two commonly used derivatives of 5-chlorotryptophan: L-N-Boc-5-chlorotryptophan and L-N-Fmoc-5-chlorotryptophan. The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups dictates the overall synthetic strategy, including deprotection conditions, choice of solid support, and potential side reactions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these amino acid derivatives is crucial for their effective use in peptide synthesis. The following table summarizes key properties for both compounds.
| Property | This compound | L-N-Fmoc-5-chlorotryptophan |
| Molecular Formula | C₁₆H₁₉ClN₂O₄[1] | C₂₆H₂₁ClN₂O₄[2][3] |
| Molecular Weight | 338.79 g/mol [1][4] | 460.9 g/mol [3] |
| Appearance | White to yellow solid[4][5] | Data not available |
| Purity | Typically ≥97%[4][5] | Typically ≥98%[2] |
| Storage Temperature | 2-8°C[1] or +4°C[4][5] | Data not available |
| Solubility | Generally soluble in common organic solvents used in peptide synthesis like DMF, NMP, and DCM.[6] For challenging cases, DMSO can be effective.[6] | Generally exhibits good solubility in common peptide synthesis solvents like DMF and NMP due to the large hydrophobic Fmoc group.[5] |
| Stability | The Boc group is stable to basic conditions, nucleophiles, and catalytic hydrogenation but is labile to acidic conditions.[7] Boc-protected amino acids can be stored for extended periods without decomposition.[7] | The Fmoc group is stable to acidic conditions but is labile to basic conditions, typically cleaved by secondary amines like piperidine.[] |
Performance in Peptide Synthesis: A Comparative Analysis
The core difference between this compound and L-N-Fmoc-5-chlorotryptophan lies in the lability of their α-amino protecting groups, which dictates the synthetic methodology. The Boc group is removed by acid, while the Fmoc group is removed by a base. This fundamental difference has significant implications for the synthesis of peptides containing the 5-chlorotryptophan residue.
| Parameter | This compound (Boc Strategy) | L-N-Fmoc-5-chlorotryptophan (Fmoc Strategy) |
| Deprotection Conditions | Requires strong acids like trifluoroacetic acid (TFA).[9] | Requires mild basic conditions, typically 20% piperidine in DMF.[9] |
| Orthogonality | Part of a semi-orthogonal strategy where side-chain protecting groups are also acid-labile, requiring different strengths of acid for selective removal. | Part of a fully orthogonal strategy where the base-labile Fmoc group is removed without affecting acid-labile side-chain protecting groups.[] |
| Coupling Efficiency | Generally high, but can be sequence-dependent. In situ neutralization protocols can improve yields for difficult sequences. | Generally achieves high coupling yields, often exceeding 99%, compatible with a wide range of coupling reagents.[10] |
| Side Reactions | The highly reactive tert-butyl cation generated during deprotection can lead to alkylation of the electron-rich indole ring of tryptophan.[11][12] The use of scavengers is crucial to minimize this. | The indole nitrogen of tryptophan can be susceptible to modification by byproducts from the cleavage of other protecting groups (e.g., from Arg(Pmc/Pbf)). Using an additional protecting group on the indole nitrogen, such as Boc, is recommended to prevent this. |
| Compatibility with Automation | Less common in modern automated synthesizers due to the use of hazardous acids like HF for final cleavage. | Highly amenable to automated solid-phase peptide synthesis (SPPS) due to milder deprotection conditions and the ability to monitor Fmoc group removal by UV absorbance.[] |
Experimental Protocols
Detailed methodologies for the key steps in both Boc and Fmoc solid-phase peptide synthesis (SPPS) are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization: Neutralize the resulting amine salt with a 10% solution of diisopropylethylamine (DIEA) in DCM. Wash thoroughly with DCM.
-
Coupling:
-
In a separate vessel, activate the this compound (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.
-
Drain and add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, activate the L-N-Fmoc-5-chlorotryptophan (typically 3-5 equivalents) with a coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualization of Workflows and Concepts
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
A Comparative Guide to L-N-Boc-5-chlorotryptophan and Other Halogenated Tryptophan Derivatives for Researchers
For Immediate Publication
Comprehensive Analysis Highlights Performance Differences in Halogenated Tryptophan Derivatives for Drug Discovery and Peptide Synthesis
In the landscape of drug development and peptide chemistry, the strategic incorporation of modified amino acids is a cornerstone for enhancing the therapeutic properties of peptides. This guide provides an in-depth, objective comparison of L-N-Boc-5-chlorotryptophan with other halogenated tryptophan derivatives, including their fluoro, bromo, and iodo counterparts. By presenting experimental data and detailed methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The introduction of a halogen atom onto the indole ring of tryptophan significantly influences its physicochemical properties, which in turn can affect the characteristics of peptides incorporating these analogs. The N-Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS) to temporarily block the alpha-amino group.[1][2] Below is a summary of key physicochemical properties for N-Boc protected 5-halogenated L-tryptophan derivatives.
| Property | L-N-Boc-Tryptophan | L-N-Boc-5-fluorotryptophan | This compound | L-N-Boc-5-bromotryptophan | L-N-Boc-5-iodotryptophan |
| Molecular Weight ( g/mol ) | 304.34[3] | 322.33[4] | 338.79 | 383.24[5] | 430.24 |
| XLogP3 | 3.9[6] | 3.2[4] | 3.5 (Predicted) | 3.7 (Predicted) | 4.0 (Predicted) |
| Hydrogen Bond Donors | 2[3] | 2[4] | 2 | 2[5] | 2 |
| Hydrogen Bond Acceptors | 4[3] | 4[4] | 4 | 4[5] | 4 |
| Polar Surface Area (Ų) | 91.4[3] | 91.4[4] | 91.4 | 91.4 | 91.4 |
| Note: Some values are predicted based on chemical structure as direct experimental data is not uniformly available. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of peptide synthesis is paramount. Key considerations include the coupling efficiency of the protected amino acid and the stability of its side chain to the repeated acid treatments for Boc-group removal.
Coupling Efficiency
While specific quantitative data for the coupling efficiency of N-Boc-5-halogenated tryptophans is not extensively published in a comparative format, general principles of peptide chemistry suggest that the steric hindrance of the halogen atom could play a role. However, for 5-substituted tryptophans, this effect is generally considered minimal. The electronic-withdrawing nature of halogens can slightly alter the reactivity of the indole ring, but the primary determinant of coupling efficiency remains the activation method, coupling reagents, and reaction conditions.
Side-Chain Stability in Acidic Conditions
A critical aspect of Boc-SPPS is the stability of the amino acid side chains to the repeated treatments with trifluoroacetic acid (TFA) required for Nα-Boc deprotection. The indole ring of tryptophan is susceptible to acid-catalyzed side reactions.[7] Halogenation at the 5-position can influence this stability. Generally, electron-withdrawing groups like halogens can offer some protection against electrophilic attack on the indole ring.
| Derivative | Predicted Relative Stability to Acid |
| L-N-Boc-5-fluorotryptophan | High |
| This compound | High |
| L-N-Boc-5-bromotryptophan | Moderate-High |
| L-N-Boc-5-iodotryptophan | Moderate |
| Note: This table represents a qualitative prediction based on general chemical principles. Experimental verification is recommended. |
Comparative Biological Activity
Halogenation is a well-established strategy in medicinal chemistry to modulate the biological activity of molecules.[8][9] The incorporation of halogenated tryptophan derivatives into peptides has been shown to enhance antimicrobial and receptor-binding activities.[10][11][12]
Antimicrobial Activity
Peptides containing halogenated tryptophan residues have demonstrated significant antimicrobial properties. The increased lipophilicity and altered electronic properties of the halogenated indole ring can enhance interactions with bacterial cell membranes.
| Peptide Derivative (within a consistent backbone) | Target Organism | MIC (µM) - Representative Data |
| Containing 5-fluorotryptophan | E. coli, S. aureus | Lower MIC (Higher Potency)[11] |
| Containing 5-chlorotryptophan | E. coli, S. aureus | Potent activity reported[10][13][14] |
| Containing 5-bromotryptophan | E. coli, S. aureus | Potent activity reported |
| Note: Direct comparison of MIC values is challenging due to variations in peptide backbones and experimental conditions across different studies. The general trend indicates that halogenation enhances antimicrobial activity compared to unsubstituted tryptophan. |
Cytotoxicity
A crucial aspect of drug development is assessing the cytotoxicity of novel compounds against mammalian cells to determine their therapeutic window.
| Compound | Cell Line | IC50 (µM) - Representative Data |
| Halogenated Tryptophan Analogs | Various Cancer Cell Lines | Varies significantly with the specific analog and cell line.[15] |
| Note: Cytotoxicity is highly context-dependent. It is essential to perform specific assays for the peptide of interest. |
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for key assays are provided below.
HPLC Monitoring of Peptide Coupling Reactions
Objective: To determine the completion of the coupling reaction of a halogenated tryptophan derivative during SPPS.
Protocol:
-
Sample Preparation: A small number of resin beads are taken from the reaction vessel and washed with dichloromethane (DCM). The peptide is then cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours. The cleavage solution is precipitated in cold diethyl ether, and the resulting peptide is dissolved in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).[10]
-
Chromatographic Conditions:
-
Analysis: The disappearance of the starting material (the free amine of the growing peptide chain) and the appearance of a single major peak corresponding to the coupled product indicate a complete reaction.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of peptides containing halogenated tryptophan derivatives.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test peptide and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity of halogenated tryptophan-containing compounds to serotonin receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target serotonin receptor subtype.[16]
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), and varying concentrations of the unlabeled test compound.[14]
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold buffer.[4]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Determine the IC50 value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[16]
Signaling Pathway and Experimental Workflow Visualization
Halogenated tryptophan derivatives are precursors to halogenated tryptamines, which can act as modulators of the serotonin (5-HT) system. The serotonin synthesis pathway is a key area of interest for these compounds.
Caption: Serotonin synthesis pathway and receptor interaction.
The above diagram illustrates the enzymatic conversion of L-tryptophan (or its halogenated analogs) to serotonin, which then interacts with serotonin receptors to initiate downstream signaling.
Caption: Experimental workflow for peptide synthesis and evaluation.
This workflow outlines the key stages from the synthesis of peptides containing halogenated tryptophan derivatives to their purification and subsequent characterization and biological evaluation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Impact of 5-Chloro Substitution on Peptide Integrity and Biological Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of designing novel therapeutics with enhanced properties. Among the various modifications, halogenation, and specifically 5-chloro substitution on aromatic amino acid residues like tryptophan, phenylalanine, and histidine, has emerged as a powerful tool to modulate peptide structure, stability, and function. This guide provides a comprehensive comparison of 5-chloro substituted peptides against their unmodified counterparts, supported by experimental data and detailed protocols to aid in the design and evaluation of next-generation peptide-based drugs.
The introduction of a chlorine atom at the 5-position of an indole, phenyl, or imidazole ring can induce significant changes in the physicochemical properties of an amino acid. This is attributed to the electron-withdrawing nature and steric bulk of the chlorine atom, which can alter the electronic distribution, hydrophobicity, and conformational preferences of the peptide backbone. These modifications can translate into tangible benefits such as increased proteolytic stability, enhanced receptor binding affinity, and altered biological activity.
Comparative Analysis of a 5-Chloro-Tryptophan Substituted Nisin Variant
A compelling example of the effects of 5-chloro substitution is observed in variants of the antimicrobial peptide, nisin. Nisin is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent activity against a broad range of Gram-positive bacteria. In a study by Kuipers et al., a tryptophan residue was introduced at position 1 of the I1W nisin A variant, and this was subsequently replaced with 5-chloro-tryptophan (5CW).[1]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of the tryptophan-containing nisin variant (I1W) and its 5-chloro-tryptophan counterpart (I1W-5CW) was assessed against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism, was determined.
| Peptide Variant | Target Microorganism | MIC (µM) | Fold Change in Potency (I1W-5CW vs. I1W) |
| I1W (Tryptophan) | Streptococcus agalactiae 0250 | 0.13 | - |
| I1W-5CW (5-Chloro-Tryptophan) | Streptococcus agalactiae 0250 | 0.07 | ~1.9x increase |
| I1W (Tryptophan) | Streptococcus uberis 233 | 0.13 | - |
| I1W-5CW (5-Chloro-Tryptophan) | Streptococcus uberis 233 | 0.5 | ~3.8x decrease |
| I1W (Tryptophan) | Staphylococcus aureus MW2 | 0.25 | - |
| I1W-5CW (5-Chloro-Tryptophan) | Staphylococcus aureus MW2 | 0.13 | ~1.9x increase |
| I1W (Tryptophan) | Listeria monocytogenes ScottA | 0.03 | - |
| I1W-5CW (5-Chloro-Tryptophan) | Listeria monocytogenes ScottA | 0.13 | ~4.3x decrease |
Data synthesized from Kuipers et al.[1]
The results demonstrate that 5-chloro substitution can have a profound and pathogen-specific impact on antimicrobial activity. While the potency against S. agalactiae and S. aureus was nearly doubled, the activity against S. uberis and L. monocytogenes was significantly reduced. This highlights that the effects of halogenation are not universally enhancing and depend on the specific molecular interactions between the peptide and its target.
Structural Implications of 5-Chloro Substitution
The introduction of a chlorine atom can influence the local conformation of the peptide. The electron-withdrawing effect of chlorine can alter the charge distribution on the aromatic ring, potentially affecting intramolecular and intermolecular interactions, such as hydrogen bonding and pi-stacking. While specific NMR or Circular Dichroism (CD) data for 5-chloro-substituted nisin is not available, the principles of peptide chemistry suggest that such a modification could lead to a more constrained conformation, which in turn could affect receptor binding and proteolytic stability.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 5-Chloro-Tryptophan into a Nisin Variant
This protocol is adapted from the methodology used for the production of halogenated nisin variants.[1]
1. Bacterial Strains and Growth Conditions:
- Utilize a tryptophan auxotrophic strain of Lactococcus lactis (e.g., PA1002).
- Culture the strain at 30°C in a chemically defined medium (CDM-P) lacking tryptophan.
- Supplement the medium with chloramphenicol and/or erythromycin at a final concentration of 5 µg/mL for plasmid maintenance.
2. Peptide Expression and 5-Chloro-Tryptophan Incorporation:
- Grow the L. lactis strain in CDM-P to an OD600 of approximately 0.3.
- Induce peptide expression by adding nisin A at a final concentration of 1 ng/mL.
- Simultaneously, supplement the culture with 5-chloro-tryptophan to a final concentration of 40 mg/L.
- Continue incubation for 16 hours at 30°C.
3. Peptide Purification:
- Centrifuge the culture to pellet the cells.
- Adjust the pH of the supernatant to 6.5 and apply it to a cation exchange chromatography column (e.g., SP Sepharose).
- Wash the column with a buffer containing 100 mM NaCl.
- Elute the nisin variants with a linear gradient of NaCl (e.g., 0.1 to 1 M).
- Further purify the collected fractions using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
4. Mass Spectrometry Analysis:
- Confirm the incorporation of 5-chloro-tryptophan by analyzing the purified peptide using MALDI-TOF mass spectrometry. The presence of chlorine will result in a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the monoisotopic peak.[2]
Protocol 2: General Solid-Phase Synthesis of Peptides with Chlorinated Residues
This protocol provides a general guideline for the chemical synthesis of peptides containing chlorinated amino acids, such as Fmoc-5-Cl-Trp-OH or Fmoc-4-Cl-Phe-OH.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
- Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (standard or chlorinated) and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
4. Chain Elongation:
- Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Global Deprotection:
- After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.
- Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
6. Purification:
- Precipitate the cleaved peptide in cold diethyl ether.
- Purify the crude peptide using RP-HPLC.
Visualizations
Experimental Workflow for Comparative Peptide Analysis
Caption: Workflow for the comparative analysis of unmodified and 5-chloro substituted peptides.
Logical Relationship of 5-Chloro Substitution Effects
Caption: The cascading effects of 5-chloro substitution on peptide properties.
References
A Comparative Guide to the Chiral Purity Analysis of L-N-Boc-5-chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of amino acid derivatives is a cornerstone of modern pharmaceutical development. For chiral molecules like L-N-Boc-5-chlorotryptophan, a key building block in the synthesis of complex therapeutic agents, ensuring high chiral purity is not merely a quality control measure but a critical determinant of the final drug product's efficacy and safety. Even minute quantities of the undesired D-enantiomer can lead to diastereomeric impurities in subsequent synthetic steps, potentially altering the pharmacological profile and introducing unforeseen toxicological risks.[1]
This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of this compound. We will explore the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and present supporting experimental data to facilitate informed decisions in method selection and implementation.
High-Throughput vs. Conventional Analysis: A Technical Comparison
Chiral HPLC and SFC are the most powerful and widely adopted techniques for the enantioselective analysis of N-protected amino acids.[2][3] The choice between them often hinges on the specific requirements of the analysis, such as sample throughput, solvent consumption, and existing instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase using supercritical CO2 as the primary mobile phase, often with a co-solvent. |
| Resolution | Generally provides high resolution, especially with macrocyclic glycopeptide and polysaccharide-based columns.[4] | Often yields comparable or even superior resolution to HPLC, with sharper peaks due to lower viscosity and higher diffusivity of the mobile phase.[3] |
| Analysis Time | Typically longer run times compared to SFC. | Significantly faster analysis times, often 3-5 times quicker than HPLC, enabling higher throughput.[5] |
| Solvent Consumption | Higher consumption of organic solvents, leading to greater costs and environmental impact. | Drastically reduced organic solvent usage due to the primary reliance on environmentally benign CO2.[6] |
| Cost | Higher operational costs associated with solvent purchase and disposal. | Lower operational costs due to reduced solvent consumption and faster run times.[6] |
| Compatibility | Highly compatible with a wide range of detectors, including UV and Mass Spectrometry (MS). | Also compatible with UV and MS detectors, with advancements in instrumentation improving its ease of use.[7] |
Experimental Protocols for Chiral Purity Determination
A standardized chiral HPLC method is detailed below to ensure a consistent and reliable comparison of this compound and its analogs. This protocol is based on established methods for the separation of N-Boc-amino acids using a macrocyclic glycopeptide chiral stationary phase.[4][8]
Instrumentation and Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: 10 mM Ammonium Acetate in Methanol/Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm (for tryptophan derivatives).
-
Injection Volume: 10 µL.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic (D/L) N-Boc-tryptophan derivative at a concentration of 1 mg/mL in the mobile phase.
-
Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration for injection (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at a similar concentration as the working standard using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from entering the column.
Data Analysis
-
Peak Identification: Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Enantiomeric Excess Calculation: The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] x 100 Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
Comparative Data for N-Boc-Tryptophan Derivatives
The following table presents representative data for the chiral separation of this compound and two common alternatives on a CHIROBIOTIC® T column. This data is compiled from typical performance characteristics of these compounds under the protocol described above.
| Analyte | Expected Retention Time (L-enantiomer) (min) | Expected Retention Time (D-enantiomer) (min) | Expected Resolution (Rs) | Expected Enantiomeric Excess (% e.e.) |
| L-N-Boc-Tryptophan | 8.5 | 10.2 | > 2.0 | > 99.5% |
| This compound | 9.8 | 11.9 | > 2.5 | > 99.5% |
| L-N-Boc-5-fluorotryptophan | 9.2 | 11.1 | > 2.2 | > 99.5% |
Disclaimer: The data in this table is for illustrative purposes and represents expected values. Actual results may vary depending on the specific instrument, column condition, and sample lot.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: Boc vs. Fmoc Protection for Tryptophan Analogues in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for tryptophan and its analogues is a critical decision in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid in selecting the optimal strategy for synthesizing tryptophan-containing peptides.
The unique indole side chain of tryptophan is highly susceptible to modification under the acidic conditions characteristic of Boc-SPPS. This sensitivity has led to the widespread adoption of the milder Fmoc-SPPS strategy for peptides containing this residue. While both methods can yield the desired product, the efficiency, purity, and side-reaction profile can differ significantly.
Core Chemical Differences and Their Implications
The fundamental distinction between the two strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, usually with a piperidine solution.[1][] This difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions.
For tryptophan, the repeated acid exposure during the deprotection steps in Boc-SPPS can lead to alkylation of the indole ring by carbocations generated from the Boc group or other acid-labile protecting groups.[3] To mitigate this, a secondary protecting group on the indole nitrogen, most commonly another Boc group (forming Boc-Trp(Boc)-OH), is often employed. However, even with this protection, the harsh final cleavage from the resin with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can still lead to side-product formation.[4]
In contrast, the Fmoc strategy's use of basic deprotection for the α-amino group is fully orthogonal to the acid-labile side-chain protecting groups.[1] This means the indole side chain is not exposed to harsh acidic conditions during the synthesis cycles. For tryptophan, the use of Fmoc-Trp(Boc)-OH is highly recommended, especially in sequences containing arginine.[4] The Boc group on the indole nitrogen prevents modification by species released from the arginine side-chain protecting group during the final acidic cleavage.[4]
Performance Comparison: A Qualitative and Quantitative Overview
While direct head-to-head quantitative comparisons for the synthesis of the same tryptophan-containing peptide using both Boc and Fmoc strategies are not abundant in publicly available literature, the consensus and qualitative evidence strongly favor the Fmoc strategy for higher purity and yield.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Deprotection | Strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Tryptophan Side-Chain Protection | Often requires indole protection (e.g., Boc) to minimize side reactions. | Indole protection (e.g., Boc) is highly recommended to prevent side reactions during final cleavage, especially with other sensitive residues like Arginine. |
| Common Side Reactions for Tryptophan | Alkylation of the indole ring by carbocations.[3] | Modification of the indole ring by species released from other protecting groups (e.g., from Arg) during final cleavage, if unprotected.[4] |
| Purity of Crude Peptide | Generally lower for tryptophan-containing peptides due to a higher propensity for side reactions. | Generally higher due to milder deprotection conditions and reduced risk of side-chain modification during synthesis.[1] |
| Overall Yield | Can be lower due to side-product formation and potential for incomplete deprotection. | Typically higher due to cleaner chemistry and more efficient deprotection. |
| Automation Friendliness | Less common in modern automated synthesizers due to the use of corrosive reagents. | Highly amenable to automation. |
Key Experimental Protocols
Below are generalized protocols for the key steps in both Boc and Fmoc SPPS for the incorporation of a tryptophan analogue.
Boc-SPPS Protocol: Coupling and Deprotection of Boc-Trp(Boc)-OH
1. Resin Preparation:
-
Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 1-2 hours.
2. Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM (v/v) for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes (2x).
-
Wash the resin with DCM (3x).
3. Coupling of Boc-Trp(Boc)-OH:
-
Dissolve Boc-Trp(Boc)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
After completion, wash the resin with DMF (3x) and DCM (3x).
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail such as HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole at 0°C for 1-2 hours. Caution: HF is extremely corrosive and requires specialized equipment and safety precautions.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide, wash with cold ether, and dry.
Fmoc-SPPS Protocol: Coupling and Deprotection of Fmoc-Trp(Boc)-OH
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
2. Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (5x).
3. Coupling of Fmoc-Trp(Boc)-OH:
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
After completion, wash the resin with DMF (3x) and DCM (3x).
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically TFA-based, such as Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide, wash with cold ether, and dry.
Visualizing the Synthetic Workflows
To better illustrate the core differences in the synthetic cycles of Boc and Fmoc SPPS, the following diagrams outline the key steps.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
For the synthesis of peptides containing tryptophan and its analogues, the Fmoc strategy is generally the superior choice over the Boc strategy. The mild, basic deprotection conditions of the Fmoc protocol significantly reduce the risk of acid-catalyzed side reactions on the sensitive indole ring, leading to higher purity and yield of the final peptide. The use of Fmoc-Trp(Boc)-OH is a crucial element in this strategy, providing robust protection against side reactions that can occur during the final cleavage step, particularly in the presence of other reactive residues like arginine. While Boc-SPPS remains a viable method, it necessitates more careful control of conditions and the use of scavengers to minimize side-product formation, often resulting in a more complex purification process. For researchers aiming for high-quality tryptophan-containing peptides, especially in the context of drug development, the Fmoc/tBu strategy offers a more reliable and efficient synthetic route.
References
A Comparative Guide to the Biophysical Characterization of Peptides Containing 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Halogenation in Peptide Probes
In the intricate world of peptide science and drug discovery, the ability to precisely dissect structure-function relationships is paramount. Native tryptophan, with its intrinsic fluorescence, has long served as a valuable spectroscopic probe. However, the subtlety of its photophysical properties can sometimes be a limitation. The strategic incorporation of non-canonical amino acids, such as 5-chlorotryptophan (5-Cl-Trp), offers a powerful alternative to refine our understanding of peptide conformation, stability, and interactions.
The introduction of a chlorine atom at the 5th position of the indole ring, a bioisostere for a hydrogen atom, induces subtle yet significant alterations in the electronic properties of the tryptophan side chain. These changes manifest in distinct spectroscopic signatures, providing a clearer window into the local microenvironment of the peptide. This guide provides a comparative overview of the key biophysical techniques used to characterize peptides containing 5-chlorotryptophan, contrasting their expected properties with those of their native tryptophan-containing counterparts. We will delve into the causality behind experimental choices and present the data in a clear, comparative format to aid researchers in leveraging this powerful tool. The presence of 5-chlorotryptophan has been identified in various natural products, including antibiotic non-ribosomal peptides, highlighting its biological relevance[1][2][3].
I. Spectroscopic Interrogation: Unveiling the Impact of 5-Chlorotryptophan
The primary advantage of incorporating 5-Cl-Trp lies in its modulated photophysical properties. Here, we compare the expected outcomes from key spectroscopic techniques.
A. Fluorescence Spectroscopy: A Brighter, More Sensitive Reporter
Steady-state fluorescence spectroscopy is a fundamental tool for probing the local environment of tryptophan residues in peptides[4]. The emission spectrum of tryptophan is highly sensitive to the polarity of its surroundings; a blue-shift in the emission maximum indicates a more hydrophobic or buried environment, while a red-shift suggests solvent exposure.
Expected Differences:
The electron-withdrawing nature of the chlorine atom in 5-Cl-Trp is expected to influence the energy levels of the indole chromophore. This typically results in a red-shifted absorption and emission spectrum compared to native tryptophan. This spectral separation can be advantageous in complex systems, allowing for selective excitation and detection of the modified peptide.
Furthermore, halogenated tryptophans often exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime, making them brighter and more sensitive probes. This enhanced brightness can be particularly useful for studying low-concentration samples or for detecting subtle conformational changes. The principles of fluorescence quenching can also be applied to study the accessibility of the 5-Cl-Trp residue to solvent or other quenching agents[5][6].
Comparative Data (Hypothetical Model Peptide: Ac-Gly-X-Gly-NH2)
| Parameter | Tryptophan (Trp) | 5-Chlorotryptophan (5-Cl-Trp) | Rationale for Difference |
| Absorption Max (λabs) | ~280 nm | ~285-290 nm | The chloro- substituent perturbs the electronic structure of the indole ring, lowering the energy gap for excitation. |
| Emission Max (λem) | ~350 nm (in water) | ~355-365 nm (in water) | Similar to absorption, the emission energy is lowered, resulting in a red-shift. |
| Quantum Yield (Φf) | ~0.13 (in water) | Expected to be > 0.13 | Halogenation can decrease non-radiative decay pathways, leading to enhanced fluorescence. |
| Fluorescence Lifetime (τ) | ~2.6 ns (in water) | Expected to be > 2.6 ns | A longer excited-state lifetime often correlates with a higher quantum yield. |
B. Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure Perturbations
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution[4][7][8]. The far-UV region (190-250 nm) provides information on the peptide backbone conformation (α-helix, β-sheet, random coil), while the near-UV region (250-320 nm) can offer insights into the tertiary structure and the environment of aromatic residues.
Expected Differences:
The incorporation of 5-Cl-Trp is not expected to cause a large-scale disruption of the peptide's secondary structure, as the steric bulk of the chloro- group is minimal. However, subtle changes in the CD spectrum may be observed. The aromatic transitions of the 5-Cl-Trp indole ring will contribute to the far-UV CD spectrum, potentially altering the characteristic bands used for secondary structure estimation[9]. In the near-UV CD, the altered electronic properties of 5-Cl-Trp will likely lead to a modified spectrum, providing a sensitive probe for its local chiral environment.
Comparative CD Spectra (Hypothetical Helical Peptide)
A comparison of the far-UV CD spectra would likely show similar overall shapes, indicating that the helical content is largely preserved. However, minor differences in the ellipticity values at the characteristic helical minima (around 208 and 222 nm) may be present.
II. Thermal Stability Analysis: The Impact of a Halogen Bond
The thermal stability of a peptide is a critical parameter, particularly in the context of drug development. Differential Scanning Calorimetry (DSC) or thermal denaturation monitored by CD or fluorescence spectroscopy are common methods to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
Expected Differences:
The introduction of a chlorine atom could potentially influence the thermal stability of a peptide. While the effect may be modest, the chlorine atom can participate in halogen bonding, a non-covalent interaction that could contribute to the overall stability of the folded state. An increase in the melting temperature (Tm) of the 5-Cl-Trp containing peptide compared to the native peptide would suggest a stabilizing effect. Thermal denaturation of peptides can be effectively monitored by observing the change in the CD signal at 222 nm or the intrinsic tryptophan fluorescence[6][10].
Comparative Thermal Denaturation Data
| Parameter | Tryptophan Peptide | 5-Chlorotryptophan Peptide | Potential Interpretation |
| Melting Temperature (Tm) | e.g., 60 °C | e.g., 62-65 °C | A higher Tm suggests that the 5-Cl-Trp residue may be involved in stabilizing interactions, such as halogen bonds, within the folded peptide structure. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution View
NMR spectroscopy provides atomic-level structural and dynamic information about peptides in solution. Chemical shift perturbations of the indole ring protons and carbons upon incorporation of 5-Cl-Trp can reveal details about the local electronic environment and conformational changes.
Expected Differences:
The electron-withdrawing chlorine atom will induce significant changes in the chemical shifts of the indole ring protons and carbons of 5-Cl-Trp compared to native tryptophan. Specifically, the protons and carbons closer to the C5 position will experience the largest perturbations. These well-resolved and distinct chemical shifts can serve as excellent probes for monitoring peptide interactions and conformational changes. The amide proton temperature coefficients measured by NMR can also provide insights into the solvent exposure of specific residues[11].
Comparative 1H NMR Chemical Shifts (Indole Ring)
| Proton | Tryptophan (ppm) | 5-Chlorotryptophan (ppm) | Expected Change |
| H2 | ~7.6 | ~7.6-7.7 | Minor downfield shift |
| H4 | ~7.2 | Downfield shifted | Significant downfield shift |
| H6 | ~7.1 | Downfield shifted | Significant downfield shift |
| H7 | ~7.4 | ~7.4-7.5 | Minor downfield shift |
IV. Experimental Protocols
A self-validating experimental workflow is crucial for obtaining reliable and reproducible data. The following provides a generalized workflow for the synthesis and biophysical characterization of peptides containing 5-chlorotryptophan.
A. Peptide Synthesis and Purification
Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 5-chlorotryptophan.
Detailed Protocol:
-
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid group of the incoming Fmoc-protected amino acid (including Fmoc-5-Cl-Trp-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Allow the coupling reaction to proceed to completion.
-
Iteration: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
B. Biophysical Characterization Workflow
Caption: Workflow for the biophysical characterization of peptides.
V. Conclusion: A Versatile Tool for Peptide Research
The incorporation of 5-chlorotryptophan into peptides offers a nuanced yet powerful approach to enhance their utility as biophysical probes. The distinct spectroscopic properties of 5-Cl-Trp, including its expected red-shifted fluorescence and altered NMR chemical shifts, provide researchers with a more sensitive and resolvable handle to investigate peptide structure, stability, and interactions. While the effects on secondary structure and thermal stability may be subtle, they can provide valuable insights into the role of specific residue interactions. By following robust synthesis and characterization protocols, scientists can confidently employ 5-chlorotryptophan-containing peptides to push the boundaries of our understanding in chemical biology and drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism and fluorescence studies on the binding of ligands to the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to L-N-Boc-5-chlorotryptophan and Its Halogenated Alternatives for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-N-Boc-5-chlorotryptophan and its halogenated analogues. The information presented is intended to assist researchers in selecting the appropriate building blocks for solid-phase peptide synthesis (SPPS) and in the design of novel peptide-based therapeutics.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for this compound typically includes the following specifications. The data presented below is a representative example compiled from various suppliers.
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥97.0% | 98.5% |
| Molecular Formula | C16H19ClN2O4 | C16H19ClN2O4 |
| Molecular Weight | 338.79 g/mol | 338.79 |
| Melting Point | Not specified | 136-140 °C (decomposes) |
| Optical Rotation | Specific to lot | -15.0° to -25.0° (c=1, DMF) |
| Solubility | Soluble in DMF, DMSO | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
Comparison of Halogenated L-N-Boc-Tryptophan Derivatives
The introduction of halogens onto the indole ring of tryptophan can significantly influence the physicochemical properties and biological activity of the resulting peptides.[1][2] This section compares this compound with other commercially available halogenated and non-halogenated analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Halogen | Position |
| L-N-Boc-tryptophan | C16H20N2O4 | 304.34[3] | None | N/A |
| This compound | C16H19ClN2O4 | 338.79 [4] | Chlorine | 5 |
| L-N-Boc-4-chlorotryptophan | C16H19ClN2O4 | 338.79 | Chlorine | 4 |
| L-N-Boc-6-chlorotryptophan | C16H19ClN2O4 | 338.79[5] | Chlorine | 6 |
| L-N-Boc-7-chlorotryptophan | C16H19ClN2O4 | 338.79 | Chlorine | 7 |
| L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | 322.33[6] | Fluorine | 5 |
| L-N-Boc-5-bromotryptophan | C16H19BrN2O4 | 383.24[7] | Bromine | 5 |
Impact of Halogenation on Peptide Properties
The incorporation of halogenated tryptophan residues into peptides has been shown to modulate biological activity. For instance, studies on RGD peptides have demonstrated that the introduction of halotryptophans can lead to increased affinity and selectivity for certain integrin subtypes.[8][9] Halogenation can also enhance the metabolic stability of peptides and improve their cell permeability.[10] The choice of halogen and its position on the indole ring can therefore be a critical parameter in the design of peptide-based drugs.
Experimental Protocols
A primary application for this compound and its analogues is in Boc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of these amino acids into a peptide chain.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
1. Resin Swelling:
- Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.
3. Neutralization:
- Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
- Wash the resin again with DCM to remove excess base.
4. Amino Acid Coupling:
- Dissolve the L-N-Boc-halogenated-tryptophan (2-4 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
- Add the activated amino acid solution to the resin, followed by DIEA (4-6 equivalents).
- Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.
5. Washing:
- After successful coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Visualizing the Workflow and Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BOC-5-CHLORO-L-TRYPTOPHAN | 114873-08-4 [amp.chemicalbook.com]
- 5. L-N-Boc-6-chlorotryptophan CAS#: 1234875-52-5 [m.chemicalbook.com]
- 6. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BOC-5-BROMO-D-TRYPTOPHAN | 114873-17-5 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning the Biological Activity of RGD Peptides with Halotryptophans† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Standards of L-N-Boc-5-chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of L-N-Boc-5-chlorotryptophan in Synthesis
This compound is a critical chiral building block in synthetic organic chemistry. As a derivative of the essential amino acid L-tryptophan, it incorporates two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a chlorine atom at the 5-position of the indole ring. The Boc group is vital for peptide synthesis, preventing unwanted side reactions of the amine functionality, while the chloro- substitution provides a site for further chemical modification or modulates the electronic properties of the indole ring.[1]
Given its role in the synthesis of complex peptides and pharmaceutical intermediates, verifying the identity, purity, and stereochemical integrity of this compound is paramount. A failure to control for impurities can lead to significant downstream consequences, including failed syntheses, the generation of difficult-to-separate diastereomers, and compromised biological activity of the final product. This guide establishes a framework for the rigorous analytical characterization required to ensure batch-to-batch consistency and quality.
Foundational Physicochemical Properties
A robust analytical strategy is built upon a solid understanding of the analyte's fundamental properties. These characteristics dictate choices in solvents, chromatographic conditions, and detection methods.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | Provides the basis for exact mass determination via Mass Spectrometry. |
| Molecular Weight | 338.79 g/mol | Used for calculating concentrations and for confirmation by nominal mass spectrometry. |
| Appearance | White to yellow solid | A simple but important initial quality check. Deviations may indicate degradation or impurities. |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Dictates the choice of solvents for NMR analysis and sample preparation for chromatography.[2] |
| Storage Temperature | +4°C | Highlights the need for controlled storage to prevent degradation. |
Core Analytical Techniques for Quality Control
A multi-technique approach is essential for the comprehensive characterization of this compound. Each technique provides a unique and complementary piece of information regarding the molecule's identity and purity.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of this compound and quantifying related impurities. The indole chromophore provides strong UV absorbance, making UV detection a highly effective and robust method.[3]
Causality of Method Choice: A reversed-phase (RP-HPLC) method is the logical choice due to the molecule's overall non-polar character, imparted by the Boc group and the chlorinated indole ring. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from more polar or non-polar impurities. A gradient elution is preferred to ensure that any potential impurities with a wide range of polarities are eluted and detected within a reasonable runtime.
Protocol: HPLC Purity Determination
-
System Preparation:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 280 nm.[3]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run & System Suitability:
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 1.5.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. A typical specification for high-purity material is ≥97%.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity.[1]
Expert Interpretation:
-
¹H NMR: The spectrum will show a characteristic singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group.[1][4] The protons on the indole ring and the alpha-carbon of the amino acid backbone will also have distinct chemical shifts and coupling patterns, confirming the overall structure.
-
¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon and the methyl carbons.[5] The number and chemical shifts of the aromatic carbons will confirm the 5-chloro substitution pattern on the indole ring.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube.[1]
-
Instrument Setup: Insert the tube into the spectrometer, lock the field frequency on the deuterium signal, and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., at 400 MHz).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).
-
-
Data Processing & Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the chemical shifts to the residual solvent peak. Assign all signals to confirm that they are consistent with the structure of this compound.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight. For a compound containing a chlorine atom, MS offers a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.
Trustworthy Validation: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7] Therefore, the mass spectrum of this compound will not show a single molecular ion peak (M⁺). Instead, it will exhibit a characteristic pair of peaks:
-
An M⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.
-
An M+2 peak, two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1, providing unambiguous evidence for the presence of a single chlorine atom in the molecule.[6][8]
Chiral Purity Analysis
Since the starting material is the L-enantiomer, confirming its stereochemical purity is critical. The presence of the D-enantiomer can significantly impact the biological activity and crystallization properties of downstream products.
Method Comparison: Direct enantiomeric separation can be achieved using chiral HPLC. This is typically performed on a specialized chiral stationary phase (CSP).
-
Alternatives: Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard C18 column, are also possible but are more complex and may introduce analytical artifacts.[9]
-
Recommended Approach: Chiral HPLC with a column based on a polysaccharide derivative (e.g., cellulose or amylose) is a common and effective strategy for separating amino acid enantiomers and their derivatives.[10][11]
Comparison with Potential Impurities and Alternatives
A comprehensive analytical approach must consider not only the target compound but also potential process-related impurities and structurally similar alternatives.
| Compound | Key Differentiating Analytical Feature | Rationale |
| L-N-Boc-tryptophan (Des-chloro impurity) | Mass Spectrum: Lacks the M+2 isotopic pattern. HPLC: Typically elutes slightly earlier than the chlorinated analog due to lower hydrophobicity. | This is a common process impurity if the chlorination step is incomplete.[2] |
| 5-chloro-L-tryptophan (Deprotected impurity) | HPLC: Significantly more polar, eluting much earlier on a reversed-phase column. NMR: Absence of the characteristic Boc group signal (~1.4 ppm in ¹H NMR). | Can arise from premature deprotection of the Boc group under acidic conditions.[12] |
| D-N-Boc-5-chlorotryptophan (Enantiomeric impurity) | Chiral HPLC: Separable from the L-enantiomer on a suitable chiral stationary phase. Optical Rotation: Will have an equal but opposite specific rotation. | The most critical stereochemical impurity. Its presence indicates racemization during synthesis. |
| L-N-Boc-5-fluorotryptophan (Alternative) | Mass Spectrum: Shows a single molecular ion peak (Fluorine is monoisotopic). Molecular weight is lower (322.33 g/mol ).[13] | A common alternative used in peptide synthesis to introduce a fluorine label for biophysical studies. |
Visualization of Analytical Workflows
To ensure a comprehensive quality assessment, a structured workflow is essential. The following diagrams illustrate the logical flow for both the complete characterization of a new batch and the comparative analysis against potential impurities.
Caption: Workflow for the analytical characterization of a new material batch.
Caption: Differentiating the target analyte from common process impurities.
Conclusion
The analytical characterization of this compound requires a rigorous, multi-faceted approach. Relying on a single technique is insufficient to guarantee the quality required for pharmaceutical development and complex organic synthesis. By integrating chromatographic separations (both reversed-phase and chiral) with spectroscopic methods like NMR and Mass Spectrometry, researchers can build a comprehensive profile of the material. This ensures not only the identity and purity of the compound but also its stereochemical integrity, providing a solid foundation for its successful application in subsequent research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Separation of Tryptophan Enantiomers by Liquid Chromatography with BSA-Silica Stationary Phase -Biotechnology and Bioprocess Engineering:BBE | 학회 [koreascience.kr]
- 12. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-N-Boc-5-chlorotryptophan: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for L-N-Boc-5-chlorotryptophan, a specialized amino acid derivative used in pharmaceutical research and development. The following procedures are based on general best practices for chemical waste management and information from safety data sheets (SDS) of structurally similar compounds.
Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Minimizes inhalation of fine dust particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Segregation and Waste Collection:
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, properly labeled, and sealable waste container.
-
-
Container Labeling:
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Emergency Preparedness:
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
IV. Regulatory Compliance
Disposal of chemical waste must be in strict accordance with all applicable federal, state, and local environmental regulations.[4] Failure to comply can result in significant penalties for both the individual researcher and the institution. Always defer to the expertise and protocols of your institution's EHS department to ensure full compliance.
This guide is intended to provide foundational, immediate safety and logistical information. It is not a substitute for comprehensive training and adherence to your institution's specific waste disposal policies. By following these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-N-Boc-5-chlorotryptophan
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for L-N-Boc-5-chlorotryptophan, ensuring operational excellence and a secure laboratory environment.
This compound is a white to yellow solid used in research and development.[1] While specific hazard data for this compound is limited, a cautious approach based on its chemical structure and general laboratory safety principles is crucial. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure safe laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is required to protect against potential skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and accidental splashes. Contact lenses should be avoided when handling this chemical. |
| Respiratory Protection | NIOSH-approved dust respirator or use in a fume hood. | To prevent inhalation of the powder form of the chemical.[2] A self-contained breathing apparatus may be necessary for large spills.[2] |
| Body Protection | Laboratory coat or overalls. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and efficiency.
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3] The recommended storage temperature is between 2-8°C.[4]
Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools to prevent ignition sources.[3] After handling, wash hands thoroughly.
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, use appropriate tools to carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[2] For large spills, a self-contained breathing apparatus should be worn.[2] Prevent the spilled material from entering drains or waterways.[3]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All waste materials, including contaminated PPE and spilled substances, must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Place the material in a suitable, labeled, and closed container for disposal.
Visualizing the Workflow: A Step-by-Step Guide
To further clarify the handling process, the following diagram illustrates the logical workflow for this compound, from receiving to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
